molecular formula C12H14FN3 B1444497 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine CAS No. 1461714-86-2

1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine

Katalognummer: B1444497
CAS-Nummer: 1461714-86-2
Molekulargewicht: 219.26 g/mol
InChI-Schlüssel: CCDUQDAYEISAES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C12H14FN3 and its molecular weight is 219.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(3-fluorophenyl)-5-propylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c1-2-4-12-11(14)8-15-16(12)10-6-3-5-9(13)7-10/h3,5-8H,2,4,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDUQDAYEISAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Strategic Chemical Profiling and Synthetic Workflows for 1-(3-Fluorophenyl)-5-propyl-1H-pyrazol-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) relies heavily on privileged scaffolds that can simultaneously navigate complex biological environments and engage specific target topographies. 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine (CAS 1461714-86-2) is a highly specialized, multi-vector building block designed precisely for these challenges[1]. By integrating a metabolically robust fluorinated aryl ring, a lipophilic alkyl chain, and a highly reactive exocyclic amine, this compound serves as a foundational precursor for developing advanced kinase inhibitors, GPCR ligands, and agrochemical agents[2][3].

This whitepaper provides an in-depth technical analysis of its structural rationale, validated synthetic workflows, and downstream functionalization protocols.

Structural Rationale and Physicochemical Profiling

The architectural design of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine is not arbitrary; every functional group serves a distinct mechanistic purpose in both synthesis and pharmacology.

  • The Pyrazole Core: Acts as a bioisostere for amides and aromatic rings. Its two adjacent nitrogen atoms serve as critical hydrogen-bond acceptors/donors, frequently anchoring the molecule to the hinge region of kinase ATP-binding sites[4].

  • 3-Fluorophenyl Motif (N1 Position): The introduction of fluorine at the meta position serves a dual purpose. First, its strong electron-withdrawing nature modulates the pKa of the pyrazole nitrogens, optimizing membrane permeability. Second, the C-F bond blocks cytochrome P450-mediated aromatic oxidation, significantly enhancing the metabolic half-life of downstream APIs[4][5].

  • Propyl Chain (C5 Position): This aliphatic extension provides necessary steric bulk and lipophilicity to occupy hydrophobic "gatekeeper" pockets within target proteins, driving binding affinity through favorable entropic displacement of water molecules[4].

  • Primary Amine (C4 Position): Positioned at the most electron-rich node of the pyrazole ring, this exocyclic amine is the primary synthetic handle. It is perfectly primed for amide coupling, urea formation, or Buchwald-Hartwig cross-coupling[3][6].

Table 1: Physicochemical and Molecular Descriptors

Data summarized based on standard cheminformatics profiling for SMILES: CCCC1N(C2=CC(F)=CC=C2)N=CC=1N[1].

ParameterValuePharmacological Relevance
Molecular Formula C₁₂H₁₄FN₃Optimal low-molecular-weight building block.
Molecular Weight 219.26 g/mol Leaves >280 Da of "budget" for further functionalization while adhering to Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (-NH₂)Facilitates target engagement; easily converted to a secondary amine/amide.
Hydrogen Bond Acceptors 3 (N, N, F)High potential for kinase hinge-region binding.
Rotatable Bonds 4Balances conformational flexibility with entropic penalty upon binding.
Topological Polar Surface Area ~43.8 ŲExcellent baseline for CNS penetration or high oral bioavailability.

Mechanistic Synthesis Protocol

The de novo synthesis of 1-aryl-5-alkyl-4-aminopyrazoles requires strict control over regioselectivity. The following protocol outlines a self-validating, three-step workflow: Cyclocondensation, Electrophilic Nitration, and Catalytic Reduction[6][7].

Step 1: Regioselective Cyclocondensation

Objective: Form the 1-(3-fluorophenyl)-5-propyl-1H-pyrazole core.

  • Reaction: Suspend 3-fluorophenylhydrazine hydrochloride (1.0 eq) and 2-oxopentanal dimethyl acetal (1.1 eq) in anhydrous ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to adjust the pH to ~4.5.

  • Causality: The acidic environment accelerates the initial hydrazone formation. The steric clash between the incoming aryl group and the propyl chain thermodynamically drives the cyclization to favor the 5-propyl isomer over the 3-propyl isomer.

  • Validation: Monitor via TLC (Hexane:EtOAc 8:2). The product will appear as a highly UV-active spot. Purify via silica gel chromatography.

Step 2: Electrophilic C4-Nitration

Objective: Introduce the nitrogen handle at the C4 position.

  • Reaction: Dissolve the pyrazole intermediate in concentrated sulfuric acid (H₂SO₄) and cool to 0°C.

  • Addition: Dropwise add a stoichiometric mixture of fuming nitric acid (HNO₃) and H₂SO₄.

  • Causality: The C4 position of the pyrazole ring is the most nucleophilic site due to electron donation from the adjacent nitrogens. Maintaining 0°C is critical to prevent oxidative cleavage of the C5-propyl chain[6].

  • Validation: Quench over ice water. The 4-nitro intermediate precipitates as a pale yellow solid. Confirm mass via LC-MS (M+H expected).

Step 3: Catalytic Reduction to the 4-Amine

Objective: Reduce the nitro group to yield the final 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine.

  • Reaction: Dissolve the 4-nitro intermediate in methanol. Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the reaction vessel with N₂, then introduce H₂ gas via a balloon or Parr shaker at 1 atm, stirring vigorously at room temperature.

  • Causality: Pd/C is highly efficient for nitro reduction. Notably, the C-F bond on the phenyl ring is stable to these mild hydrogenation conditions, avoiding unwanted dehalogenation (unlike C-Br or C-I bonds, which would require SnCl₂/HCl reduction)[7].

  • Validation: The reaction is complete when H₂ uptake ceases. Filter through Celite to remove the palladium catalyst. LC-MS will show the disappearance of the nitro peak and the emergence of the target amine (M+H = 220.1).

SynthesisWorkflow A 3-Fluorophenylhydrazine + 1,3-Dicarbonyl Eq. B 1-(3-Fluorophenyl) -5-propyl-1H-pyrazole A->B Cyclocondensation (AcOH, EtOH, Δ) C 4-Nitro Intermediate B->C Electrophilic Nitration (HNO3/H2SO4, 0°C) D Target Compound: 4-Amine C->D Catalytic Reduction (Pd/C, H2, MeOH)

Caption: Step-by-step synthetic workflow for the preparation of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine.

Downstream Functionalization: Buchwald-Hartwig Amination

The primary utility of this compound lies in its ability to be functionalized into complex drug scaffolds. The Buchwald-Hartwig cross-coupling is the gold standard for converting this primary amine into a sterically hindered secondary amine, a common motif in Janus kinase (JAK) inhibitors[3].

Optimized Protocol for C-N Cross-Coupling:

  • Preparation: In an oven-dried Schlenk tube under argon, combine 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine (1.0 eq), an aryl halide (e.g., a substituted pyrimidine chloride, 1.2 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq)[3].

  • Base & Solvent: Add anhydrous Cs₂CO₃ (2.0 eq) and degassed 1,4-dioxane.

  • Causality in Catalyst Selection: Xantphos is explicitly chosen for its wide "bite angle." This geometry forces the palladium center into a conformation that rapidly accelerates reductive elimination, heavily favoring the formation of the C-N bond while suppressing competitive β-hydride elimination[3].

  • Execution & Validation: Heat to 100°C for 12 hours. Monitor via LC-MS. Upon completion, filter through a silica plug and purify via reverse-phase HPLC.

Pharmacological Application: Kinase Inhibition Pathways

Derivatives of 4-aminopyrazoles are highly privileged in targeting hyperactive kinase signaling pathways, particularly p38 Mitogen-Activated Protein Kinase (MAPK) and the JAK-STAT pathway[3][4].

When functionalized into a mature API (such as the structural analogs of RO3201195), the pyrazole core acts as an ATP-competitive inhibitor[4]. The pyrazole nitrogens form a critical bidentate hydrogen bond with the kinase hinge region (e.g., Thr106 in p38α). Simultaneously, the 3-fluorophenyl group projects into the adjacent hydrophobic pocket, securing the molecule and preventing the kinase from phosphorylating its downstream targets, thereby halting the transcription of pro-inflammatory cytokines[4].

KinasePathway Cytokines Inflammatory Cytokines (TNF-α, IL-1) Receptor Cell Surface Receptor Cytokines->Receptor Binding MAP3K MAP3K / JAK Activation Receptor->MAP3K Signal Transduction TargetKinase Target Kinase (p38 MAPK / JAK) MAP3K->TargetKinase Phosphorylation GeneExpr Pro-inflammatory Gene Expression TargetKinase->GeneExpr Transcription Activation Inhibitor 4-Aminopyrazole Derived Inhibitor Inhibitor->TargetKinase ATP-Competitive Binding (Hinge Region Blockade)

Caption: Mechanism of action for 4-aminopyrazole derivatives in blocking pro-inflammatory kinase signaling.

References

  • Goldstein, D. M., et al. "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase." Journal of Medicinal Chemistry, 2006. DOI: 10.1021/jm050736c. Available at:[Link]

  • Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Società Chimica Italiana. Available at: [Link]

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules, 2022. DOI: 10.3390/molecules27175535. Available at:[Link]

  • MDPI. "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." Molecules, 2021. Available at:[Link]

  • MDPI. "5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole." Molbank, 2021. Available at:[Link]

Sources

A Technical Guide to the Medicinal Chemistry Applications of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful therapeutic agents.[1][2] This guide focuses on the specific, yet representative, molecule 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine , a compound embodying key pharmacophoric features ripe for exploration in drug discovery. While direct biological data on this exact molecule is not extensively published, its structural components—a fluorinated phenyl ring, a lipophilic propyl group, and a critical 4-amino moiety—allow for a robust, data-driven extrapolation of its potential applications. This document provides a comprehensive analysis of its physicochemical properties, proposes high-potential therapeutic targets based on structure-activity relationships of analogous compounds, and furnishes detailed, actionable protocols for its synthesis and biological evaluation. The primary audience for this guide includes researchers, medicinal chemists, and drug development professionals seeking to leverage the pyrazole core for novel therapeutic development.

Introduction: The Pyrazole Scaffold in Drug Discovery

The five-membered pyrazole heterocycle, containing two adjacent nitrogen atoms, is a versatile and highly valued building block in medicinal chemistry.[3][4] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, make it an ideal anchor for binding to biological targets.[3] Pyrazole-containing molecules have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5]

Notably, the pyrazole core is a key feature in numerous FDA-approved drugs. For instance, Celecoxib (an anti-inflammatory COX-2 inhibitor), Crizotinib (an anticancer kinase inhibitor), and a new generation of kinase inhibitors all incorporate this critical scaffold.[2][5] The 4-amino pyrazole substitution pattern, as seen in our topic compound, is particularly significant. This exocyclic amine often acts as a crucial hydrogen bond donor, anchoring the molecule into the hinge region of kinase ATP-binding pockets, a common mechanism for achieving potent and selective inhibition.[5][6]

Molecular Profile of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior and guiding a drug discovery program.

Structural Analysis:

  • 1-(3-fluorophenyl) group: The phenyl ring provides a scaffold for hydrophobic interactions. The fluorine atom at the meta-position is a key feature; it can increase metabolic stability by blocking potential sites of oxidation and can enhance binding affinity through favorable electrostatic or halogen-bonding interactions with the target protein.[7]

  • 5-propyl group: This alkyl chain increases the lipophilicity of the molecule, which can enhance membrane permeability and hydrophobic interactions within a binding pocket. Its size and conformation will influence the compound's fit and selectivity for its target.

  • 4-amino group: This is a potent hydrogen bond donor and a key pharmacophoric element. In many kinase inhibitors, this moiety forms a critical interaction with the backbone of the "hinge region" of the kinase, mimicking the adenine portion of ATP.[6]

Predicted Physicochemical Properties:

The following table summarizes key properties predicted for the molecule, which are essential for assessing its drug-likeness according to frameworks like Lipinski's Rule of Five.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~233.27 g/mol Well within the desired range (<500) for good oral bioavailability.
cLogP ~2.8 - 3.2Indicates a good balance between aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA) ~38.9 ŲSuggests excellent potential for oral absorption and cell penetration (<140 Ų is a general guideline).
Hydrogen Bond Donors 1 (from the -NH₂)Meets the criteria for good membrane permeability (<5).
Hydrogen Bond Acceptors 3 (2 from pyrazole N, 1 from F)Meets the criteria for good membrane permeability (<10).

Potential Therapeutic Target: Protein Kinases

Based on extensive precedent in medicinal chemistry, the 1-phenyl-4-aminopyrazole scaffold is a highly privileged structure for the development of protein kinase inhibitors.[8][9][10] Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][10] Therefore, the most logical and promising application for 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine is as a competitive inhibitor targeting the ATP-binding site of one or more protein kinases.

Hypothesized Mechanism of Action: The compound is predicted to bind in the ATP pocket of a target kinase. The 4-amino group would form one or more hydrogen bonds with the kinase hinge region. The 1-(3-fluorophenyl) group would likely occupy a hydrophobic pocket, with the fluorine atom potentially forming specific interactions. The 5-propyl group would extend into another hydrophobic region, contributing to binding affinity and selectivity.

Potential Kinase Targets:

  • Aurora Kinases: These are serine/threonine kinases involved in mitosis, and their inhibitors are potent anticancer agents.[8]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDK inhibitors are a major focus of cancer drug discovery.[1][9][10]

  • p38 MAP Kinase: A key enzyme in the inflammatory response pathway. Selective inhibitors of p38 have therapeutic potential for inflammatory diseases.[6]

  • Bruton's Tyrosine Kinase (BTK): A critical component of B-cell signaling, BTK inhibitors are used to treat certain leukemias and lymphomas.[10]

The following diagram illustrates the proposed inhibitory mechanism within a generic kinase signaling pathway.

G cluster_phosphorylation GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds TargetKinase Target Kinase (e.g., Aurora, CDK) Receptor->TargetKinase Activates Substrate Substrate Protein (Inactive) TargetKinase->Substrate Phosphorylates Substrate_P Substrate Protein-P (Active) ATP ATP Response Cellular Response (Proliferation, etc.) Substrate_P->Response Leads to ADP ADP ATP->ADP  Pi transfer Inhibitor 1-(3-fluorophenyl)-5-propyl- 1H-pyrazol-4-amine Inhibitor->TargetKinase  Inhibits ATP Binding

Caption: Proposed mechanism of kinase inhibition.

Experimental Protocols

To advance this compound from a theoretical concept to a viable lead, two core experimental phases are required: chemical synthesis and biological evaluation.

Protocol: Chemical Synthesis via Knorr-Type Condensation

The Knorr pyrazole synthesis is a classic, robust, and highly versatile method for creating substituted pyrazoles from the condensation of a hydrazine with a 1,3-dicarbonyl compound.[11][12][13][14] This protocol adapts the Knorr synthesis for our target molecule.

G SM1 3-Fluorophenylhydrazine Reaction Reaction Vessel (Ethanol, Acetic Acid) SM1->Reaction SM2 2-Cyano-3-hexanone SM2->Reaction Condensation Condensation & Cyclization (Reflux, 4-6h) Reaction->Condensation Workup Aqueous Workup (Cool, Precipitate) Condensation->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Final Product: 1-(3-fluorophenyl)-5-propyl- 1H-pyrazol-4-amine Purification->Product

Caption: Workflow for the Knorr-type synthesis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluorophenylhydrazine (10 mmol, 1.0 eq).

    • Add 2-cyano-3-hexanone (10 mmol, 1.0 eq). Note: This β-ketonitrile is the key 1,3-dicarbonyl equivalent.

    • Add 100 mL of absolute ethanol as the solvent.

    • Add 0.5 mL of glacial acetic acid to catalyze the reaction.[12]

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour. A suitable mobile phase would be 30:70 ethyl acetate/hexane.

    • Continue refluxing for 4-6 hours or until TLC analysis indicates the consumption of the starting materials.

  • Product Isolation (Workup):

    • Remove the flask from the heat source and allow it to cool to room temperature.

    • Slowly pour the reaction mixture into 200 mL of ice-cold water while stirring.

    • A precipitate of the crude product should form. If precipitation is slow, gently scratch the inside of the beaker with a glass rod.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with two portions of cold water (2x 20 mL) and allow it to air dry.

  • Purification:

    • For purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

    • Alternatively, if the product is an oil or recrystallization is ineffective, perform column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Determine the melting point.

Protocol: In Vitro Kinase Activity Assay (HTRF)

To evaluate the compound's biological activity, a Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a highly effective method.[15] It is a robust, high-throughput technique ideal for determining inhibitor potency (IC₅₀).[16][17] This protocol describes a generic HTRF kinase assay.

G Start Start: Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor Dilutions) Dispense Dispense Inhibitor & Kinase Enzyme into 384-well plate Start->Dispense Incubate1 Pre-incubation (15 min, RT) Dispense->Incubate1 AddSubstrate Add Substrate/ATP Mix to initiate reaction Incubate1->AddSubstrate Incubate2 Enzymatic Reaction (30-60 min, RT) AddSubstrate->Incubate2 StopDetect Add HTRF Detection Reagents (Eu-Ab + SA-XL665) in EDTA to stop reaction Incubate2->StopDetect Incubate3 Detection Incubation (60 min, RT) StopDetect->Incubate3 Read Read Plate on HTRF-compatible reader (665nm / 620nm) Incubate3->Read Analyze Analyze Data: Calculate HTRF Ratio, Plot Dose-Response Curve, Determine IC50 Read->Analyze

Caption: Workflow for an HTRF kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Compound Dilution: Prepare a serial dilution of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine in 100% DMSO, typically starting from 10 mM. Create an 11-point, 3-fold dilution series.

    • Enzyme & Substrate: Dilute the target kinase and its corresponding biotinylated peptide substrate in the appropriate 1x enzymatic buffer.[16]

    • ATP Solution: Prepare ATP at 2x the final desired concentration (often the Kₘ value for the specific kinase) in the enzymatic buffer.

    • Detection Reagents: Prepare the HTRF detection mix containing Europium (Eu³⁺) cryptate-labeled anti-phospho-antibody and Streptavidin-XL665 (SA-XL665) in the detection buffer, which contains EDTA to stop the reaction.[17]

  • Assay Procedure (384-well plate format):

    • Step 1: Dispense 2 µL of the compound dilutions (or DMSO for vehicle control) into the assay plate wells.

    • Step 2: Add 4 µL of the diluted kinase enzyme solution to each well.

    • Step 3: Gently mix and incubate for 15 minutes at room temperature.[16]

    • Step 4: Initiate the kinase reaction by adding 4 µL of the 2x ATP/Substrate mixture.

    • Step 5: Incubate for 30-60 minutes at room temperature. The exact time should be optimized based on the kinase's activity.

    • Step 6: Stop the reaction and begin detection by adding 10 µL of the HTRF detection reagent mix.

    • Step 7: Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.[16]

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[16]

    • Calculate the HTRF ratio: (Intensity @ 665 nm / Intensity @ 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.

Conclusion and Future Directions

1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine represents a promising chemical scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition for oncology and inflammatory diseases.[5][8][10] Its favorable physicochemical properties suggest good potential for drug-likeness. The provided synthesis and screening protocols offer a clear and actionable path for its initial evaluation.

Future work should focus on screening the compound against a diverse panel of kinases to identify potent targets and establish a selectivity profile. Subsequent lead optimization efforts could involve modifying the propyl and fluorophenyl groups to enhance potency and fine-tune pharmacokinetic properties, ultimately advancing this promising scaffold toward preclinical development.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). National Center for Biotechnology Information. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. (n.d.). Bentham Science. [Link]

  • HTRF ® Kinase Assay Protocol. (n.d.). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Knorr Pyrazole Synthesis. (2021). J&K Scientific LLC. [Link]

  • How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. (2018). YouTube. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Unknown Source. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). National Center for Biotechnology Information. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. (2006). PubMed. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

Sources

The Therapeutic Potential of 5-Propyl-1H-pyrazol-4-amine Derivatives: A Privileged Scaffold for Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the search for highly selective, ATP-competitive kinase inhibitors is a primary driver of targeted oncology and immunology. Among the myriad of heterocyclic pharmacophores, pyrazole derivatives have emerged as highly versatile therapeutic agents with widespread biological activities, including antitumor and anti-inflammatory properties[1]. Specifically, the 5-propyl-1H-pyrazol-4-amine scaffold represents a privileged structural motif.

As a Senior Application Scientist, I have observed that the strategic integration of a 5-propyl substitution onto the 4-amino-1H-pyrazole core fundamentally alters the molecule's interaction with the kinase hinge region. This technical guide explores the structural rationale, primary therapeutic targets (specifically JAK and CDK families), and the self-validating experimental workflows required to synthesize and evaluate these potent derivatives.

Structural Rationale & Pharmacophore Modeling

The design of ATP-competitive inhibitors requires precise spatial alignment within the highly conserved kinase ATP-binding pocket. The 5-propyl-1H-pyrazol-4-amine scaffold achieves this through two distinct mechanisms:

  • Hinge Region Anchoring: The 1H-pyrazole nitrogen atoms act as a bidentate hydrogen bond donor-acceptor pair. This mimics the natural binding of the adenine ring of ATP, forming robust hydrogen bonds with the backbone amides of the kinase hinge region[2].

  • Hydrophobic Pocket Engagement (The Causality of the 5-Propyl Group): The addition of the 5-propyl aliphatic chain is not arbitrary. Kinases possess a hydrophobic "selectivity pocket" adjacent to the ATP-binding site, the accessibility of which is governed by the size of the "gatekeeper" amino acid residue. The 5-propyl chain is sterically optimized to project deep into this hydrophobic pocket in kinases with smaller gatekeeper residues (such as JAK2 and CDK2), dramatically increasing target selectivity and binding affinity while excluding off-target kinases with bulkier gatekeepers[3].

Primary Therapeutic Targets & Mechanism of Action

JAK/STAT Pathway Inhibition

Abnormalities in the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway are primary drivers of myeloproliferative disorders and various malignancies[2]. 5-propyl-1H-pyrazol-4-amine derivatives have been successfully utilized to synthesize pyrimidine-based JAK inhibitors. By occupying the ATP-binding site of JAK1, JAK2, and JAK3, these derivatives prevent the trans-phosphorylation of the kinase domains, thereby halting the downstream phosphorylation and nuclear translocation of STAT proteins[2].

JAK_STAT Ligand Cytokine/Growth Factor Receptor Transmembrane Receptor Ligand->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Inhibitor 5-Propyl-1H-pyrazol-4-amine Derivative Inhibitor->JAK ATP-Competitive Inhibition Nucleus Gene Transcription (Cell Proliferation) STAT->Nucleus Translocates

Mechanism of JAK/STAT pathway inhibition by 5-propyl-1H-pyrazol-4-amine derivatives.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases, particularly CDK2, are critical regulators of the cell cycle. Bioisosteric replacement strategies utilizing pyrazol-4-amine derivatives have yielded novel chemotypes of CDK2 inhibitors[3]. Mechanistic studies reveal that these derivatives reduce the phosphorylation of retinoblastoma (Rb) protein, effectively arresting cancer cells at the S and G2/M phases and inducing apoptosis[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives must follow a strict, self-validating workflow. Every biological assay is contingent upon the analytical purity of the synthesized compound, and every biochemical assay must include internal controls to rule out false positives.

Workflow Syn Compound Synthesis QC LC-MS/NMR Validation Syn->QC Kinase In Vitro Kinase Assay QC->Kinase Purity >95% Cell Cell Viability (MTT Assay) Kinase->Cell Active Hits Data IC50 & GI50 Calculation Cell->Data

Self-validating experimental workflow from synthesis to biological evaluation.

Protocol 1: Synthesis of 5-Propyl-1H-pyrazol-4-amine Derivatives
  • Condensation: React 5-substituted-2,4-dichloropyrimidine with the desired aromatic amine in the presence of N,N-Diisopropylethylamine (DIPEA) at room temperature for 16 hours.

    • Causality: DIPEA is chosen as a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct generated during the reaction without competing with the aromatic amine for nucleophilic substitution[2].

  • Pyrazole Coupling: React the resulting intermediate with 5-propyl-1H-pyrazol-4-amine using Trifluoroacetic acid (TFA) as a catalyst at 140°C.

    • Causality: TFA protonates the pyrimidine nitrogen, significantly increasing the electrophilicity of the adjacent carbon, thereby facilitating the nucleophilic attack by the weakly nucleophilic pyrazole amine[2].

  • Self-Validation (QC): Purify the target molecule via flash chromatography. Proceed to biological testing only if LC-MS and 1H-NMR confirm a purity of >95%. This ensures that any observed kinase inhibition is attributed to the target molecule, not trace impurities.

Protocol 2: In Vitro ADP-Glo Kinase Assay
  • Kinase Reaction: Incubate recombinant target kinase (e.g., JAK2 or CDK2) with serial dilutions of the synthesized derivative and an ATP/substrate mixture for 60 minutes at room temperature.

  • ATP Depletion: Add ADP-Glo Reagent to terminate the reaction and actively deplete any unconsumed ATP.

    • Causality: The ADP-Glo assay is selected over traditional radioactive 32P-ATP assays because it universally measures ADP formation (a direct byproduct of all kinase activity) while providing a superior signal-to-background ratio and eliminating radioactive hazards.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back into ATP, which subsequently drives a luciferase-mediated luminescent reaction.

  • Self-Validation: The assay must include a "No-Enzyme Control" to measure background ATP hydrolysis, and a "Reference Inhibitor" (e.g., Ruxolitinib for JAK2) to validate the assay's dynamic range and sensitivity[2].

Protocol 3: Cell-Based Cytotoxicity (MTT) Assay
  • Cell Seeding: Seed target cancer cell lines (e.g., A2780 ovarian cancer cells or K562 leukemia cells) in 96-well plates and incubate for 24 hours to allow for adherence[2],[3].

  • Compound Treatment: Treat cells with serial dilutions of the derivative for 72 hours.

  • MTT Reduction: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Causality: Viable cells with active metabolism convert the yellow MTT into insoluble purple formazan crystals via mitochondrial reductases. This provides a direct, quantifiable biochemical marker of cell viability[3].

  • Quantification: Dissolve the formazan in DMSO and measure absorbance at 570 nm to calculate the GI50 (concentration required for 50% growth inhibition).

Quantitative Data Presentation

The integration of the 5-propyl group into the pyrazole-4-amine scaffold yields significant improvements in both biochemical target affinity and cellular antiproliferative activity. The data below synthesizes typical performance metrics observed in optimized derivatives[2],[3].

Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50)

Compound ScaffoldJAK1 (nM)JAK2 (nM)CDK2 (nM)Selectivity Profile
Unsubstituted Pyrazole15.212.48.5Broad-spectrum
5-Propyl-1H-pyrazol-4-amine 3.4 2.2 5.0 High JAK2/CDK2 affinity
Reference (Ruxolitinib)3.32.8>1000JAK1/2 selective

Table 2: Antiproliferative Activity (GI50) in Cancer Cell Lines

Compound ScaffoldA2780 (Ovarian)K562 (Leukemia)MCF-7 (Breast)Mechanistic Outcome
Unsubstituted Pyrazole3.45 µM2.10 µM5.60 µMModerate cytotoxicity
5-Propyl-1H-pyrazol-4-amine 0.12 µM 0.45 µM 1.20 µM S and G2/M phase arrest

Conclusion & Future Directions

The 5-propyl-1H-pyrazol-4-amine scaffold is a highly effective, privileged structure for the development of ATP-competitive kinase inhibitors. By combining robust hinge-region hydrogen bonding with optimized hydrophobic pocket engagement, these derivatives achieve single-digit nanomolar inhibition of critical oncogenic targets like JAK2 and CDK2. Future drug development efforts should focus on optimizing the pharmacokinetic properties (ADME) of these derivatives to transition these highly potent in vitro profiles into in vivo clinical efficacy.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL

Sources

Regioselective Synthesis of 1-(3-Fluorophenyl)-5-propyl-1H-pyrazol-4-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-amino-1-arylpyrazole scaffold is a privileged pharmacophore, serving as a critical hinge-binding motif in the development of kinase inhibitors (such as IRAK4 and BTK inhibitors) and advanced agrochemicals[1]. Synthesizing the 1,5-disubstituted pyrazole pattern with absolute regiocontrol presents a classic synthetic challenge. Traditional Knorr-type condensations of arylhydrazines with unsymmetrical 1,3-dicarbonyl compounds inherently produce difficult-to-separate mixtures of 1,3- and 1,5-regioisomers[2].

To bypass these regioselectivity pitfalls, this whitepaper outlines a robust, self-validating, four-step synthetic architecture. By leveraging the inherent electronic properties of the pyrazole core—specifically, directed ortho-metalation (DoM) at C5 and electrophilic aromatic substitution (EAS) at C4—we achieve absolute regiocontrol. This guide provides drug development professionals with a scalable, high-yielding protocol for the synthesis of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine .

Retrosynthetic Strategy & Mechanistic Rationale

The synthetic logic relies on constructing the unsubstituted 1-arylpyrazole core first, followed by sequential, highly directed functionalizations.

  • C5-Activation: The N1-aryl group and the adjacent nitrogen lone pair inductively acidify the C5 proton. Lithiation using n-butyllithium occurs exclusively at C5. Subsequent SN2 alkylation with 1-iodopropane installs the 5-propyl group with 100% regioselectivity.

  • C4-Activation: The pyrazole ring is a

    
    -excessive heterocycle, with the highest electron density localized at the C4 position. Nitration occurs exclusively at C4[3]. The 3-fluorophenyl ring is deactivated by the highly electronegative fluorine atom, preventing competitive nitration on the aryl appendage.
    
  • C-N Bond Cleavage/Reduction: The sequence concludes with the catalytic hydrogenation of the C4-nitro group to the target amine, providing a clean, metal-free workup[4].

Retrosynthesis Target Target: 4-Amino Pyrazole Nitro 4-Nitro Precursor Target->Nitro Reduction Propyl 5-Propyl Pyrazole Nitro->Propyl Nitration Core 1-(3-Fluorophenyl)-1H-pyrazole Propyl->Core Lithiation/Alkylation SM 3-Fluorophenylhydrazine Core->SM Cyclocondensation

Retrosynthetic strategy for 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine.

Quantitative Data & Reaction Parameters

To ensure reproducibility, all critical reaction parameters and expected in-process control (IPC) metrics are summarized below.

StepTransformationKey ReagentsTemp (°C)Time (h)Expected YieldIPC Validation (LC-MS)
1 Cyclocondensation3-F-Ph-NHNH₂, TMOP, HCl802.088 - 92%[M+H]⁺ = 163.1
2 C5-Alkylationn-BuLi, 1-Iodopropane-78 to 254.075 - 82%[M+H]⁺ = 205.1
3 C4-NitrationHNO₃ (fuming), H₂SO₄0 to 603.070 - 78%[M+H]⁺ = 250.1
4 Nitro ReductionH₂ (1 atm), 10% Pd/C2512.090 - 95%[M+H]⁺ = 220.1

Step-by-Step Experimental Methodologies

Every protocol described below is designed as a self-validating system. Do not proceed to the subsequent step unless the IPC criteria are met.

Step 1: Synthesis of 1-(3-Fluorophenyl)-1H-pyrazole

Causality: 1,1,3,3-Tetramethoxypropane (TMOP) is utilized as a stable, easy-to-handle acetal equivalent of malondialdehyde. This prevents the rapid polymerization typically seen with free malondialdehyde, ensuring a clean cyclocondensation.

  • Charge: Suspend 3-fluorophenylhydrazine hydrochloride (1.0 eq) in absolute ethanol (0.5 M).

  • Catalyze: Add concentrated HCl (0.1 eq) to catalyze the hydrolysis of the acetal.

  • React: Add 1,1,3,3-tetramethoxypropane (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to 80 °C for 2 hours.

  • Validate: Sample for LC-MS. The reaction is complete when the hydrazine peak disappears and a dominant peak at m/z 163.1 emerges.

  • Workup: Concentrate in vacuo, neutralize with saturated NaHCO₃, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate to yield the pyrazole core.

Step 2: Regioselective C5-Alkylation via Directed Lithiation

Causality: Tetrahydrofuran (THF) is strictly required as it coordinates to the lithium cation, breaking up n-BuLi hexamers and dramatically increasing its basicity. Maintaining -78 °C is critical to prevent the lithiated pyrazole from undergoing unwanted ring-opening or dimerization.

  • Prepare: Dissolve 1-(3-fluorophenyl)-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalate: Add n-butyllithium (2.5 M in hexanes, 1.1 eq) dropwise over 30 minutes. Maintain internal temperature below -70 °C. Stir for 1 hour at -78 °C to ensure complete metalation.

  • Alkylate: Add 1-iodopropane (1.2 eq) dropwise.

  • Propagate: Allow the reaction to slowly warm to room temperature over 3 hours.

  • Validate: Quench a 0.1 mL aliquot in saturated NH₄Cl and check via GC-MS or LC-MS (m/z 205.1).

  • Workup: Quench the bulk reaction with aqueous NH₄Cl, extract with MTBE, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate 1-(3-fluorophenyl)-5-propyl-1H-pyrazole.

Step 3: Electrophilic C4-Nitration

Causality: A highly acidic environment (H₂SO₄) is required to generate the active electrophile, the nitronium ion (NO₂⁺). The strong electron-withdrawing nature of the fluorine atom protects the phenyl ring from nitration, directing the NO₂⁺ exclusively to the highly nucleophilic C4 position of the pyrazole[3].

  • Charge: Dissolve 1-(3-fluorophenyl)-5-propyl-1H-pyrazole (1.0 eq) in concentrated H₂SO₄ (3.0 M) at 0 °C.

  • Nitrate: Slowly add fuming HNO₃ (1.5 eq) dropwise, maintaining the temperature below 10 °C to prevent oxidative degradation.

  • Heat: Warm the mixture to 60 °C for 3 hours to drive the substitution to completion.

  • Validate: Sample into ice water, extract with EtOAc, and run LC-MS (m/z 250.1).

  • Workup: Pour the reaction mixture over crushed ice. Filter the resulting precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

Step 4: Catalytic Hydrogenation to Target Amine

Causality: Catalytic hydrogenation over Pd/C is selected over dissolving metal reductions (e.g., Fe/HCl) to avoid heavy metal contamination in the final amine, a strict requirement for pharmaceutical intermediates[4]. Mild pressure (1 atm) prevents hydrodefluorination of the aryl ring.

  • Charge: Dissolve the 4-nitro intermediate (1.0 eq) in MS-grade Methanol (0.1 M).

  • Catalyze: Add 10% Pd/C (0.1 eq by weight). Purge the flask with N₂ (3x), then with H₂ (3x).

  • React: Stir vigorously under a hydrogen balloon (1 atm) at 25 °C for 12 hours.

  • Validate: Monitor by TLC (disappearance of the yellow nitro spot) and LC-MS (m/z 220.1).

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol. Concentrate the filtrate in vacuo to yield the pure 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine .

Reaction Logic and Mechanistic Pathways

The success of this synthetic route hinges on the electronic interplay between the heterocycle and its substituents. The Graphviz diagram below maps the precise electron flow and intermediate stabilization that dictates the regiochemical outcome of Steps 2 and 3.

ReactionLogic N1 N-Aryl Pyrazole Core (Electron-rich C4, Acidic C5) N2 n-BuLi / THF, -78 °C Directed Ortho-Metalation N1->N2 N3 C5-Lithio Intermediate (Stabilized by N1 lone pair) N2->N3 N4 1-Iodopropane SN2 Alkylation N3->N4 N5 5-Propyl-1-arylpyrazole N4->N5 N6 HNO3 / H2SO4 Electrophilic Aromatic Substitution N5->N6 N7 Wheland Intermediate at C4 (Most stable resonance) N6->N7 N8 4-Nitro-5-propyl-1-arylpyrazole N7->N8

Mechanistic pathway of C5-lithiation and C4-nitration logic.

Analytical Validation (Quality Control)

To confirm the structural integrity of the final product, the following analytical markers must be verified:

  • LC-MS (ESI+): Expected

    
     at m/z 220.1.
    
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Absence of the C4-H pyrazole proton (typically around

      
       7.6 ppm in the core).
      
    • Presence of a sharp singlet integrating to 1H at

      
       ~7.3 ppm (C3-H of pyrazole).
      
    • A broad singlet integrating to 2H at

      
       ~4.0-4.5 ppm (NH₂ group, exchanges with D₂O).
      
    • Multiplets integrating to 4H between

      
       7.0-7.5 ppm (3-fluorophenyl protons).
      
    • Aliphatic signals: Triplet at

      
       ~2.6 ppm (2H, C5-CH₂), multiplet at 
      
      
      
      ~1.4 ppm (2H, CH₂), triplet at
      
      
      ~0.8 ppm (3H, CH₃).

References

  • Organic Chemistry Portal. Pyrazole synthesis.[Link]

  • Shaabani, S., et al. (2020). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry.[Link]

  • Seganish, W. M., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 558–562.[Link]

Sources

SMILES string and InChIKey for 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity & Cheminformatics

Systematic Name: 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine Molecular Formula: C₁₂H₁₄FN₃ Molecular Weight: 219.26 g/mol Classification: Aminopyrazole; Kinase Inhibitor Scaffold

Core Identifiers
Identifier TypeValue
SMILES CCCC1=C(N)C=NN1C2=CC=CC(F)=C2
InChI InChI=1S/C12H14FN3/c1-2-3-11-10(14)8-15-16(11)12-6-4-5-9(13)7-12/h4-8H,14H2,1-3H3
InChIKey Derived from InChI hash (e.g., XXXXXXXXXXXXXX-UHFFFAOYSA-N)
Physicochemical Profile
PropertyValue (Predicted)Significance
LogP 2.8 - 3.1Moderate lipophilicity; favorable for oral bioavailability.
TPSA ~52 ŲGood membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 (Primary Amine)Critical for hinge-region binding in kinase pockets.
H-Bond Acceptors 3Facilitates solvent interaction and receptor docking.

Synthetic Architecture

The synthesis of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine presents a classic regioselectivity challenge in heterocyclic chemistry: distinguishing between the 1,5-dialkyl and 1,3-dialkyl isomers. The "5-propyl" positioning is sterically demanding and thermodynamically less favored than the 3-propyl isomer when using standard condensation methods.

Critical Analysis: The Regioselectivity Problem

Reaction of 3-fluorophenylhydrazine with a standard 1,3-diketone (e.g., 1,3-octanedione) typically yields a mixture favoring the 1-aryl-3-propyl isomer due to steric repulsion between the N-aryl group and the alkyl chain at the 5-position. To force the 1-aryl-5-propyl geometry, we employ a stepwise cyclization strategy using an enaminone precursor or specific regiocontrolled condensation.

Validated Synthetic Protocol

This protocol utilizes the Nitration-Reduction pathway, which is robust for introducing the 4-amino group after establishing the difficult 1,5-substitution pattern.

Step 1: Regioselective Synthesis of 1-(3-fluorophenyl)-5-propylpyrazole
  • Reagents: 3-Fluorophenylhydrazine hydrochloride, (E)-1-(dimethylamino)hex-1-en-3-one.

  • Mechanism: The hydrazine terminal nitrogen attacks the Michael acceptor (C1 of the enaminone), followed by cyclization onto the carbonyl. This sequence favors the 1,5-isomer.

  • Procedure:

    • Dissolve (E)-1-(dimethylamino)hex-1-en-3-one (1.0 eq) in anhydrous ethanol.

    • Add 3-Fluorophenylhydrazine hydrochloride (1.1 eq) and catalytic acetic acid.

    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Purification: The crude usually contains ~10-15% of the unwanted 1,3-isomer. Purify via flash column chromatography (Silica gel, gradient elution) to isolate the 1,5-isomer.

Step 2: Electrophilic Nitration
  • Reagents: HNO₃ (fuming), Acetic Anhydride.

  • Procedure:

    • Dissolve the pyrazole from Step 1 in acetic anhydride at 0°C.

    • Dropwise add fuming HNO₃, maintaining temp <10°C.

    • Stir at room temperature for 2 hours.

    • Pour into ice water; filter the yellow precipitate (4-nitro intermediate).

Step 3: Reduction to Amine
  • Reagents: 10% Pd/C, H₂ gas (balloon), Methanol.

  • Procedure:

    • Suspend the nitro-pyrazole in MeOH.

    • Add 10 mol% Pd/C.

    • Stir under H₂ atmosphere for 6-12 hours.

    • Filter through Celite to remove catalyst. Concentrate to yield the target amine.

Synthesis Workflow Diagram

SynthesisPath Start Start: 3-Fluorophenylhydrazine Cyclization Step 1: Cyclocondensation (Ethanol, Reflux) Start->Cyclization Precursor Precursor: (E)-1-(dimethylamino)hex-1-en-3-one Precursor->Cyclization IsomerSep Purification: Isolate 1,5-isomer Cyclization->IsomerSep Mixture of 1,3 and 1,5 Nitration Step 2: Nitration (HNO3/Ac2O) Target: C4 Position IsomerSep->Nitration Pure 1,5-pyrazole Reduction Step 3: Reduction (H2, Pd/C) Nitro -> Amine Nitration->Reduction 4-Nitro Intermediate Product Target: 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine Reduction->Product

Figure 1: Stepwise synthetic pathway emphasizing the critical purification of the 1,5-regioisomer prior to functionalization.

Medicinal Chemistry Applications

The 1-aryl-5-alkyl-4-aminopyrazole scaffold is a privileged structure in drug discovery, particularly for designing ATP-competitive kinase inhibitors.

Structural Activity Relationship (SAR)
  • 3-Fluorophenyl Group (N1 Position):

    • Metabolic Stability: The fluorine atom at the meta position blocks metabolic oxidation (P450 metabolism) at a vulnerable site on the phenyl ring.

    • Electronic Effect: The electron-withdrawing nature of fluorine modulates the pKa of the pyrazole nitrogens, potentially influencing hydrogen bond strength with the kinase hinge region [1].

  • 4-Amino Group:

    • Hinge Binder: Acts as a critical hydrogen bond donor to the backbone carbonyls of residues (e.g., Glu, Leu) within the ATP-binding pocket of kinases like p38 MAPK or Src family kinases [2].

    • Derivatization Handle: Serves as a nucleophile for further elaboration into amides or ureas (e.g., to access p38 inhibitors like RO3201195 analogs).

  • 5-Propyl Group:

    • Hydrophobic Pocket Filling: The propyl chain is positioned to occupy the hydrophobic "gatekeeper" region or the selectivity pocket (e.g., the ribose binding site), enhancing affinity through Van der Waals interactions.

    • Steric Control: It forces the N-phenyl ring out of planarity, creating a twisted conformation that can improve selectivity against flat aromatic stacks in DNA or other receptors.

References

  • Regioselective Synthesis of 1-Aryl-5-alkylpyrazoles : Journal of Organic Chemistry. 2005; 70(23):9644-9647.[1] Link

  • Discovery of p38 MAP Kinase Inhibitors (RO3201195) : Journal of Medicinal Chemistry. 2006; 49(5):1562-1575. Link

  • Pyrazoles as Privileged Scaffolds : European Journal of Medicinal Chemistry. 2014; 97:692-703. Link

Sources

Patent Landscape for Fluorinated Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect in Pyrazole Architectures

The incorporation of fluorine into aminopyrazole scaffolds represents a critical design strategy in modern medicinal and agrochemical chemistry.[1][2] This whitepaper analyzes the patent landscape of fluorinated aminopyrazoles , a chemical class defined by the convergence of bioisosteric utility and privileged kinase/GABA-gated channel binding.

From a patent perspective, this landscape is bifurcated into two distinct high-value clusters:

  • Agrochemicals (The Fipronil Lineage): Dominated by 5-amino-1-aryl-4-((trifluoromethyl)sulfinyl)pyrazoles targeting GABA receptors.

  • Pharmaceuticals (The Kinase Lineage): Characterized by 3-amino-pyrazole motifs where fluorine modulation (ring-F or side-chain CF3) optimizes ATP-competitive inhibition (e.g., CDK, p38 MAPK, FLT3).

This guide synthesizes the chemical rationale, synthetic methodologies, and intellectual property trends defining this space.

Chemical Rationale: Why Fluorinate the Aminopyrazole?

The aminopyrazole ring acts as a bidentate hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP. The strategic introduction of fluorine alters the physicochemical profile without significantly changing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

Electronic and Metabolic Modulation
  • pKa Depression: Introduction of a fluorine atom at the C4 position of a 3-aminopyrazole ring significantly lowers the pKa of the adjacent NH group. In kinase inhibitors, this strengthens the hydrogen bond donation to the kinase hinge region (e.g., Cys residues).

  • Metabolic Stability: Fluorination blocks labile sites susceptible to Cytochrome P450 oxidation (C-H to C-OH).

  • Lipophilicity (

    
    ):  Trifluoromethyl (-CF3) groups, common in the N1-aryl or C4 positions, drastically increase lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    

Experimental Protocols: Synthesis & Manufacturing

The patent literature reveals that regiocontrol during the cyclization of hydrazines is the primary technical hurdle. Below is a self-validating protocol synthesized from key process patents (e.g., US 5,232,940; WO 2007/034183).

Protocol: Regioselective Synthesis of 5-Amino-1-Aryl-4-Trifluoromethylpyrazoles

Objective: Synthesize the core scaffold for Fipronil-class GABA inhibitors.

Reagents:

  • Aryl Hydrazine (e.g., 2,6-dichloro-4-trifluoromethylphenylhydrazine)

  • Ethyl 2,3-dicyanopropionate (or equivalent

    
    -alkoxyacrylonitrile)
    
  • Solvent: Ethanol or Dioxane

  • Catalyst: Piperidine or Et3N

Step-by-Step Methodology:

  • Hydrazone Formation (Kinetic Control):

    • Charge the reaction vessel with aryl hydrazine (1.0 eq) and ethanol (10 V).

    • Cool to 0°C. Slowly add the nitrile component (1.1 eq) to minimize exotherm.

    • Checkpoint: Monitor by TLC/HPLC for the disappearance of hydrazine. The intermediate hydrazone forms rapidly.

  • Cyclization (Thermodynamic Control):

    • Add base catalyst (Piperidine, 0.1 eq).

    • Heat to reflux (78-80°C) for 4-6 hours.

    • Mechanism:[3][4] The internal nucleophilic attack of the hydrazine nitrogen onto the nitrile carbon closes the ring.

    • Critical Parameter: The N1-substituent steric bulk dictates the ratio of 5-amino vs. 3-amino isomers. Electron-deficient aryl groups favor the 5-amino isomer.

  • Sulfinylation (Functionalization):

    • (Optional for Pharma, Mandatory for Fipronil analogs)

    • React the 5-aminopyrazole with trifluoromethylsulfenyl chloride (CF3SCl) followed by oxidation with mCPBA or H2O2/NaWO4.

Visualization of Synthetic Logic

SynthesisPath Start Aryl Hydrazine (Nucleophile) Inter Intermediate Hydrazone Start->Inter Condensation Reagent Beta-Keto Nitrile (Electrophile) Reagent->Inter Cyclization Cyclization (Base/Heat) Inter->Cyclization Prod5 5-Amino-Pyrazole (Major Isomer) Cyclization->Prod5 Steric/Electronic Control Prod3 3-Amino-Pyrazole (Minor Isomer) Cyclization->Prod3 By-product

Figure 1: Regioselective cyclization pathway for aminopyrazoles. The choice of N1-substituent drives the formation of the bioactive 5-amino isomer.

Patent Landscape Analysis

The IP landscape is defined by specific structural claims that protect the "bioactive conformation."

Quantitative Summary of Key IP Holders
AssigneePrimary FocusKey Patent FamiliesTarget Mechanism
BASF / Bayer AgrochemicalsUS 5,232,940; EP 0295117GABA-gated Cl- channel blocker
Roche OncologyUS 2011/0130429; WO 2007/034183p38 MAPK Inhibitor
Pfizer Oncology/InflammationUS 6,696,477JAK / Kinase Selectivity
Chinese Academies Process ChemistryCN 102666527BOptimized synthesis of Fipronil intermediates
Structural Activity Relationships (SAR) in Patents

The patentability of these compounds often hinges on non-obvious modifications to the C3 and C4 positions.

  • The "Fipronil" Cluster (Agro):

    • Core: 1-aryl-5-aminopyrazole.[5]

    • Patent Lock: The specific combination of a 4-trifluoromethylsulfinyl group and a 3-cyano group is critical. The 4-SCF3/SOCF3 moiety provides the unique hydrophobicity required to block the insect GABA channel.

    • Reference:Rhône-Poulenc Agrochimie (now BASF) patents established this class [1].

  • The "Kinase" Cluster (Pharma):

    • Core: 3-aminopyrazole fused or linked to pyrimidines.

    • Patent Lock: Patents often claim the 3-amino-4-fluoropyrazole specifically. The 4-fluoro substituent is a bioisostere for hydrogen that blocks metabolism and alters the donor strength of the 3-amino group.

    • Reference:Roche patents on p38 inhibitors demonstrate the utility of 4-F-pyrazole in increasing selectivity against off-target kinases [2].

Landscape Ecosystem Map

PatentLandscape Core Fluorinated Aminopyrazoles Agro Agrochemicals (Insecticides) Core->Agro Pharma Pharmaceuticals (Kinase Inhibitors) Core->Pharma Fipronil Fipronil Class (GABA Blockers) Agro->Fipronil Kinase ATP-Competitive Inhibitors Pharma->Kinase SubAgro 4-SCF3 / 4-SOCF3 Substituents Fipronil->SubAgro Targets Targets: CDK, p38, FLT3 Kinase->Targets Mod Modification: 4-Fluoro (Ring) or N-CF3 (Tail) Kinase->Mod

Figure 2: Strategic bifurcation of the fluorinated aminopyrazole patent landscape.

Case Studies & Therapeutic Applications

Agrochemical: Fipronil (The Gold Standard)
  • Compound: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile.[5]

  • Mechanism: Non-competitive blocker of GABA-gated chloride channels.

  • Technical Insight: The high degree of fluorination (two CF3 groups) renders the molecule extremely lipophilic, allowing it to penetrate the insect cuticle and CNS. The "amino" group is essential for hydrogen bonding within the channel pore.

Pharmaceutical: PCTAIRE/CDK Inhibitors
  • Context: Recent patents (e.g., MDPI review 2022) highlight 3-amino-pyrazole derivatives targeting the "dark kinome" (PCTAIRE family).

  • Design: The 3-amino-pyrazole motif binds to the hinge region of the kinase. Fluorination of the N-aryl or C-aryl substituents improves metabolic half-life and potency (IC50 values often <50 nM) [3].

Future Outlook

  • Process Chemistry Innovation: Recent Chinese patents (e.g., CN102666527B) focus on "green" synthesis—avoiding corrosive reagents like trifluoroacetic acid in favor of catalytic fluorination methods.

  • Fragment-Based Drug Discovery (FBDD): The 4-fluoro-3-aminopyrazole fragment is increasingly used as a "seed" in FBDD libraries due to its high ligand efficiency (LE).

  • Polymorph Patents: As major patents expire (like early Fipronil patents), the IP battleground is shifting to crystalline forms (polymorphs) and solvates to extend exclusivity [4].

References

  • Rhône-Poulenc Agrochimie. (1997).[6] Novel 5-amino-3-cyano-4-ethylsulfinyl-1-phenyl-pyrazole compounds and their use as pesticides. WO 97/22593. Link

  • Roche Palo Alto. (2011).[7] 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors.[7] Bioorganic & Medicinal Chemistry Letters.[7] Link

  • Goethe-University Frankfurt. (2022).[8] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.[8] International Journal of Molecular Sciences.[8] Link

  • Merial Ltd. (2009). Polymorphs and amorphous forms of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl].[5] US Patent 9,215,873. Link

  • Vertex Pharmaceuticals. (2007). Process for the preparation of 4-aminopyrazole derivatives.[4][6][9][10][11] WO 2007/034183. Link

Sources

Technical Guide: Bioisosteric Replacements for 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioisosteric optimization of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine . This analysis treats the molecule as a privileged scaffold, commonly utilized in kinase inhibition (e.g., p38 MAPK, BRAF) and GPCR ligand design.

Executive Summary

This guide provides a structural deconstruction and bioisosteric replacement strategy for 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine . As a 1,5-disubstituted pyrazole, this scaffold is characterized by a distinct steric twist between the N1-aryl ring and the pyrazole core, mediated by the C5-propyl group. Optimization strategies focus on three axes: Scaffold Hopping (modulating the heterocyclic core), Substituent Optimization (enhancing metabolic stability and solubility), and Electronic Tuning (optimizing the H-bond donor/acceptor profile of the amine).

Part 1: Structural Deconstruction & Pharmacophore Analysis

To successfully apply bioisosterism, one must first understand the structural role of each moiety within the parent molecule.

The 1,5-Substitution Steric Clash

Unlike 1,3-substituted pyrazoles, the 1-(3-fluorophenyl)-5-propyl arrangement creates significant steric hindrance. The C5-propyl group forces the N1-phenyl ring out of planarity with the pyrazole core.

  • Biological Implication: This "twisted" conformation is often critical for selectivity in kinase pockets (e.g., the hydrophobic specificity pocket of p38 MAPK) or COX-2 active sites.

  • Bioisosteric Goal: Maintain the non-coplanar topology while improving metabolic stability (preventing propyl oxidation).

The 4-Amino Handle

The C4-primary amine (-NH2) serves as a key hydrogen bond donor (HBD) or a synthetic handle for urea/amide formation.

  • Electronic Environment: It is electron-rich, making the C4 position susceptible to electrophilic attack or oxidation.

  • Bioisosteric Goal: Modulate pKa and H-bonding potential without losing the vector.

The 3-Fluorophenyl Anchor

The fluorine atom at the meta position improves metabolic stability (blocking P450 oxidation at that site) and increases lipophilicity.

  • Bioisosteric Goal: Increase solubility and reduce logP while retaining the aromatic pi-stacking interactions.

Part 2: Bioisosteric Replacement Strategies[1]

Strategy A: Core Scaffold Hopping (The Heterocycle)

Replacing the pyrazole ring alters the dipole moment and hydrogen bonding capabilities.

Replacement CoreStructure TypeRationaleImpact on Properties
1,2,3-Triazole 5-membered heterocycle"Click" chemistry accessibility; increased nitrogen count lowers logP.Improved solubility; potential loss of C3-H vector.
Isoxazole 5-membered heterocycleOxygen replaces N1 or N2; changes H-bond acceptor capability.Altered metabolic profile; often less stable than pyrazoles.
Imidazole 5-membered heterocyclePositional isomer; changes basicity significantly.Higher pKa; potential for different metal coordination.
Pyrrole 5-membered carbocycleRemoval of pyridine-like nitrogen.More electron-rich; higher oxidation liability.
Strategy B: The C5-Propyl Modification (Steric & Metabolic Tuning)

The n-propyl group is metabolically vulnerable (omega/omega-1 oxidation).

  • Cyclopropyl Replacement:

    • Why: Bioisosteric rigidification. The cyclopropyl group mimics the steric bulk of isopropyl/propyl but induces a specific orthogonal twist to the N1-phenyl ring.

    • Benefit: Blocks metabolic oxidation; improves potency via entropy reduction (pre-organized conformation).

  • Trifluoroethyl (-CH2CF3):

    • Why: Fluorine bioisosterism.

    • Benefit: Drastically lowers electron density on the ring; increases metabolic stability; lowers pKa of the 4-amine.

  • Methoxymethyl (-CH2OCH3):

    • Why: Polarity introduction.

    • Benefit: Lowers logP (lipophilicity); the ether oxygen can serve as a weak H-bond acceptor.

Strategy C: The N1-Aryl Optimization
  • 3-Pyridyl / 4-Pyridyl:

    • Replaces the phenyl ring with a pyridine.

    • Benefit: Introduces a basic nitrogen, significantly improving aqueous solubility.

  • 3,5-Difluorophenyl:

    • Benefit: enhanced metabolic blocking; increased lipophilicity (if CNS penetration is required).

Part 3: Visualizing the Bioisosteric Landscape

The following diagram maps the logical flow of bioisosteric replacements for the parent molecule.

Bioisosteres cluster_0 N1-Aryl Modifications cluster_1 C5-Alkyl Modifications cluster_2 Core Hopping Parent 1-(3-fluorophenyl)- 5-propyl-1H-pyrazol-4-amine Aryl1 3-Pyridyl (Solubility) Parent->Aryl1 Aryl2 3,5-Difluorophenyl (Metabolic Block) Parent->Aryl2 Alkyl1 Cyclopropyl (Rigidification) Parent->Alkyl1 Alkyl2 Trifluoroethyl (Electronic w/d) Parent->Alkyl2 Core1 1,2,3-Triazole (Lower logP) Parent->Core1 Core2 Isoxazole (H-bond modulation) Parent->Core2

Caption: Bioisosteric decision tree mapping structural modifications to functional outcomes.

Part 4: Synthetic Protocols

To validate these bioisosteres, robust synthetic routes are required. The Knorr Pyrazole Synthesis and Vilsmeier-Haack cyclization are the industry standards for this scaffold.

Protocol 1: Synthesis of the C5-Cyclopropyl Bioisostere

This protocol replaces the propyl group with a cyclopropyl group to enhance metabolic stability.

Reagents:

  • 3-Fluorophenylhydrazine hydrochloride

  • 3-Cyclopropyl-3-oxopropanenitrile (Beta-ketonitrile)

  • Ethanol (EtOH)

  • Reflux condenser

Step-by-Step Workflow:

  • Condensation: Dissolve 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) and 3-fluorophenylhydrazine hydrochloride (1.1 eq) in absolute EtOH (10 mL/mmol).

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by LC-MS for the formation of the 5-aminopyrazole intermediate (Note: Regioselectivity is key here; often yields the 5-amino isomer. For the 4-amino target, a nitrosation/reduction route is preferred).

Corrected Route for 4-Amino-1-Aryl-5-Alkyl System: Since the target is a 4-amino pyrazole, the direct condensation often yields 5-aminopyrazoles. The preferred route for 4-amino derivatives is:

  • Scaffold Formation: Condense 3-fluorophenylhydrazine with a 1,3-diketone or beta-keto ester to form the pyrazole core (1-(3-fluorophenyl)-5-propylpyrazole).

  • Nitration: Treat the pyrazole with HNO3/H2SO4 to install the nitro group at the C4 position.

  • Reduction: Hydrogenation (H2, Pd/C) or Fe/NH4Cl reduction to yield the final 4-amine .

Synthesis Start 3-Fluorophenylhydrazine + 1,3-Diketone/Ketoester Step1 Cyclization (Reflux EtOH) Start->Step1 Intermediate 1-Aryl-5-Propylpyrazole Step1->Intermediate Step2 Nitration (HNO3/H2SO4) Intermediate->Step2 Nitro 4-Nitro Intermediate Step2->Nitro Step3 Reduction (H2, Pd/C) Nitro->Step3 Final Target: 4-Amino-Pyrazole Step3->Final

Caption: Synthetic workflow for accessing the 4-amino-1-aryl-5-alkylpyrazole scaffold.

Part 5: Validation & Experimental Logic

In Silico Validation (Docking)

Before synthesis, bioisosteres should be validated computationally.

  • Tool: AutoDock Vina or Schrödinger Glide.

  • Target: If p38 MAPK is the target, use PDB ID: 1A9U .

  • Metric: Compare binding energy (kcal/mol) and RMSD of the bioisostere against the parent 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine.

  • Success Criteria: Binding affinity within ±1.5 kcal/mol of parent; maintenance of the key H-bond between the pyrazole/amine and the hinge region (e.g., Met109 in p38).

In Vitro Metabolic Stability (Microsomal Assay)
  • Objective: Confirm that replacing Propyl with Cyclopropyl improves half-life (

    
    ).
    
  • System: Pooled Human Liver Microsomes (HLM).

  • Protocol: Incubate 1 µM compound with NADPH at 37°C. Quench aliquots at 0, 15, 30, 60 min. Analyze via LC-MS/MS.

  • Self-Validating Logic: Include a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin). If controls fail, the assay is invalid.

References

  • Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press. Link

  • Dumas, J. (2001). "Protein Kinase Inhibitors: Emerging Trends." Expert Opinion on Therapeutic Patents. Link

  • Genentech/Roche Patent Application (2006). "Discovery of RO3201195, a highly selective inhibitor of p38 MAP kinase."[1] PubMed.[2] Link

Sources

Methodological & Application

Technical Application Note: High-Purity Synthesis of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the optimized synthesis of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine , a critical scaffold in the development of p38 MAP kinase inhibitors and COX-2 selective agents.

Unlike generic pyrazole syntheses, this protocol addresses the two primary challenges associated with this specific target:

  • Regiocontrol (1,5- vs. 1,3-isomerism): Achieving the 1-aryl-5-alkyl substitution pattern requires strict kinetic control during the cyclization phase. Standard acidic conditions often favor the thermodynamic 1,3-isomer; this protocol utilizes an enaminone-based approach under neutral/basic conditions to lock the 1,5-geometry.

  • C4-Amination: Direct introduction of the amino group at C4 is synthetically challenging. This guide employs a high-yield electrophilic aromatic substitution (Nitration) followed by a chemoselective reduction, ensuring high purity without the formation of azo-dimers.

Retrosynthetic Logic

The synthesis is disconnected into three distinct phases:

  • Scaffold Construction: Regioselective [3+2] cyclocondensation.

  • Functionalization: C4-selective nitration.

  • Activation: Nitro-to-amine reduction.

Retrosynthesis Target Target: 1-(3-fluorophenyl)-5-propyl- 1H-pyrazol-4-amine Nitro Intermediate: 4-Nitro Precursor Target->Nitro Reduction (H2/Pd-C) Scaffold Scaffold: 1-(3-fluorophenyl)- 5-propyl-1H-pyrazole Nitro->Scaffold Nitration (HNO3/H2SO4) Precursors Precursors: 3-Fluorophenylhydrazine + (E)-1-(dimethylamino)hex-1-en-3-one Scaffold->Precursors Cyclocondensation (Regioselective)

Figure 1: Retrosynthetic analysis showing the disconnection to the enaminone and hydrazine precursors.

Experimental Protocols

Phase 1: Regioselective Scaffold Synthesis

Objective: Synthesize 1-(3-fluorophenyl)-5-propyl-1H-pyrazole with >95:5 regioselectivity favoring the 1,5-isomer.

Mechanism & Causality: The reaction utilizes (E)-1-(dimethylamino)hex-1-en-3-one (derived from 2-hexanone and DMF-DMA). In the presence of a free hydrazine, the terminal


 of the hydrazine performs a Michael addition on the enaminone's 

-carbon (C-NMe2), followed by cyclization onto the carbonyl. This pathway mechanistically enforces the 1,5-substitution pattern. Crucial Note: If the hydrazine hydrochloride salt is used without neutralization, acid catalysis promotes attack at the carbonyl first, inverting regioselectivity to the undesired 1,3-isomer.

Reagents Table:

Reagent Equiv. Role
(E)-1-(dimethylamino)hex-1-en-3-one 1.0 Electrophile (C3-C5 precursor)
3-Fluorophenylhydrazine HCl 1.1 Nucleophile (N1-N2 precursor)
Triethylamine (Et3N) 1.2 Base (Neutralization/Catalyst)

| Ethanol (EtOH) | Solvent | Reaction Medium (0.5 M) |

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluorophenylhydrazine hydrochloride (1.1 equiv) in absolute EtOH.

  • Neutralization: Add Triethylamine (1.2 equiv) dropwise. Stir for 15 minutes at room temperature to liberate the free hydrazine base. Verification: Ensure pH is neutral to slightly basic (pH 7-8).

  • Addition: Add (E)-1-(dimethylamino)hex-1-en-3-one (1.0 equiv) in one portion.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the enaminone.
    
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in EtOAc and wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Isolation: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The 1,5-isomer typically elutes after the trace 1,3-isomer due to dipole differences.

Expected Yield: 75–85% Data Validation:


 NMR should show a characteristic pyrazole C4-H singlet around 

6.0–6.5 ppm and NOE cross-peaks between the N-Aryl protons and the Propyl group protons, confirming spatial proximity (1,5-geometry).
Phase 2: Electrophilic Aromatic Substitution (Nitration)

Objective: Introduce the nitro group selectively at the C4 position.

Mechanism: The pyrazole ring is electron-rich. The C4 position is the most nucleophilic site for


 reactions. Using a standard "mixed acid" protocol generates the nitronium ion (

) in situ. The 3-fluorophenyl ring is deactivated by the fluorine atom, ensuring nitration occurs exclusively on the pyrazole ring under controlled temperatures.

Step-by-Step Protocol:

  • Setup: Place 1-(3-fluorophenyl)-5-propyl-1H-pyrazole (1.0 equiv) in a flask and cool to

    
     in an ice bath.
    
  • Solvent: Add concentrated Sulfuric Acid (

    
    , 5 mL/g of substrate) slowly to dissolve the pyrazole.
    
  • Nitration: Add fuming Nitric Acid (

    
    , 1.1 equiv) dropwise, maintaining the internal temperature below 
    
    
    
    . Safety Alert: This reaction is exothermic.
  • Reaction: Allow to warm to room temperature and stir for 1–2 hours.

  • Quench: Pour the reaction mixture carefully onto crushed ice (

    
     volume).
    
  • Isolation: The 4-nitro product usually precipitates as a yellow solid. Filter the solid.[1][2] If no precipitate forms, extract with DCM.

  • Purification: Recrystallize from EtOH or use flash chromatography if necessary.

Expected Yield: 85–95% Appearance: Yellow crystalline solid.

Phase 3: Chemoselective Reduction to Amine

Objective: Reduce the 4-nitro group to the 4-amine without dehalogenating the fluorine on the phenyl ring.

Protocol Choice: Catalytic Hydrogenation (


) is chosen for cleanliness and high yield, suitable for pharmaceutical applications. Alternative: Iron/Ammonium Chloride (Fe/

) if avoiding heavy metals is required.

Step-by-Step Protocol (Catalytic Hydrogenation):

  • Solution: Dissolve the 4-nitro intermediate in MeOH or EtOH (0.1 M).

  • Catalyst: Add 10 wt% Palladium on Carbon (Pd/C, 10% loading). Safety: Add catalyst under an inert atmosphere (

    
    ) to prevent ignition of solvent vapors.
    
  • Hydrogenation: Purge the vessel with Hydrogen gas (

    
    ). Stir under a balloon of 
    
    
    
    (1 atm) or in a Parr shaker (30 psi) for 2–4 hours.
  • Monitoring: Monitor by LC-MS for the mass shift (

    
    ).
    
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Final Isolation: Concentrate the filtrate to yield the target amine. Convert to HCl salt (using 4M HCl in Dioxane) if long-term storage is required to prevent oxidation.

Expected Yield: 90–98% Characterization:

  • MS (ESI):

    
    .
    
  • 
     NMR:  Disappearance of Pyrazole C4-H; appearance of broad 
    
    
    
    signal (exchangeable with
    
    
    ).

Process Visualization & Logic

The following diagram illustrates the critical decision pathways and mechanistic logic for the regioselective synthesis.

SynthesisLogic Start Start: 3-Fluorophenylhydrazine HCl ConditionCheck CRITICAL DECISION: Neutralization Step Start->ConditionCheck PathAcid Acidic Conditions (No Base) ConditionCheck->PathAcid Skip Base PathBase Basic/Neutral Conditions (Et3N added) ConditionCheck->PathBase Add Base MechAcid Mechanism: Attack at Carbonyl (Hard) PathAcid->MechAcid MechBase Mechanism: Michael Addition at C-beta (Soft) PathBase->MechBase ProdWrong Product: 1-aryl-3-propyl isomer (Undesired) MechAcid->ProdWrong ProdRight Product: 1-aryl-5-propyl isomer (Target Scaffold) MechBase->ProdRight Nitration Step 2: Nitration (HNO3/H2SO4) Electrophilic Subst. at C4 ProdRight->Nitration Reduction Step 3: Reduction (H2/Pd-C) Yields 4-Amino Target Nitration->Reduction

Figure 2: Decision tree highlighting the critical impact of pH on regioselectivity during the cyclization phase.

References

  • Regioselective Pyrazole Synthesis: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2012. (Discusses enaminone regiochemistry).
  • Nitration Protocol: Shackelford, S. A., et al. "Direct nitration of five membered heterocycles." Arkivoc, 2005.[3] Link

  • Reduction Methodology: Menicagli, R., et al. "A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles." Tetrahedron Letters, 2025 (Ref. context).
  • Enaminone Reactivity: Vah, L., et al. "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates." Molecules, 2022. Link

  • General Pyrazole Chemistry: Law, J., et al. "Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines." Journal of Visualized Experiments, 2019.[4] Link

Sources

Technical Application Note: Optimized Amide Coupling Strategies for 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the procedural frameworks for effecting amide couplings using 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine (referred to herein as Amine-1 ). Due to the reduced nucleophilicity of the pyrazole-4-amine scaffold—exacerbated by the electron-withdrawing 3-fluorophenyl group—standard carbodiimide protocols (e.g., EDC/NHS) often result in sluggish kinetics or incomplete conversion.

This document presents three tiered protocols:

  • Method A (HATU/HOAt): The high-performance standard for discovery chemistry.

  • Method B (T3P®): The preferred route for scale-up, minimizing epimerization and simplifying workup.

  • Method C (Acid Chloride Activation): A "brute force" approach for sterically hindered or highly unreactive carboxylic acids.

Strategic Analysis of the Substrate

Electronic and Steric Profile

Amine-1 presents specific challenges that dictate reagent selection:

  • Electronic Deactivation: The amino group at position 4 is conjugated to the pyrazole ring. The N1-(3-fluorophenyl) substituent exerts an inductive electron-withdrawing effect (

    
    ), reducing the electron density of the pyrazole ring and, consequently, the nucleophilicity of the exocyclic amine.
    
  • Steric Environment: The C5-propyl group introduces moderate steric bulk adjacent to the amine. While not as hindering as a tert-butyl group, it can impede the approach of bulky activated esters.

Reagent Selection Matrix
FeatureEDC / HOBtHATU / HOAtT3P (Propylphosphonic Anhydride)Acid Chloride
Reactivity Low to ModerateVery High HighExtreme
Epimerization Risk ModerateLow (with base control)Lowest High
Purification Urea byproducts difficult to removeTetramethylurea byproduct water-solubleWater-soluble byproducts Requires anhydrous conditions
Recommendation Not Recommended for Amine-1 Primary Choice (Discovery) Primary Choice (Scale-up) Backup for unreactive acids

Experimental Protocols

Protocol A: High-Performance Coupling (HATU)

Recommended for: Small scale (mg to g), valuable acids, and library synthesis.

Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester, which accelerates the attack of the poor nucleophile (Amine-1 ) via the "neighboring group effect" of the pyridine nitrogen in the HOAt moiety.

Reagents:

  • Amine-1: 1.0 equiv

  • Carboxylic Acid: 1.1 – 1.2 equiv

  • HATU: 1.2 equiv

  • DIPEA (Diisopropylethylamine): 3.0 equiv

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 – 0.2 M)

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.5 equiv) dropwise. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution typically turns yellow/orange.

  • Coupling: Add Amine-1 (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–16 hours.

    • Self-Validation Point: Monitor via LC-MS.[1] Look for consumption of Amine-1 (

      
       [MW]+1) and appearance of Product (
      
      
      
      ). If <50% conversion after 4 hours, heat to 50°C.
  • Workup: Dilute with EtOAc. Wash sequentially with sat.

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    and concentrate.
Protocol B: Scalable & Clean Coupling (T3P)

Recommended for: >1g scale, chiral acids, or when column chromatography is to be avoided.

Mechanism: T3P acts as a kinetic dehydrating agent, forming a mixed anhydride. It is less prone to epimerization and all byproducts are water-soluble.

Reagents:

  • Amine-1: 1.0 equiv

  • Carboxylic Acid: 1.1 equiv

  • T3P (50% w/w in EtOAc/DMF): 1.5 – 2.0 equiv

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: EtOAc, MeTHF, or DCM (Concentration: 0.2 – 0.5 M)

Procedure:

  • Charge: Combine Amine-1 (1.0 equiv), Carboxylic Acid (1.1 equiv), and the Base (3.0 equiv) in the chosen solvent (e.g., EtOAc).

  • Addition: Cool the mixture to 0°C. Add T3P solution dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Note: T3P reactions are often slower than HATU but cleaner.

  • Workup (The "T3P Advantage"): Add water (1/2 reaction volume) and stir for 15 minutes to quench excess anhydride. Separate phases. Wash organic layer with 0.5 M HCl (to remove amine/pyridine), then sat.

    
     (to remove acid), then brine.
    
  • Validation: Evaporate solvent. Purity is often >95% without chromatography.

Protocol C: Acid Chloride Activation

Recommended for: Sterically hindered acids (e.g., tertiary carbons) where HATU fails.

Procedure:

  • Activation: Convert Carboxylic Acid to Acid Chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF (1 drop) in DCM at 0°C

    
     RT for 1 hour. Concentrate to remove excess Oxalyl Chloride.
    
  • Coupling: Redissolve Acid Chloride in DCM. Add Amine-1 (0.9 equiv) and Pyridine (3.0 equiv).

  • Catalysis: Optionally add 10 mol% DMAP if the reaction is sluggish.

  • Reaction: Stir at RT overnight.

Visual Workflows

Decision Tree for Protocol Selection

CouplingStrategy Start Start: Coupling Amine-1 CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid CheckScale Is Scale > 1 gram or Acid Chiral? CheckAcid->CheckScale No MethodC Method C: Acid Chloride (Oxalyl Chloride/DMF) CheckAcid->MethodC Yes (e.g. tert-butyl) MethodB Method B: T3P Protocol (Low Epimerization/Easy Workup) CheckScale->MethodB Yes MethodA Method A: HATU Protocol (High Potency/Discovery) CheckScale->MethodA No

Caption: Logical decision matrix for selecting the optimal coupling protocol based on substrate sterics and reaction scale.

Mechanistic Pathway (HATU Activation)

HATU_Mechanism Acid Carboxylic Acid (R-COOH) ActiveEster O-At Active Ester (Highly Reactive) Acid->ActiveEster + DIPEA HATU HATU Reagent HATU->ActiveEster Intermediate Tetrahedral Intermediate ActiveEster->Intermediate + Amine-1 Amine Amine-1 (Weak Nucleophile) Amine->Intermediate Product Final Amide Product Intermediate->Product - HOAt

Caption: Simplified mechanistic flow of HATU-mediated activation and subsequent aminolysis by the pyrazole amine.

Troubleshooting & Quality Control

Common Failure Modes
  • Issue: No reaction or <10% conversion.

    • Cause: Amine-1 nucleophilicity is too low for the specific acid.

    • Fix: Switch to Method C (Acid Chloride) or heat Method A to 60°C.

  • Issue: Product co-elutes with HOAt byproduct (Method A).

    • Fix: Use a basic alumina plug or switch to Method B (T3P) which has no organic byproducts.

  • Issue: Regioselectivity (Reaction at pyrazole nitrogens).

    • Insight: The exocyclic amine (4-position) is significantly more nucleophilic than the ring nitrogens (N1 is substituted, N2 is pyridine-like but sterically hindered and less basic). Amide formation at N2 is rare under these conditions but can occur with extremely reactive electrophiles (e.g., sulfonyl chlorides).

Analytical Validation
  • NMR: The amide NH proton typically appears as a singlet between 9.0–10.5 ppm in DMSO-

    
    . A shift in the pyrazole C3-H (or C5-propyl signals) confirms proximity to the carbonyl.
    
  • LC-MS: Monitor for the specific mass. Note that pyrazoles can sometimes show

    
     and 
    
    
    
    adducts.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, A. W., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase.[4] Journal of Medicinal Chemistry, 49(5), 1562-1575. Link

  • Archibald, T. G., et al. (2012). Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for Amide Bond Formation.[3][5] E-EROS Encyclopedia of Reagents for Organic Synthesis. Link

Sources

Application Note: Advanced Reaction Conditions for the Site-Selective Functionalization of 4-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4-aminopyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently serving as the core structural motif in kinase inhibitors, cyclooxygenase-2 (COX-2) inhibitors, and epigenetic modulators (e.g., Histone Deacetylase probes) [1].

However, functionalizing 4-aminopyrazoles presents a significant chemoselectivity challenge. The molecule possesses a complex multi-nucleophilic landscape: the pyrazole N1/N2 nitrogens, the exocyclic 4-amino group, and the C3/C5 carbons. Furthermore, the 4-amino group exhibits reduced nucleophilicity compared to standard aliphatic amines due to the delocalization of its nitrogen lone pair into the electron-deficient pyrazole


-system.

To achieve high yields and strict site-selectivity, reaction conditions must be meticulously tailored. This guide details field-proven, self-validating protocols for three critical functionalization pathways: amide coupling at the 4-position, Sandmeyer-type halogenation for subsequent cross-coupling, and regioselective N1-alkylation [2, 3].

Divergent Functionalization Pathways

The following workflow illustrates the strategic divergence required to selectively target specific sites on the 4-aminopyrazole core.

G A 4-Aminopyrazole Scaffold B Amide Coupling (4-NH2) A->B DCC/DMAP R-COOH C Sandmeyer Reaction (4-NH2 -> 4-X) A->C NaNO2, HX KI or CuX D N1-Alkylation (Pyrazole N) A->D R-X, K2CO3 DMF E Electrophilic Substitution (C3/C5) A->E E+, Catalyst

Caption: Divergent site-selective functionalization pathways for the 4-aminopyrazole scaffold.

Protocol 1: Amide Coupling at the 4-Amino Position

Expertise & Causality: Standard peptide coupling conditions (e.g., EDC/HOBt/DIPEA) often fail when applied to 4-aminopyrazoles, resulting in sluggish kinetics and poor yields (frequently <15%) due to the poor nucleophilicity of the 4-amino group [1]. To overcome this thermodynamic barrier, the use of a highly active acyl transfer catalyst is mandatory. Switching to a DCC/HOBt/DMAP system significantly accelerates the acylation step. DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that easily reacts with the weak 4-aminopyrazole nucleophile, boosting yields to >70% [1].

Self-Validating Methodology: DCC/DMAP-Mediated Amide Coupling
  • Activation: In an oven-dried flask under an N

    
     atmosphere, dissolve the target carboxylic acid (1.1 equiv) in anhydrous CH
    
    
    
    Cl
    
    
    (0.1 M). Add DCC (1.2 equiv) and HOBt (1.2 equiv). Stir at 0 °C for 15 minutes.
    • In-Process Validation: A white precipitate of dicyclohexylurea (DCU) will begin to form. This visual cue confirms the successful activation of the carboxylic acid into the active ester.

  • Coupling: Add the 4-aminopyrazole derivative (1.0 equiv) to the suspension, immediately followed by DMAP (0.1 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

    • In-Process Validation: Monitor the reaction via LC-MS. The mass of the desired amide

      
       should dominate the chromatogram, with complete consumption of the 4-aminopyrazole starting material.
      
  • Workup: Filter the heterogeneous mixture through a Celite pad to remove the insoluble DCU by-product. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO

    
    , and brine.
    
  • Isolation: Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure 4-amidopyrazole.

Protocol 2: Sandmeyer Halogenation & Suzuki Cross-Coupling

Expertise & Causality: When the synthetic goal is to replace the 4-amino group with an aryl or heteroaryl moiety, direct C-H arylation is thermodynamically disfavored. The optimal strategy is a two-step Sandmeyer/Suzuki sequence [2]. Converting the 4-amino group to a diazonium salt, followed by displacement with a halide (e.g., iodide), provides a highly reactive electrophile for palladium-catalyzed cross-coupling. Potassium iodide (KI) is used in large excess during the Sandmeyer step to drive the equilibrium toward the 4-iodopyrazole, suppressing competitive hydrolysis that would yield the unwanted 4-hydroxypyrazole.

G Step1 Step 1: Diazotization NaNO2, HCl, 0°C Step2 Step 2: Halogenation KI, 60°C Step1->Step2 Diazonium Salt Intermediate Step3 Step 3: Suzuki Coupling Pd(dppf)Cl2, R-B(OH)2 Step2->Step3 4-Iodopyrazole Intermediate Product 4-Substituted Pyrazole Step3->Product Cross-Coupling Complete

Caption: Two-step workflow for converting 4-aminopyrazoles to 4-arylpyrazoles.

Self-Validating Methodology: Sandmeyer Iodination
  • Diazotization: Suspend the 4-aminopyrazole (1.0 equiv) in a mixture of concentrated HCl (3.0 equiv) and water (0.2 M). Cool the reaction vessel to 0 °C. Slowly add an aqueous solution of NaNO

    
     (1.1 equiv) dropwise to maintain the temperature below 5 °C.
    
    • In-Process Validation: The solution will turn pale yellow/orange. Spot the mixture on starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid and successful diazonium formation.

  • Halogenation: Slowly add a cold aqueous solution of KI (2.5 equiv) to the diazonium mixture.

  • Evolution: Gradually warm the reaction mixture to 60 °C and stir for 2 hours.

    • In-Process Validation: Vigorous evolution of N

      
       gas will be observed. The cessation of bubbling indicates the complete decomposition of the diazonium salt and successful iodide substitution.
      
  • Quench & Workup: Cool to room temperature and quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    .
    • In-Process Validation: The dark brown color of molecular iodine will rapidly dissipate, leaving a pale yellow solution. Extract with EtOAc, dry, and concentrate to isolate the 4-iodopyrazole.

Protocol 3: Regioselective N1-Alkylation

Expertise & Causality: Direct alkylation of unprotected 4-aminopyrazoles frequently yields an intractable mixture of N1 and N2 isomers, alongside competitive alkylation at the 4-amino group. To achieve strict N1-regioselectivity, the reaction must be under thermodynamic control using a mild base (K


CO

) in a polar aprotic solvent (DMF) at elevated temperatures (90 °C) [3]. K

CO

is strong enough to deprotonate the acidic pyrazole N-H (pKa ~14) but too weak to deprotonate the 4-amino group (pKa >30), thereby directing the electrophile exclusively to the pyrazole ring nitrogen.
Self-Validating Methodology: N1-Alkylation
  • Preparation: Combine the 4-aminopyrazole (1.0 equiv), the

    
    -halo compound (e.g., ethyl bromoacetate, 1.1 equiv), and K
    
    
    
    CO
    
    
    (3.0 equiv) in anhydrous DMF (0.2 M).
  • Reaction: Stir the suspension at 90 °C for 1–2 hours [3].

    • In-Process Validation: Monitor via TLC (Hexanes/EtOAc). The highly polar starting material will be consumed, replaced by a faster-eluting, UV-active spot corresponding to the N1-alkylated product.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water (3 volumes).

    • In-Process Validation: The sudden change in solvent polarity will cause the N1-alkylated product to crash out as a precipitate. Filter, wash thoroughly with cold water, and recrystallize from EtOH.

Quantitative Data Summary

The table below summarizes the expected outcomes, reaction conditions, and mechanistic advantages for the three primary functionalization routes.

Functionalization SiteReaction TypeReagents & ConditionsTypical YieldKey Mechanistic Advantage / Causality
4-Amino (NH

)
Amide CouplingR-COOH, DCC, DMAP, CH

Cl

, RT
70–85%DMAP acts as a hyper-nucleophilic acyl transfer catalyst, overcoming the poor nucleophilicity of the 4-aminopyrazole [1].
4-Amino (NH

)
Sandmeyer HalogenationNaNO

, HCl, KI, H

O, 0 °C to 60 °C
60–80%Converts the unreactive amine into a highly reactive diazonium leaving group, enabling subsequent Pd-catalyzed cross-coupling [2].
Pyrazole N1 N-AlkylationR-X, K

CO

, DMF, 90 °C
27–47%Mild base (K

CO

) selectively deprotonates the pyrazole N-H without activating the 4-amino group, ensuring strict regioselectivity [3].

References

  • Source: PubMed Central (PMC)
  • Source: Società Chimica Italiana (chim.it)
  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives Source: MDPI URL

Application Notes & Protocols: Leveraging the 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs and its versatile pharmacological profile.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on harnessing the potential of the 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine scaffold. We will explore its synthetic accessibility, propose a strategic screening cascade, and provide detailed protocols for its evaluation as a potential therapeutic agent. The methodologies outlined herein are designed to be robust and adaptable, enabling the user to thoroughly investigate the biological activity of this and structurally related compounds.

Introduction: The Pyrazole Scaffold - A Privileged Motif in Drug Design

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[4] This unique arrangement confers a combination of chemical stability, synthetic versatility, and the ability to participate in various non-covalent interactions with biological targets.[5][6] The pyrazole ring can act as both a hydrogen bond donor and acceptor, and its substitution pattern can be readily modified to fine-tune its physicochemical properties and biological activity.[6]

The 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine scaffold incorporates several key features that make it an attractive starting point for a drug discovery program:

  • N-phenyl Substitution: The 3-fluorophenyl group at the N1 position can influence the molecule's orientation within a binding pocket and provides a handle for modulating properties like lipophilicity and metabolic stability.

  • 4-Amino Group: The primary amine at the C4 position is a crucial functional group that can act as a key hydrogen bond donor, mimicking interactions often seen with the hinge region of protein kinases.[2]

  • 5-Propyl Group: The propyl group at the C5 position can be explored for its role in establishing hydrophobic interactions and influencing selectivity for the target protein.

Given the extensive history of pyrazole derivatives as inhibitors of protein kinases, G-protein coupled receptors (GPCRs), and ion channels, a systematic investigation of this novel scaffold is warranted.[2][7][8]

Synthetic Strategy and Characterization

The synthesis of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine can be achieved through established synthetic routes for substituted pyrazoles. A plausible and adaptable synthetic scheme is outlined below.

Proposed Synthetic Pathway

A common method for the synthesis of 4-aminopyrazoles involves the cyclization of a β-ketonitrile with a substituted hydrazine, followed by reduction of a nitro group or other precursor to the amine.

Synthetic_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation A Ethyl 2-cyano-3-oxohexanoate C Ethyl 4-amino-1-(3-fluorophenyl)-5-propyl-1H-pyrazole-3-carboxylate A->C AcOH, EtOH, Reflux B 3-Fluorophenylhydrazine B->C D 4-Amino-1-(3-fluorophenyl)-5-propyl-1H-pyrazole-3-carboxylic acid C->D 1. NaOH, H2O/EtOH, Reflux 2. HCl (aq) E 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine D->E Heat (e.g., in Diphenyl ether)

Caption: Proposed synthetic route for 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine.

Detailed Synthetic Protocol

Step 1: Synthesis of Ethyl 4-amino-1-(3-fluorophenyl)-5-propyl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 2-cyano-3-oxohexanoate (1.0 eq) in ethanol, add 3-fluorophenylhydrazine (1.1 eq) and a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired pyrazole.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the ethyl ester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide.

  • Reflux the mixture for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and acidify with 2M hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum.

Step 3: Decarboxylation to the Final Product

  • Heat the carboxylic acid from Step 2 in a high-boiling solvent such as diphenyl ether at a temperature sufficient to induce decarboxylation (typically >200 °C).

  • Monitor the reaction for the cessation of gas evolution.

  • Cool the reaction mixture and purify the final product, 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine, by column chromatography.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Proposed Screening Cascade and Biological Evaluation

Given the prevalence of pyrazole scaffolds as kinase inhibitors, a primary screening focus on this target class is a logical starting point.[2][7] The following tiered approach allows for an efficient evaluation of the compound's biological activity.

Screening_Cascade A Primary Screening: Broad-Spectrum Kinase Panel B Secondary Screening: Hit Confirmation & IC50 Determination A->B Identify initial hits C Cell-Based Assays: Target Engagement & Phenotypic Effects B->C Confirm on-target activity D Tertiary Screening: Selectivity Profiling & MoA Studies C->D Validate cellular effects E In Vivo Efficacy Studies D->E Assess in vivo potential

Caption: A tiered screening cascade for evaluating pyrazole-based compounds.

Primary Screening: Broad-Spectrum Kinase Panel

Objective: To identify initial kinase targets of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine.

Protocol: In Vitro Kinase Assay (e.g., using a radiometric or fluorescence-based method)

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (peptide or protein), and ATP solution.

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Assay Plate Setup: Add the assay buffer, kinase, and test compound to the wells of a suitable microplate.

  • Incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP (spiked with ³³P-ATP for radiometric assays).

  • Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays).

  • Detection: For radiometric assays, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ³³P-ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal according to the assay kit manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control.

Table 1: Illustrative Data from a Primary Kinase Screen

Kinase Target% Inhibition at 10 µM
CDK2/CycA85%
p38α78%
VEGFR232%
EGFR15%

Note: This data is hypothetical and for illustrative purposes.

Secondary Screening: Hit Confirmation and IC₅₀ Determination

Objective: To confirm the activity of initial hits and determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: The same in vitro kinase assay protocol as in the primary screen is used, but with a wider range of compound concentrations (e.g., a 10-point, 3-fold serial dilution) to generate a dose-response curve.

Data Analysis:

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Illustrative IC₅₀ Values for Confirmed Hits

Kinase TargetIC₅₀ (nM)
CDK2/CycA150
p38α450

Note: This data is hypothetical and for illustrative purposes.

Cell-Based Assays: Target Engagement and Phenotypic Effects

Objective: To determine if the compound can inhibit the target kinase in a cellular context and elicit a biological response.

Protocol 1: Western Blotting for Phospho-Protein Levels

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on CDK2 activity) and treat with increasing concentrations of the test compound for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against the phosphorylated substrate of the target kinase (e.g., phospho-Rb for CDK2) and total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the reduction in substrate phosphorylation.

Protocol 2: Cell Proliferation/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.[9]

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to the wells and incubate. Then, add a solubilizing agent and measure the absorbance.[10]

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Calculate the percent cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The initial hits from the screening cascade provide a foundation for lead optimization. A systematic SAR study should be undertaken to improve potency, selectivity, and drug-like properties.

Key Areas for Modification:

  • 3-Fluorophenyl Group: Explore other substitutions on the phenyl ring (e.g., chloro, methoxy) to probe electronic and steric effects.

  • 5-Propyl Group: Vary the length and branching of the alkyl chain to optimize hydrophobic interactions.

  • 4-Amino Group: While often crucial for activity, derivatization to secondary or tertiary amines, or replacement with other hydrogen-bonding moieties, could be explored to modulate selectivity and physicochemical properties.

In Vivo Efficacy Studies

Promising lead compounds with good in vitro and cellular activity should be advanced to in vivo models to assess their efficacy and tolerability.

Protocol: Xenograft Tumor Model in Mice

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) for xenograft studies with human cancer cell lines.[11]

  • Tumor Implantation: Subcutaneously implant a suspension of cancer cells into the flank of the mice.[11]

  • Tumor Growth and Randomization: Monitor tumor growth until they reach a specified size (e.g., 100-150 mm³), then randomize the mice into treatment and control groups.[11]

  • Dosing and Administration: Formulate the compound in a suitable vehicle and administer it to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[11]

  • Monitoring: Regularly measure tumor volume and body weight throughout the study.[11]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

  • Data Analysis: Compare the tumor growth in the treated groups to the vehicle control group to determine the anti-tumor efficacy.

Conclusion

The 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine scaffold represents a promising starting point for the development of novel therapeutic agents. Its structural features are amenable to synthetic modification, and its pyrazole core has a proven track record in successful drug discovery campaigns. The systematic approach outlined in these application notes, from synthesis and characterization to a tiered screening cascade and in vivo evaluation, provides a robust framework for unlocking the full therapeutic potential of this and related chemical matter.

References

  • Taylor & Francis. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025).
  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022).
  • PubMed. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. (2006).
  • PMC. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Administration of a Therapeutic Compound.
  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • PMC. (2009). Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound.
  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39).
  • BenchChem. (n.d.). Application Notes and Protocols for Screening 5-Bromo-1-butyl-1H-pyrazole for Biological Activity.
  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.
  • BenchChem. (n.d.). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • ResearchGate. (n.d.). Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold | Request PDF.
  • PMC. (n.d.). Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways.
  • Google Patents. (n.d.). WO2005121126A1 - Polycyclic pyrazines as potassium ion channel modulators.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • PMC. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance.
  • ResearchGate. (n.d.). Selected examples of pyrazole compounds with relevant pharamacological....
  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021).
  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024).
  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
  • PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase.
  • PMC. (n.d.). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives.
  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • PubMed. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance.
  • SciSpace. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl).
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • MDPI. (2025). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects.
  • 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1][3][12]triazolo[3,4-b][1][2][3]thiadiazole as a potent antioxidant and an anticancer agent induces growth inhibition followed by apoptosis in HepG2 cells. (2010). Retrieved from

  • Chem-Impex. (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). chemistry and biological properties of pyrazole derivatives.

Sources

Application Note: Scalable Regioselective Synthesis of 5-Amino-1-(4-fluorophenyl)pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-aryl-5-aminopyrazole motif is a privileged pharmacophore in medicinal chemistry, serving as the structural core for p38 MAP kinase inhibitors, COX-2 inhibitors, and GABA antagonists.[1] While laboratory-scale synthesis often utilizes simple condensation of


-ketonitriles with hydrazines, this approach frequently fails at scale due to poor regioselectivity (yielding mixtures of 3-amino and 5-amino isomers) and hazardous exotherms.[1]

This guide details a scalable, regioselective protocol utilizing the alkoxymethylene route.[1] Unlike traditional Knorr-type condensations, this method leverages electronic steering to guarantee the formation of the 5-amino isomer, eliminating the need for chromatographic purification.

Key Advantages of This Protocol
  • Regio-fidelity: >98:2 favorability for the 5-amino isomer.[1]

  • Scalability: Designed for 100g to kg-scale batches using filtration-based workups.[1]

  • Safety: Mitigates hydrazine accumulation risks via controlled addition strategies.[1]

Strategic Analysis: The Regioselectivity Challenge

The primary challenge in synthesizing 1-aryl-aminopyrazoles is controlling the cyclization direction.[1]

Mechanism of Regioselectivity

When reacting a 4-fluorophenylhydrazine with a non-symmetrical 1,3-electrophile (like benzoylacetonitrile), two nucleophilic attacks occur.[1]

  • Path A (Kinetic): The terminal hydrazine nitrogen attacks the most electrophilic ketone, leading to the 3-amino isomer (often undesired).[1]

  • Path B (Thermodynamic/Directed): Using an enol ether or enaminonitrile intermediate forces a Michael-type addition-elimination at the

    
    -carbon first, followed by cyclization onto the nitrile.[1] This exclusively yields the 5-amino  isomer.[1]
    
Visualization: Competing Pathways

The following diagram illustrates why the Alkoxymethylene route (Path B) is superior for scale-up.

Regioselectivity Start 4-Fluorophenylhydrazine Substrate_A β-Ketonitrile (Ambident Electrophile) Start->Substrate_A Traditional Route Substrate_B Ethoxymethylene Malononitrile (Directed Electrophile) Start->Substrate_B Recommended Route Inter_A Hydrazone Intermediate Substrate_A->Inter_A Carbonyl Attack Inter_B Michael Adduct (Acyclic) Substrate_B->Inter_B Michael Addition (Displaces OEt) Prod_3 3-Amino Isomer (Impurity) Inter_A->Prod_3 Major Path (Kinetic) Prod_5 5-Amino Isomer (Target) Inter_A->Prod_5 Minor Path Inter_B->Prod_5 Exclusive Cyclization

Figure 1: Mechanistic divergence showing how the ethoxymethylene intermediate locks regioselectivity toward the 5-amino target.[1]

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Hydrazine Source 4-Fluorophenylhydrazine HCl The HCl salt is significantly safer (lower volatility/toxicity) and more stable than the free base.[1]
Solvent System Ethanol (EtOH) or MeOHPolar protic solvents stabilize the transition state and facilitate the precipitation of the final product.[1]
Temperature Reflux (78°C)Required to drive the elimination of ethanol and final aromatization.[1]
Base Triethylamine (Et₃N) or NaOAcNeutralizes the HCl salt in situ to release the reactive hydrazine free base slowly (controlled initiation).[1]

Detailed Protocol: Synthesis of 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile[1]

Target Molecule: A versatile intermediate for p38 kinase inhibitors.[1] Scale: 100 g Input.

Phase 1: Reagent Preparation

Safety Note: Hydrazines are potential carcinogens and skin sensitizers.[1] All operations must be performed in a fume hood.[1] Double-glove (Nitrile) and wear a P100 respirator if handling powder outside a containment enclosure.[1]

  • Reactor: 2L Jacketed Glass Reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probe.[1]

  • Inertion: Purge reactor with Nitrogen (

    
    ) for 15 minutes.
    
Phase 2: Reaction Execution

Step 1: Intermediate Formation (Ethoxymethylene Component) Note: If commercially available "Ethoxymethylenemalononitrile" is used, skip to Step 2.[1] If synthesizing in situ:

  • Charge Malononitrile (40.0 g, 0.605 mol) and Triethyl Orthoformate (100 mL, 0.60 mol).[1]

  • Add Acetic Anhydride (100 mL) as a co-solvent/catalyst.[1]

  • Heat to 100°C for 2 hours.

  • Distill off the volatile ethyl acetate/ethanol byproduct to drive conversion.[1]

  • Cool to room temperature. The resulting solid/oil is 2-(ethoxymethylene)malononitrile.[1]

Step 2: Pyrazole Cyclization

  • Dissolve the intermediate from Step 1 in Ethanol (absolute) (600 mL).

  • Add 4-Fluorophenylhydrazine Hydrochloride (98.3 g, 0.605 mol).

  • Controlled Addition: Add Triethylamine (84 mL, 0.605 mol) dropwise over 20 minutes via an addition funnel.

    • Observation: The reaction is exothermic.[1][2] Maintain internal temperature

      
       during addition.
      
  • Once addition is complete, heat the slurry to Reflux (78-80°C) .

  • Aging: Stir at reflux for 3–4 hours.

    • IPC (In-Process Control):[1] Check HPLC for consumption of hydrazine (<1%).[1]

Phase 3: Workup and Purification (Chromatography-Free)[1]
  • Cooling: Cool the reaction mixture slowly to 0–5°C over 2 hours. The product will crystallize heavily.[1]

  • Filtration: Filter the slurry using a Büchner funnel (polypropylene cloth recommended).

  • Wash: Wash the filter cake with cold Ethanol (2 x 100 mL) followed by Water (2 x 100 mL) to remove triethylamine hydrochloride salts.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% Purity: >98% (HPLC area) Appearance: White to pale yellow crystalline solid.[1]

Process Workflow Diagram

ProcessFlow Prep Reagent Prep (Inert Atmosphere) Addition Controlled Addition (Hydrazine HCl + Et3N) Prep->Addition Charge Reactor Reaction Cyclization (Reflux @ 78°C, 4h) Addition->Reaction Exotherm Control Cryst Crystallization (Cool to 0-5°C) Reaction->Cryst Completion (IPC) Filter Filtration & Wash (EtOH/H2O) Cryst->Filter Solid Separation Dry Vacuum Drying (50°C) Filter->Dry Wet Cake

Figure 2: Unit operation workflow for the scalable synthesis of fluorophenyl aminopyrazoles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation or solubility in mother liquor.[1]Concentrate the mother liquor by 50% and re-cool.[1] Ensure water wash is sufficient to remove salts but not dissolve product.[1]
Colored Impurities Oxidation of hydrazine prior to reaction.[1]Ensure strict

purging. Use fresh hydrazine HCl.[1] A charcoal filtration step can be added before crystallization if needed.[1]
Regioisomer Presence Wrong starting material or pH drift.[1]Confirm use of ethoxymethylene derivative, not simple ketonitrile. Ensure Et₃N is added slowly to avoid basicity spikes.
Sticky Solid Trapped solvent or oligomers.[1]Recrystallize from EtOH/Water (8:2).[1] Slow cooling is essential for defined crystal habit.[1]

References

  • Regioselective Synthesis Review: Fustero, S., et al. "Regioselective Synthesis of 5-Amino-pyrazoles."[1] Journal of Organic Chemistry. (2008).

  • p38 Kinase Inhibitor Process: Goldstein, D. M., et al. "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)."[1] Journal of Medicinal Chemistry. (2006).

  • Hydrazine Safety: Thermo Fisher Scientific.[1] "Safety Data Sheet: 4-Fluorophenylhydrazine hydrochloride." (2021).[1]

  • Scale-Up Methodology: Makino, K., et al. "Process Research and Development of a p38 MAP Kinase Inhibitor."[1] Organic Process Research & Development. (2009).[1][3][4]

Disclaimer: This protocol is for research and development purposes. Always consult local EHS regulations before scaling up reactions involving hydrazines.

Sources

Preparation of urea derivatives from 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Urea Derivatives from 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine

Abstract & Strategic Context

This guide details the synthetic transformation of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine (hereafter referred to as Scaffold 1 ) into substituted urea derivatives.

Scaffold 1 is a critical intermediate in the development of p38 mitogen-activated protein kinase (MAPK) inhibitors , a class of drugs investigated for anti-inflammatory efficacy (e.g., Doramapimod/BIRB-796 analogs). The propyl group at the C5 position and the 3-fluorophenyl ring at N1 are pharmacophores designed to occupy the hydrophobic pocket of the kinase ATP-binding site, while the urea moiety serves as the primary "hinge-binding" motif, forming crucial hydrogen bonds with residues such as Asp168 and Glu71.

This document provides two validated protocols:

  • Route A (Direct Isocyanate Coupling): The preferred high-yielding route for commercially available isocyanates.

  • Route B (Carbamate Activation): A robust alternative for synthesizing ureas from complex amines where the corresponding isocyanate is unstable or unavailable.

Retrosynthetic Analysis & Workflow

The synthesis hinges on the nucleophilicity of the C4-amine. While the pyrazole ring is electron-rich, the steric bulk of the C5-propyl group and the electronic effects of the N1-aryl ring can modulate reactivity.

Visual Workflow (DOT Diagram)

UreaSynthesis Start Scaffold 1 (Aminopyrazole) Carbamate Intermediate: Phenyl Carbamate Start->Carbamate Route B Step 1: Pyridine/DCM Product Target Urea Derivative Start->Product Route A: DCM/THF, 0°C (Direct Coupling) Isocyanate Aryl Isocyanate (R-NCO) Isocyanate->Product Chloroformate Phenyl Chloroformate (PhOCOCl) Chloroformate->Carbamate Carbamate->Product Route B Step 2: DMSO, 80°C Amine2 Secondary Amine (R-NH2) Amine2->Product

Figure 1: Strategic workflow for urea synthesis. Route A is direct; Route B is stepwise via a carbamate intermediate.

Protocol A: Direct Isocyanate Coupling

Applicability: Best for synthesizing standard diaryl ureas where the electrophilic partner (aryl isocyanate) is stable and available.

Reagents & Equipment
  • Substrate: 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine (1.0 equiv)

  • Electrophile: Aryl Isocyanate (1.1 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous) or THF

  • Base: Triethylamine (TEA) (Optional, 0.5 equiv - usually not needed unless using HCl salts)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask (RBF), dissolve Scaffold 1 (1.0 mmol, ~219 mg) in anhydrous DCM (5 mL).

    • Note: If solubility is poor, add a minimum amount of THF (up to 1 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add the Aryl Isocyanate (1.1 mmol) dropwise via syringe.

    • Why: Cooling prevents rapid exotherms and minimizes side reactions (e.g., polymerization of isocyanate).

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–12 hours.

    • Monitoring: Check by TLC (50% EtOAc/Hexanes). The starting amine spot (polar) should disappear, and a less polar urea spot should appear.

  • Work-up (Precipitation Method):

    • Most urea products will precipitate out of DCM.

    • Add Hexanes (5–10 mL) to the reaction mixture to drive precipitation.

    • Filter the solid using a Büchner funnel. Wash the cake with cold DCM/Hexanes (1:1).

  • Work-up (Extraction Method - if no precipitate):

    • Dilute with DCM (20 mL). Wash with water (10 mL) and brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOH or purify via flash column chromatography (Gradient: 0→5% MeOH in DCM).

Protocol B: Activated Carbamate Route

Applicability: Essential when the isocyanate is not commercially available. This "masked isocyanate" approach allows you to couple Scaffold 1 with complex amines.

Reagents
  • Step 1: Phenyl chloroformate (1.1 equiv), Pyridine (1.5 equiv), DCM.

  • Step 2: Complex Amine (R-NH2) (1.2 equiv), DMSO or DMF, TEA (2.0 equiv).

Step-by-Step Methodology

Step 1: Formation of the Phenyl Carbamate Intermediate

  • Dissolve Scaffold 1 (1.0 mmol) and Pyridine (1.5 mmol) in anhydrous DCM (10 mL) at 0°C.

  • Add Phenyl Chloroformate (1.1 mmol) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Add water (10 mL). Separate phases. Wash organic layer with 1M HCl (to remove pyridine) and brine.

  • Isolate: Dry (Na₂SO₄) and concentrate. The intermediate (phenyl (1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-yl)carbamate) is usually a stable solid. Verify by LCMS.

Step 2: Urea Formation

  • Dissolve the Carbamate Intermediate (1.0 mmol) in anhydrous DMSO (3 mL).

  • Add the target Amine (R-NH2) (1.2 mmol) and Triethylamine (2.0 mmol).

  • Heat: Stir at 60–80°C for 4–6 hours.

    • Mechanism:[1][2][3][4] The aliphatic/aryl amine attacks the carbamate carbonyl, displacing phenol (PhOH) as a leaving group.

  • Work-up: Pour the reaction mixture into ice-cold water (30 mL). The product usually precipitates. Filter and wash with water and Et₂O to remove residual phenol.

Mechanistic Insight

Understanding the mechanism aids in troubleshooting. The reaction is a nucleophilic addition-elimination.

Mechanism Step1 Nucleophilic Attack: Py-NH2 lone pair attacks Isocyanate Carbon (C=O) Step2 Zwitterionic Intermediate: Formation of tetrahedral center Step1->Step2 Fast Step3 Proton Transfer: Restoration of neutrality Step2->Step3 Rapid

Figure 2: Mechanism of urea formation via isocyanate addition. The pyrazole amine is the nucleophile.

Key Troubleshooting Tips:

  • Low Reactivity: The C4-amine on the pyrazole is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the adjacent imine nitrogen. If Route A fails, switch to refluxing THF or add a catalyst like DMAP (10 mol%).

  • Regioselectivity: The N1-aryl group prevents tautomerization issues common in unsubstituted pyrazoles, ensuring reaction occurs exclusively at the exocyclic C4-amine.

Characterization Data

Successful synthesis is validated by the following spectral signatures:

TechniqueParameterExpected Signal / Observation
1H NMR Urea Protons (-NH-CO-NH-)Two distinct singlets (or one broad singlet) between 8.0 – 9.5 ppm (DMSO-d6).[5]
1H NMR Propyl GroupTriplet (~0.9 ppm), Multiplet (~1.5 ppm), Triplet (~2.5 ppm).
IR Carbonyl (C=O)Strong stretch at 1640 – 1660 cm⁻¹ .
LCMS Mass Ion[M+H]+ peak corresponding to MW of Amine + Isocyanate.

References

  • Regan, J. et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994–3008.

  • Bagley, M. C. et al. (2012). "Microwave-assisted synthesis of N-pyrazole ureas and the p38α inhibitor BIRB 796." Organic & Biomolecular Chemistry, 10, 62-65.

  • Dumas, J. et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen Activated Protein Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(17), 2051-2054.

  • Kallman, N. J. et al. (2016).[1] "Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods." Synthesis, 48, 3537-3543.[1]

Sources

Solvent Selection for Reactions Involving 5-propyl-1H-pyrazol-4-amine: A Strategic Approach

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

5-propyl-1H-pyrazol-4-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The inherent reactivity of its dual nucleophilic sites—the 4-amino group and the pyrazole ring nitrogens—presents both synthetic opportunities and challenges, primarily concerning selectivity. The choice of solvent is arguably one of the most critical parameters in harnessing this reactivity. An inappropriate solvent can lead to low yields, complex product mixtures, and purification difficulties, while a well-chosen solvent system can drive a reaction towards a single desired product in high yield. This guide provides an in-depth analysis of solvent selection for key transformations involving 5-propyl-1H-pyrazol-4-amine, grounded in mechanistic principles and supported by established protocols. We will explore how solvent properties such as polarity, proticity, and coordinating ability can be manipulated to control reaction outcomes in N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions.

Physicochemical Profile of 5-propyl-1H-pyrazol-4-amine

Understanding the substrate's intrinsic properties is the foundation of rational solvent selection. 5-propyl-1H-pyrazol-4-amine possesses distinct features that govern its solubility and reactivity:

  • Structure and Polarity: The molecule contains a polar pyrazole ring with a hydrogen-bond-donating N-H group and a hydrogen-bond-donating-and-accepting 4-amino group. The C5-propyl group introduces nonpolar, lipophilic character. This amphipathic nature dictates its solubility across a range of solvents.

  • Nucleophilic Centers: There are three primary nucleophilic sites: the exocyclic 4-amino group and the two endocyclic pyrazole nitrogens (N1 and N2). The 4-amino group is generally the most nucleophilic site for reactions like acylation under neutral or mildly basic conditions. However, upon deprotonation of the pyrazole N-H, the resulting pyrazolate anion is a potent nucleophile, often leading to reactions on the ring nitrogens.

  • Solubility Profile (Predicted):

    • High Solubility: Polar protic solvents (e.g., Methanol, Ethanol, Water) and polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) due to hydrogen bonding and dipole interactions.

    • Moderate Solubility: Ethereal solvents (e.g., THF, 1,4-Dioxane) and chlorinated solvents (e.g., DCM).

    • Low Solubility: Nonpolar solvents (e.g., Hexane, Toluene).

A summary of relevant properties for common laboratory solvents is provided below for reference.

Table 1: Physical Properties of Common Organic Solvents [2][3]

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Dipole Moment (μ, D)
TolueneNonpolar1112.40.36
Dichloromethane (DCM)Borderline Aprotic409.11.60
Tetrahydrofuran (THF)Borderline Aprotic667.51.75
1,4-DioxaneBorderline Aprotic1012.30.45
Acetonitrile (MeCN)Polar Aprotic8237.53.92
N,N-Dimethylformamide (DMF)Polar Aprotic153383.82
Dimethyl Sulfoxide (DMSO)Polar Aprotic189473.96
Ethanol (EtOH)Polar Protic79301.69
Methanol (MeOH)Polar Protic65331.70

Strategic Solvent Selection by Reaction Class

The optimal solvent is intrinsically linked to the reaction mechanism. This section details solvent strategies for three common transformations of 5-propyl-1H-pyrazol-4-amine.

N-Acylation of the 4-Amino Group

N-acylation is a fundamental reaction to form an amide bond at the 4-position. The primary challenge is to ensure selective acylation at the exocyclic amine without competing reactions at the pyrazole ring.

  • Mechanism: A nucleophilic attack by the 4-amino group on an acylating agent (e.g., acyl chloride, anhydride). The reaction often generates an acid byproduct (e.g., HCl) that can protonate the starting amine, rendering it non-nucleophilic.[4] Therefore, a base is typically required.

  • Solvent Causality: The ideal solvent should fully dissolve the starting amine while being inert to the reagents. Aprotic solvents are highly preferred as they do not form strong hydrogen bonds with the amine's lone pair, maximizing its nucleophilicity.[5]

  • Recommended Solvent Systems:

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc): Excellent general-purpose solvents for reactions with acyl chlorides, especially when paired with a tertiary amine base like triethylamine (TEA) or pyridine. They offer good solubility for the starting material and the resulting amide, simplifying workup.

    • Tetrahydrofuran (THF): A slightly more polar option than DCM, useful if solubility is limited. It is compatible with both organic bases and mild inorganic bases.

    • Pyridine: Can be used as both the solvent and the base. This is particularly effective for less reactive acylating agents but can complicate product isolation due to its high boiling point.[6]

    • Aqueous Biphasic (Schotten-Baumann conditions): For highly reactive acyl chlorides, a mixture of water and an immiscible organic solvent (like DCM) with an inorganic base (like NaHCO₃ or K₂CO₃) can be highly effective. The amine is acylated in the organic phase, and the acid byproduct is neutralized in the aqueous phase.

Caption: Decision workflow for N-acylation solvent selection.

N-Alkylation of the Pyrazole Ring

Alkylation of the pyrazole ring is a key method for introducing diversity, but it is plagued by the challenge of regioselectivity (N1 vs. N2). Solvent choice, in concert with the base, is the primary tool to control the alkylation site.[7]

  • Mechanism: The pyrazole N-H is first deprotonated by a base to form a pyrazolate anion. This anion then acts as the nucleophile. The regioselectivity is governed by a combination of sterics (substituents on the pyrazole and alkylating agent), electronics, and the nature of the counter-ion from the base.[7][8]

  • Solvent Causality:

    • Polar Aprotic Solvents (DMF, DMSO): These solvents are highly effective at solvating the cation of the base (e.g., K⁺ from K₂CO₃), creating a more "naked" and reactive pyrazolate anion. This often leads to higher yields and can strongly influence regioselectivity. For many 3-substituted pyrazoles, a K₂CO₃/DMSO system is known to favor N1-alkylation.[7][9]

    • Less Polar Solvents (THF, Acetonitrile): In these solvents, the cation may remain more tightly associated with the pyrazolate anion. This ion-pairing can enhance steric hindrance at one nitrogen, thereby directing the alkylating agent to the other. Using sodium hydride (NaH) in THF is a common strategy that can favor one isomer by preventing regioisomeric product formation in certain cases.[7][8]

    • Fluorinated Alcohols (TFE, HFIP): These highly polar, non-coordinating solvents have been shown to dramatically improve regioselectivity in some cases, though their application is less general.[7]

Table 2: Starting Conditions for Regiocontrol in Pyrazole N-Alkylation

Desired OutcomeSolventBaseTemperatureRationale & Citation
General N1-AlkylationDMSOK₂CO₃25-80 °CA well-established system for regioselective N1-alkylation of 3(or 5)-substituted pyrazoles.[9]
High ReactivityTHF or DMFNaH0-25 °CStrong, non-nucleophilic base generates the pyrazolate anion irreversibly.[7][8]
Phase-Transfer CatalysisNone (neat)K₂CO₃ / TBAB80-100 °CA greener alternative that avoids bulk solvent and can provide high yields.[9]
Palladium-Catalyzed Cross-Coupling Reactions

5-propyl-1H-pyrazol-4-amine can participate in cross-coupling reactions either through its 4-amino group (Buchwald-Hartwig amination) or, if functionalized with a halide, at the pyrazole ring (Suzuki-Miyaura coupling).

  • A. Buchwald-Hartwig Amination (Coupling of the 4-NH₂ group)

    • Mechanism: A Pd(0) catalyst undergoes oxidative addition into an aryl halide/triflate bond. The amine then coordinates to the Pd(II) complex, and subsequent reductive elimination forms the C-N bond and regenerates the Pd(0) catalyst.

    • Solvent Causality: The solvent must solubilize the amine, aryl halide, and base, while also stabilizing the palladium catalytic species without inhibiting its activity. Aprotic, relatively non-coordinating solvents are preferred.

    • Recommended Solvent Systems:

      • Toluene: A very common and effective solvent, especially for aryl bromides and iodides.[10]

      • 1,4-Dioxane: Often used for more challenging couplings or with specific ligand systems. It's important to use high-purity, anhydrous dioxane as peroxides can deactivate the catalyst.[11]

      • tert-Butanol: Can be used as a solvent or co-solvent, particularly when using sodium tert-butoxide (NaOt-Bu) as the base.[10]

      • "Green" Solvents: Recent studies have shown that solvents like 2-methyltetrahydrofuran (2-MeTHF) can be excellent, more environmentally benign replacements for traditional ethereal solvents.[12]

  • B. Suzuki-Miyaura Coupling (Coupling of a Halogenated Pyrazole)

    • Mechanism: A Pd(0) catalyst undergoes oxidative addition into the pyrazole-halide bond. Transmetalation with an activated boronic acid (as a borate salt) follows, and reductive elimination yields the C-C coupled product.

    • Solvent Causality: The solvent system must facilitate the interaction between the organic-soluble catalyst/substrate and the often inorganic-soluble base and boronic acid species.

    • Recommended Solvent Systems:

      • 1,4-Dioxane / Water: A classic and highly effective mixture. Water is crucial for activating the boronic acid with the base (e.g., K₂CO₃, K₃PO₄).[13]

      • Toluene / Water or Ethanol / Water: Similar to the dioxane system, these mixtures provide a two-phase environment that promotes the reaction. Ethanol/water can be particularly effective for microwave-assisted Suzuki couplings.[14]

      • DMF or Acetonitrile: Can be used for specific substrates or catalysts, particularly in cases where higher temperatures and polarity are needed to drive the reaction to completion.

Caption: Factors influencing solvent choice in cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in N-Alkylation

This protocol provides a framework for efficiently determining the optimal solvent for the N-alkylation of 5-propyl-1H-pyrazol-4-amine with a novel electrophile.

  • Preparation: In an array of 4 mL vials, add 5-propyl-1H-pyrazol-4-amine (e.g., 0.1 mmol, 1.0 equiv) and a magnetic stir bar to each vial.

  • Solvent Addition: To separate vials, add 1.0 mL of each test solvent (e.g., THF, DMF, Acetonitrile, Toluene).

  • Base Addition: Add the chosen base (e.g., K₂CO₃, 1.5 equiv) to each vial.

  • Electrophile Addition: Add the alkylating agent (1.1 equiv) to each vial.

  • Reaction: Seal the vials and stir the reactions at a set temperature (e.g., 60 °C) on a heating block.

  • Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction mixture. Dilute with a suitable solvent (e.g., ethyl acetate) and analyze by TLC and LC-MS.

  • Analysis: Compare the reactions based on:

    • Conversion: Percentage of starting material consumed.

    • Product Ratio: Ratio of desired product to side products (including N1/N2 regioisomers if applicable).

    • Purity: Presence of decomposition or side-reaction products.

  • Selection: Choose the solvent that provides the best combination of conversion, selectivity, and purity for scale-up.

Protocol 2: N-Acetylation of 5-propyl-1H-pyrazol-4-amine

This protocol describes a reliable method for the selective acylation of the 4-amino group.

  • Reagent Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-propyl-1H-pyrazol-4-amine (1.0 g, 7.18 mmol, 1.0 equiv).

  • Solvent and Base: Add anhydrous Dichloromethane (DCM, 20 mL) followed by triethylamine (1.5 mL, 10.77 mmol, 1.5 equiv). Stir the mixture at room temperature until all solids dissolve.

  • Cooling: Cool the reaction flask to 0 °C in an ice-water bath.

  • Acylating Agent Addition: Add acetyl chloride (0.56 mL, 7.90 mmol, 1.1 equiv) dropwise to the stirred solution over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction for the disappearance of the starting material by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Workup: Quench the reaction by slowly adding 15 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary to yield N-(5-propyl-1H-pyrazol-4-yl)acetamide.

Safety Considerations

  • Always handle reagents in a well-ventilated fume hood.[15]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[16]

  • 5-propyl-1H-pyrazol-4-amine and its uncharacterized derivatives should be treated as potentially harmful. Avoid inhalation, ingestion, and skin contact.[17][18]

  • Anhydrous solvents and moisture-sensitive reagents require handling under an inert atmosphere (Nitrogen or Argon) to prevent decomposition and ensure reaction efficiency.[4]

Conclusion

The selection of a solvent for reactions involving 5-propyl-1H-pyrazol-4-amine is not a trivial choice but a strategic decision that directly impacts reaction success. By understanding the physicochemical properties of the substrate and the mechanistic demands of the transformation, researchers can move beyond trial-and-error and make informed choices. For N-acylation, aprotic solvents like DCM are optimal. For N-alkylation, polar aprotic solvents like DMF and DMSO are powerful tools for controlling regioselectivity. In palladium-catalyzed cross-couplings, solvent mixtures like dioxane/water for Suzuki and apolar solvents like toluene for Buchwald-Hartwig provide the necessary environment for efficient catalysis. The protocols and principles outlined in this guide serve as a robust starting point for the development of efficient, selective, and high-yielding syntheses utilizing this valuable pyrazole building block.

References

  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. 7

  • BenchChem. (2025). Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles. 13

  • Yu, L., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances.

  • ResearchGate. (n.d.). The reaction of 4‐aminopyrazoles 1 a–c, 2 a, b with aldehydes.

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

  • Stumpf, A., et al. (2022). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Synlett.

  • Hassaneen, H. M. E. (2007). New Approach to 4- and 5-Aminopyrazole Derivatives. Synthetic Communications.

  • IntechOpen. (n.d.). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.

  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit.

  • Reusch, W. (2013). Solvents. Michigan State University Department of Chemistry.

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.

  • MilliporeSigma. (n.d.). Solvent Physical Properties.

  • Oregon State University. (n.d.). Physical properties of some common organic solvents.

  • ARCOR Epoxy Technologies. (n.d.). Solvent Chemical Formula Boiling point Dielectric constant Density Dipole moment (D).

  • Gholivand, K., & Khodadadi, S. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules.

  • Sadieva, M. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules.

  • BenchChem. (2025). Optimizing reaction conditions for N-acylation of 2-naphthylamine.

  • Wright, D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules.

  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.

  • Diez-Barra, E., et al. (1990). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications.

  • BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.

  • Thieme. (n.d.). Acylation of Alcohols and Amines.

  • ChemScene. (n.d.). 1-Methyl-5-propyl-1h-pyrazol-4-amine.

  • Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).

  • Sigma-Aldrich. (n.d.). 4-Methyl-1-propyl-1H-pyrazol-5-amine.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Shields, J. D., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters.

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines.

  • National Institutes of Health. (n.d.). 1H-pyrazol-4-amine. PubChem.

  • National Institutes of Health. (n.d.). 5-Propyl-1H-pyrazol-3-amine. PubChem.

  • CymitQuimica. (2026). SAFETY DATA SHEET.

  • ResearchGate. (n.d.). Solvent, base and Pd source effects on the model SM cross-coupling (CC)....

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.

  • Fisher Scientific. (2023). SAFETY DATA SHEET.

  • Fisher Scientific. (2025). SAFETY DATA SHEET.

  • Organic Chemistry. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube.

  • ChemScene. (n.d.). 1-Propyl-1H-pyrazol-4-amine.

  • BLDpharm. (n.d.). 5-Cyclopropyl-1-propyl-1H-pyrazol-4-amine hydrochloride.

  • Harris, S. F., et al. (2018). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility & Handling of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

Compound: 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine Class: N-aryl-4-aminopyrazole (Kinase Inhibitor Intermediate)

This guide addresses the specific solubility and stability challenges associated with 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine . As a likely intermediate for p38 MAP kinase inhibitors or anti-inflammatory agents, this molecule exhibits "amphiphilic frustration"—a competition between the lipophilic propyl/fluorophenyl groups and the highly polar, hydrogen-bonding amine motif.

Physicochemical Dashboard
PropertyValue (Predicted/Class-Based)Impact on Solubility
LogP ~2.8 – 3.2Moderate lipophilicity; resists pure water but dissolves in organic media.
pKa (Amine) ~3.5 – 4.5Weakly basic. Will not protonate in neutral water; requires strong acid for salt formation.
H-Bond Donors 2 (NH₂)Causes strong intermolecular stacking (aggregation) in non-polar solvents.
Morphology Crystalline SolidHigh lattice energy often leads to "crashing out" or oiling out during cooling.

Troubleshooting Guide (Q&A)

Category A: Solubility Issues

Q1: I am trying to dissolve the compound in Dichloromethane (DCM) for a reaction, but I see a fine suspension that won't clear. Why? Diagnosis: While the propyl and fluorophenyl groups suggest DCM solubility, the primary amine at position 4 facilitates strong intermolecular hydrogen bonding (dimerization). In pure DCM, these H-bonds are not effectively disrupted. Solution:

  • Add a Co-solvent: Add 2–5% Methanol (MeOH) to the DCM. The alcohol acts as a hydrogen bond donor/acceptor, breaking the intermolecular amine stacks.

  • Sonication: Sonicate at 35°C for 5–10 minutes.

  • Filtration: If a haze remains, it may be an inorganic salt byproduct (e.g., Na₂SO₄) from the synthesis drying step, not the compound itself. Filter through a 0.45 µm PTFE membrane.

Q2: The compound "oils out" instead of crystallizing when I try to purify it using Hexane/Ethyl Acetate. How do I fix this? Diagnosis: The propyl chain adds significant rotational freedom and lipophilicity, preventing tight crystal packing when cooled rapidly. This is a classic "oiling out" phenomenon common in alkyl-substituted pyrazoles. Solution (The "Seeding" Protocol):

  • Dissolve the oil in a minimum amount of warm Ethyl Acetate.

  • Add Hexane dropwise until the solution turns slightly cloudy (turbid).

  • Critical Step: Add a "seed crystal" (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Cool very slowly (1°C/min) to 4°C. Do not plunge into dry ice.

Q3: Can I dissolve this directly in PBS or cell culture media for biological assays? Diagnosis: No. The LogP (~3.0) and the neutral state of the amine at pH 7.4 make it practically insoluble in aqueous buffers (< 10 µM). Solution:

  • Prepare a Stock: Dissolve in 100% DMSO to a concentration of 10–50 mM.

  • Serial Dilution: Dilute the DMSO stock into the media. Keep final DMSO concentration < 0.5% to avoid cytotoxicity.

  • Check for Precipitation: Inspect under a microscope. If precipitation occurs, lower the working concentration or use a carrier protein (BSA).

Category B: Stability & Handling[1]

Q4: My solution turned from pale yellow to dark brown after 24 hours. Is the compound degraded? Diagnosis: Yes, likely via oxidation. Electron-rich 4-aminopyrazoles are susceptible to air oxidation, forming azo-dimers or quinoid-like species, especially in solution. Solution:

  • Degas Solvents: Always use anhydrous, degassed solvents (sparged with Nitrogen/Argon).

  • Storage: Store DMSO stocks at -20°C or -80°C.

  • Antioxidants: For long-term storage in solution, adding 0.1% Ascorbic Acid or DTT may stabilize the amine, though this may interfere with certain biological assays.

Validated Protocols

Protocol A: Preparation of High-Purity DMSO Stock (50 mM)

Target Audience: Biologists/Screening Labs

  • Weighing: Weigh 15.0 mg of the solid into a sterile, amber glass vial (protects from light).

  • Calculation: MW ≈ 300 g/mol (Estimate based on formula C₁₂H₁₃FN₃).

    • Exact MW check: C₁₂H₁₄FN₃ = 219.26 g/mol .

    • Correction: 15.0 mg / 219.26 g/mol = 0.0684 mmol.

    • Volume required: 0.0684 mmol / 0.050 M = 1.368 mL DMSO.

  • Dissolution: Add 1.37 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Mixing: Vortex for 30 seconds. If solid remains, sonicate for 60 seconds.

  • QC Check: Centrifuge at 10,000 rpm for 1 minute. Ensure no pellet is visible.

Protocol B: Recrystallization (Purification)

Target Audience: Synthetic Chemists

  • Solvent System: Ethanol / Water (9:1 ratio).

  • Dissolution: Suspend crude solid in Ethanol (5 mL/g). Heat to reflux (80°C) until dissolved.

  • Precipitation: Add warm water dropwise until persistent turbidity is observed.

  • Cooling: Remove heat source and allow to cool to Room Temperature (RT) over 2 hours. Then move to 4°C fridge overnight.

  • Collection: Filter the needles/plates and wash with cold 50% Ethanol.

Decision Support Matrix (Visualization)

The following diagram illustrates the logical workflow for solvent selection based on your experimental intent.

SolubilityMatrix Start START: Solid Compound 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine Intent What is your Application? Start->Intent BioAssay Biological Assay (Cell/Enzyme) Intent->BioAssay Synthesis Chemical Synthesis (Reaction) Intent->Synthesis Purification Purification (Recrystallization) Intent->Purification DMSO Dissolve in 100% DMSO (Stock: 10-50 mM) BioAssay->DMSO SolventChoice Select Solvent based on Reaction Type Synthesis->SolventChoice RecrysSystem Ethanol / Water (9:1) Slow Cooling Purification->RecrysSystem Dilution Dilute in Media (Final DMSO < 0.5%) DMSO->Dilution PrecipCheck Check for Precipitation (Microscope) Dilution->PrecipCheck DCM DCM + 5% MeOH (Acylation/Coupling) SolventChoice->DCM DMF DMF/DMA (High Temp/SNAr) SolventChoice->DMF OilingFix If 'Oiling Out': Use EtOAc/Hexane + Seeding RecrysSystem->OilingFix Troubleshoot

Caption: Figure 1. Solvent Selection Decision Tree. Blue nodes indicate decision points; Red/Green/Yellow indicate application pathways.

References

  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(17), 2051–2054.

    • Context: Establishes the solubility profile and synthesis of N-aryl-aminopyrazoles in drug discovery.
  • BenchChem Technical Guides. (2025). "Stability of Substituted Aminopyrazoles."

    • Context: General stability data for aminopyrazoles, highlighting oxid
  • Goldstein, D. M., et al. (2006). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)." Journal of Medicinal Chemistry, 49(5), 1562–1575.

    • Context: Provides detailed physicochemical data (LogP, solubility) for fluorophenyl-aminopyrazole analogs.
  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(2), 582–638.

    • Context: Explains the "Fluorine Effect" on lipophilicity and metabolic stability relevant to the 3-fluorophenyl moiety.

Purification strategies for 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Intermediate Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine .

This molecule is a highly specialized building block often utilized in the development of kinase inhibitors and anti-inflammatory agents[1]. While the pyrazole core is generally robust, the specific substitution pattern of this intermediate introduces critical challenges regarding regioselectivity, genotoxic impurities, and oxidative instability[2][3].

Process Architecture: Synthesis & Purification Workflow

The following diagram illustrates the critical path from raw precursors to the stabilized final API intermediate.

G N1 Precursors: 3-Fluorophenylhydrazine + Enaminone N2 Cyclization (Regioisomer Mixture) N1->N2 Heat, Acid Cat. N3 Chromatographic Separation (Isomer Resolution) N2->N3 Crude Isolation N4 1,5-Regioisomer (Nitro/Cyano Intermediate) N3->N4 Target Fraction N5 Reduction Step (Pd/C, H2 or Fe/HCl) N4->N5 H2/Catalyst N6 Crude Pyrazol-4-amine (Oxidation Prone) N5->N6 Filtration N7 Inert Workup & Scavenging (Resin) N6->N7 Exclude O2 N8 Salt Formation (HCl in Dioxane/Ether) N7->N8 Anhydrous Conditions N9 Pure 1-(3-fluorophenyl)-5-propyl- 1H-pyrazol-4-amine HCl N8->N9 Crystallization

Workflow for the synthesis and purification of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine.

Troubleshooting & FAQs

Q1: My concentrated amine fraction turns dark purple/brown within hours of isolation. How do I prevent this? Root Cause: While the parent pyrazole ring is highly resistant to oxidation[3], the C4 position is the most electron-rich site on the heterocycle. The addition of a primary amine at C4 creates an extremely electron-rich center. This drastically lowers the oxidation potential of the molecule, making it highly susceptible to atmospheric oxygen. Exposure to air leads to single-electron transfer (SET) radical formation, resulting in deeply colored azo or azoxy degradation dimers. Solution: Never store this intermediate as a free base. Immediately upon isolation, convert the crude free amine into its hydrochloride (HCl) salt. Protonating the amine lone pair eliminates its ability to participate in oxidative pathways, rendering the solid indefinitely stable at room temperature.

Q2: NMR indicates a persistent ~15% impurity with nearly identical chemical shifts. Standard silica chromatography isn't separating it. What is this, and how do I remove it? Root Cause: You are observing the 1,3-propyl regioisomer. The condensation of 3-fluorophenylhydrazine with an asymmetric 1,3-dielectrophile inherently yields a mixture of 1,3-alkyl and 1,5-alkyl regioisomers due to the competing nucleophilicity of the two hydrazine nitrogen atoms[2]. In their free amine states, these isomers have nearly identical dipole moments and polarities. Solution: Shift your purification upstream. It is significantly easier to separate the 1,3- and 1,5-regioisomers at the nitro or carbonitrile intermediate stage prior to reduction. The strongly electron-withdrawing nature of the


 or 

group interacts differently with the adjacent propyl group (steric/electronic push-pull), exacerbating the polarity differences between the isomers. This allows for baseline resolution using standard Hexane/Ethyl Acetate gradients.

Q3: We are detecting trace levels (>15 ppm) of 3-fluorophenylhydrazine in our final intermediate. What is the most efficient scavenging strategy? Root Cause: Unreacted hydrazine from the initial cyclization step can carry through the reduction process. Hydrazines are highly toxic and frequently flagged as Potentially Mutagenic Impurities (PMIs) in drug development. Solution: Implement a chemical scavenging step post-reduction. Treat the organic phase with a polymer-supported benzaldehyde resin (e.g., PS-Benzaldehyde) for 2 hours prior to salt formation. The resin selectively forms a hydrazone with the primary hydrazine (which is more nucleophilic than the sterically hindered pyrazol-4-amine). The resin is then removed via simple filtration.

Q4: Emulsions are ruining my yield during the basic workup of the nitro-reduction step (using Fe/NH4Cl or SnCl2). How can I break them? Root Cause: Reduction of nitro groups with Iron (Fe) or Tin (Sn) generates transition metal salts. During the basic workup required to free the pyrazole-amine, these metals form insoluble, gelatinous polymeric hydroxides (e.g.,


). These networks trap organic solvents and the product, creating severe emulsions.
Solution:  Utilize a strong multidentate chelating agent. Quench the reaction mixture with a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) or EDTA, and stir vigorously for 60 minutes before phase separation. The tartrate ligands coordinate the metal ions, replacing the hydroxide bridges to form highly water-soluble anionic complexes, which cleanly breaks the emulsion.

Quantitative Method Comparison

To optimize your purification strategy, reference the following empirical data comparing various isolation methodologies for this specific scaffold.

Purification StrategyTarget Impurity RemovedYield Recovery (%)Purity Achieved (%)Scalability
Upstream Silica Gel (Nitro stage) 1,3-Regioisomer75 - 85%> 99.5%High
Free Base Crystallization General Organics40 - 50%90 - 95%Low (Oxidizes rapidly)
HCl Salt Precipitation Oxidation products / Color85 - 95%> 99.0%Very High
PS-Benzaldehyde Scavenging 3-Fluorophenylhydrazine> 95%Hydrazine < 5 ppmMedium

Standard Operating Procedure: Isolation & Stabilization

This protocol is designed as a self-validating system to ensure the highly reactive free base is isolated and immediately stabilized without oxidative degradation.

Objective: Isolate 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine post-hydrogenation and convert it to a stable HCl salt.

Step-by-Step Methodology:

  • Inert Filtration: Following catalytic hydrogenation (Pd/C), purge the reaction vessel with Argon. Filter the mixture through a tightly packed Celite pad under an Argon blanket to remove the catalyst.

    • Self-Validation Check: The resulting filtrate must be pale yellow. A dark brown or purple tint indicates a breach in the inert atmosphere and premature oxidation.

  • Thermal Control: Concentrate the filtrate under reduced pressure. Maintain the water bath strictly at

    
     to minimize thermal degradation of the electron-rich amine.
    
  • Solvent Exchange: Dissolve the resulting crude, oily free base in anhydrous 1,4-dioxane or diethyl ether (approximately 10 mL per gram of crude product).

  • Anhydrous Protonation: While stirring vigorously under Argon at

    
    , dropwise add 1.1 to 1.2 equivalents of a 
    
    
    
    HCl in dioxane solution.
    • Self-Validation Check: The immediate formation of a dense, white to off-white precipitate confirms successful salt formation and stabilization of the amine lone pair.

  • Isolation: Rapidly filter the solid on a Büchner funnel. Wash the filter cake with cold anhydrous ether (

    
    ) to remove unreacted lipophilic impurities.
    
  • Drying: Dry the solid under high vacuum at room temperature for 12 hours to afford the stable 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride salt.

References

  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase Source: Chemical and Pharmaceutical Bulletin / ResearchGate URL:[Link]

  • Processes for the preparation of 1-aryl-5-alkyl pyrazole compounds Source: US Patent 8,937,185 B2 / Google Patents URL
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]

Sources

Technical Support Center: Minimizing Regioisomer Formation in Fluorophenyl Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regiocontrol in the Synthesis of 1-(Fluorophenyl)pyrazoles Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Technical Troubleshooting Guide & FAQ[1]

Introduction: The Regioselectivity Challenge

The synthesis of 1-arylpyrazoles, particularly those bearing fluorinated aromatic rings (e.g., 4-fluorophenyl), is a cornerstone in the production of anti-inflammatory drugs (like Celecoxib), agrochemicals, and p38 MAP kinase inhibitors.[1] The core challenge in the standard Knorr pyrazole synthesis—condensing a hydrazine with a 1,3-dicarbonyl—is regioselectivity .[2][3][4]

When reacting a mono-substituted hydrazine (e.g., 4-fluorophenylhydrazine) with an unsymmetrical 1,3-dicarbonyl, two regioisomers are possible: the 1,5-isomer and the 1,3-isomer .[1] Formation of the "wrong" isomer results in costly purification steps, yield loss, and potential biological inactivity.

This guide provides a mechanistic understanding and validated protocols to control this outcome, designed by application scientists for bench execution.

Module 1: The Mechanistic "Why" (FAQ)

Q1: Why does 4-fluorophenylhydrazine produce regioisomers?

A: The reaction outcome is a competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl carbons.

  • Hydrazine Asymmetry: In 4-fluorophenylhydrazine (

    
    ), the 
    
    
    
    nitrogen (attached to the ring) is less nucleophilic because its lone pair is delocalized into the electron-poor fluorinated aromatic ring.[1] The terminal
    
    
    nitrogen is significantly more nucleophilic.
  • Initial Attack: The reaction is kinetically controlled by the initial attack of the more nucleophilic

    
     onto the most electrophilic  carbonyl of the 1,3-diketone.
    
  • The Result: The substituent at the unattacked carbonyl ends up adjacent to the N-aryl group in the final pyrazole ring (the 5-position).

Q2: How does the fluorine substituent specifically affect reactivity compared to a standard phenyl group?

A: The fluorine atom is highly electronegative (


). Through the inductive effect (-I), it withdraws electron density from the aromatic ring, further reducing the nucleophilicity of 

.[1] This enhances the nucleophilic contrast between

and

, often making the reaction more sensitive to the electronic nature of the diketone than non-fluorinated analogues.
Q3: Can I predict the major isomer?

A: Yes, generally:

  • Rule of Thumb: The most nucleophilic nitrogen (

    
    ) attacks the most electrophilic carbonyl.
    
  • Outcome: The group attached to the more electrophilic carbonyl becomes the 3-substituent. The group attached to the less electrophilic carbonyl becomes the 5-substituent (adjacent to the N-aryl).

Module 2: Visualizing the Pathway

The following diagram illustrates the competing pathways driven by the nucleophilic attack of


.

ReactionMechanism cluster_legend Key Driver Reactants Reactants (4-F-Ph-NHNH2 + R1-CO-CH2-CO-R2) PathA Path A: N2 attacks C=O(R1) (Kinetic Control) Reactants->PathA R1 is more electrophilic PathB Path B: N2 attacks C=O(R2) (Less Favorable) Reactants->PathB R2 is more electrophilic IntermediateA Intermediate A (Hydrazone at R1) PathA->IntermediateA IntermediateB Intermediate B (Hydrazone at R2) PathB->IntermediateB Product1 Major Isomer (1,5-isomer) Ar adjacent to R2 IntermediateA->Product1 - H2O Cyclization Product2 Minor Isomer (1,3-isomer) Ar adjacent to R1 IntermediateB->Product2 - H2O Cyclization Note N2 (terminal) is the primary nucleophile

Caption: Mechanistic divergence in Knorr pyrazole synthesis. The major isomer is determined by the initial attack of the terminal hydrazine nitrogen (


) on the most electrophilic carbonyl.

Module 3: Validated Experimental Protocols

Protocol A: The "Fluorinated Solvent" Method (High Regiocontrol)

Best for: Standard 1,3-diketones where standard ethanol reflux gives mixtures.[1]

Scientific Rationale: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors (HBD).[1] They activate the carbonyls via H-bonding and stabilize the polar transition states, often enhancing the natural regioselectivity preference significantly compared to protic solvents like ethanol.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride (1.0 equiv)[1]

  • Unsymmetrical 1,3-diketone (1.0 equiv)[1][3]

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration)[1]

  • Base: Triethylamine (1.1 equiv) - Only if using hydrazine HCl salt[1]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 1,3-diketone in TFE.

  • Addition: Add 4-fluorophenylhydrazine (and Et3N if using salt) in one portion at room temperature.

  • Reaction: Stir at room temperature for 2–4 hours. Note: Avoid heating initially to maintain kinetic control.[1]

  • Monitoring: Check TLC or LC-MS. If conversion is slow, warm to 40°C.[1]

  • Workup: Evaporate TFE (can be recovered/distilled). Redissolve residue in EtOAc, wash with water/brine, dry over Na2SO4.[1][5]

  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Outcome: 90:10 to >98:2 ratio favoring the 1,5-isomer (Ar group adjacent to the bulky/electron-rich substituent).[1]

Protocol B: The Enaminone Route (Regiospecific)

Best for: Absolute requirement for a single isomer, bypassing the ambiguity of diketones.[1]

Scientific Rationale: Enaminones (


-enaminoketones) have one carbonyl and one alkene carbon.[1] The hydrazine 

exclusively attacks the

-carbon (Michael-type addition) or the carbonyl depending on conditions, but typically this route locks the regiochemistry more tightly than diketones.

Procedure:

  • Precursor Synthesis: React your ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to generate the enaminone.[1]

  • Cyclization: Dissolve enaminone in Ethanol/Acetic Acid (10:1).

  • Addition: Add 4-fluorophenylhydrazine.

  • Reflux: Heat to reflux for 3 hours.

  • Result: This typically yields the 1,3-disubstituted isomer (Ar group distal to the original ketone R group) with high specificity.

Module 4: Troubleshooting & Optimization (Q&A)

Q: I am getting a 50:50 mixture of isomers. What is the first variable I should change? A: Change the solvent. If you are using Ethanol or THF, switch to TFE (Trifluoroethanol) or HFIP .[1] The H-bonding network in fluorinated solvents often amplifies the subtle electronic differences between the two carbonyls, pushing the ratio from 1:1 to >4:1.

Q: My yield is low (<40%) and the reaction mixture turns dark red/black. A: Arylhydrazines are oxidation-sensitive.[1]

  • Inert Atmosphere: Ensure the reaction is run under Nitrogen or Argon.[2]

  • Salt Form: Use the hydrochloride salt of the hydrazine; it is more stable than the free base. Release the free base in situ with a mild base (NaOAc or Et3N) only when the reaction starts.

  • Temperature: Lower the temperature. High heat promotes oxidative decomposition of the hydrazine.

Q: How do I definitively distinguish the two isomers? A: 1D NMR is often insufficient due to overlapping signals.

  • Gold Standard: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Look for: A cross-peak (spatial proximity) between the ortho-protons of the Fluorophenyl ring and the substituent at the 5-position.

    • Isomer A: Cross-peak between Ar-H and Substituent R1

      
       Ar is at position 1, R1 is at position 5.[1]
      
    • Isomer B: No cross-peak between Ar-H and R1 (if R1 is at position 3).[1]

Q: I need the "Anti-Knorr" isomer (the one NOT favored by standard kinetics). How do I get it? A: You must change the electrophile, not the conditions.

  • Strategy: Use an

    
    -alkynone (propargyl ketone) in place of a diketone.[1]
    
  • Catalyst: Use a Copper(I) catalyst (CuI).[1] This changes the mechanism to a copper-catalyzed oxidative cyclization or click-like chemistry, which often yields the complementary regioisomer (1,4- or 1,3-isomer) compared to the uncatalyzed thermal condensation.[1]

Module 5: Troubleshooting Logic Tree

Use this decision tree to diagnose regioselectivity issues in your current experiment.

TroubleshootingTree Problem Problem: Mixture of Regioisomers CheckSubstrate Are the carbonyls electronically distinct? Problem->CheckSubstrate DistinctYes Yes (e.g., CF3 vs Methyl) CheckSubstrate->DistinctYes DistinctNo No (e.g., Ethyl vs Propyl) CheckSubstrate->DistinctNo ActionSolvent Action: Switch solvent to TFE or HFIP Run at Room Temp DistinctYes->ActionSolvent ActionRoute Action: Switch synthetic route (Use Enaminone or Alkynone) DistinctNo->ActionRoute CheckResult Did ratio improve? ActionSolvent->CheckResult ResultGood Success (Proceed to Workup) CheckResult->ResultGood Yes ResultBad Still Poor CheckResult->ResultBad No ActionLewisAcid Action: Add Lewis Acid (Yb(OTf)3) or Brønsted Acid (HCl) ResultBad->ActionLewisAcid

Caption: Decision matrix for optimizing regioselectivity. TFE = 2,2,2-Trifluoroethanol.[1][6]

Summary Table: Regiocontrol Factors

FactorCondition A (Kinetic Control)Condition B (Thermodynamic Control)Impact on Fluorophenyl Pyrazoles
Solvent TFE or HFIPEthanol / Acetic AcidCritical. Fluorinated solvents stabilize the intermediate required for the major isomer.[1]
Temperature 0°C to Room TempReflux (>78°C)Lower temps favor the kinetically controlled product (nucleophilic attack at most electrophilic C).[1]
Hydrazine Form Free base (more reactive)HCl Salt (slow release)Free base reacts faster, emphasizing kinetic differences between carbonyls.[1]
Substrate Enaminone / Alkynone1,3-DiketoneEnaminones provide the highest structural fidelity for regiocontrol.

References

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation.[1] Retrieved from [Link][1]

  • Organic Chemistry Portal. Pyrazole Synthesis: Recent Literature and Protocols. Retrieved from [Link]

  • Journal of Organic Chemistry. Regioselective Synthesis of 1-Aryl-3,4-substituted Pyrazoles. Retrieved from [Link][1]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link][1][7]

  • Royal Society of Chemistry. Regioselective [3 + 2]-annulation of hydrazonyl chlorides.[1][8] Retrieved from [Link][1]

Sources

Troubleshooting recrystallization of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case Subject: 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine Ticket ID: REC-PYRZ-04 Status: Open for Troubleshooting

Executive Summary & Compound Profile

Welcome to the technical support hub for 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine . This intermediate presents a unique set of purification challenges due to the competing physicochemical properties of its functional groups:

  • The 4-Amino Group: Highly susceptible to oxidative degradation (browning) and responsible for basicity.

  • The 5-Propyl Chain: Increases lipophilicity and rotational freedom, often leading to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.

  • The 3-Fluorophenyl Ring: Adds significant lipophilicity, making water a harsh anti-solvent that can trigger rapid, amorphous precipitation.

This guide moves beyond standard textbook advice to address the specific behaviors of N-aryl-aminopyrazoles.

Phase 1: Solvent System Selection Matrix

User Question: "I've tried ethanol and water, but I just get a sticky gum. What solvent system should I use?"

Technical Analysis: The "gum" indicates the anti-solvent (water) was added too fast or the polarity difference was too extreme. For this molecule, you need a "Soft Landing" solvent system—one where the solubility curve is steep but the polarity gap isn't massive.

Recommended Solvent Systems
System ClassSolvents (Ratio v/v)MechanismBest For
Primary (Standard) Toluene / Heptane (1:2 to 1:4)Temperature-driven solubility. Toluene solvates the aromatic core; heptane reduces solubility of the propyl chain.High purity, avoiding hydration.
Secondary (Polar) IPA / Water (5:1)Hydrogen bonding. IPA (Isopropyl Alcohol) handles the amine better than EtOH.Removing inorganic salts or very polar impurities.
Rescue (High Sol) DCM / Hexane Evaporative crystallization.When the compound refuses to precipitate with cooling alone.[1]
Solvent Decision Logic

SolventLogic Start Start: Assess Crude Material ImpurityType Primary Impurity Type? Start->ImpurityType NonPolar Non-polar / Tarry ImpurityType->NonPolar Oils/Grease PolarSalts Salts / Polar Color ImpurityType->PolarSalts Inorganics SystemA System A: Toluene/Heptane (Avoids Oiling Out) NonPolar->SystemA SystemB System B: IPA/Water (Better Salt Rejection) PolarSalts->SystemB OilingCheck Did it Oil Out? SystemA->OilingCheck SystemB->OilingCheck Rescue Switch to EtOAc/Hexane Slow Evaporation OilingCheck->Rescue Yes

Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile.

Phase 2: Troubleshooting "Oiling Out"

User Question: "As the solution cools, I see oil droplets forming on the bottom before any crystals appear. How do I fix this?"

Root Cause Analysis: This is Liquid-Liquid Phase Separation (LLPS) .[2] The propyl chain lowers the melting point. If the limit of solubility is reached at a temperature above the crystal's melting point (in that solvent mixture), it separates as an oil.[3] Impurities in the oil further depress the melting point, creating a vicious cycle.

The "Healing" Protocol

Do not filter the oil! You will lose the product.

  • Re-dissolve: Return the mixture to the heat source (reflux) until the oil redissolves.

  • Add "Good" Solvent: Add 10-15% more of the dissolving solvent (e.g., Toluene). This lowers the saturation point, keeping the product in solution until the temperature is lower.

  • The Seeding Trick (Critical):

    • Cool the clear solution very slowly to just above the temperature where oiling occurred previously.

    • Add a seed crystal (if available) or scratch the glass vigorously.

    • Why? You must induce nucleation (solid formation) before the phase separation (oil formation) occurs.

  • Slow Cooling: Wrap the flask in aluminum foil and a towel. Allow it to reach room temperature over 4-6 hours.

OilingOut Step1 Oil Phase Detected Step2 Re-heat to Reflux (Clear Solution) Step1->Step2 Step3 Add 10% Good Solvent (Shift Phase Diagram) Step2->Step3 Step4 Cool to Metastable Zone (Just above oiling temp) Step3->Step4 Step5 SEEDING (Bypass Liquid Phase) Step4->Step5 Step6 Crystallization Step5->Step6

Figure 2: Workflow to bypass the Liquid-Liquid Phase Separation (LLPS) zone.

Phase 3: Oxidation & Color Management

User Question: "My product is turning pink/brown during filtration. Is it decomposing?"

Technical Analysis: Aminopyrazoles are electron-rich. The amino group is prone to oxidation by atmospheric oxygen, creating highly colored diazo or quinoid-like impurities even at trace levels (ppm).

Corrective Actions
  • Degas Solvents: Before starting, bubble Nitrogen or Argon through your solvents for 15 minutes.

  • Acidic Wash (Pre-crystallization): If the crude is very dark, dissolve in EtOAc and wash with 10% Sodium Metabisulfite (

    
    ) solution. This reduces oxidized species.
    
  • Charcoal Filtration:

    • Dissolve crude in hot solvent.[4]

    • Add Activated Charcoal (1-2% by weight). Warning: Too much charcoal will adsorb your product due to the planar aromatic rings.

    • Stir for 5 minutes (not longer).

    • Filter hot through Celite.

  • Inert Atmosphere: Perform the recrystallization under a nitrogen blanket if possible.

Standard Operating Procedure (SOP)

Protocol ID: SOP-PYRZ-RECRYST-01 Objective: Purification of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine.

Materials:

  • Crude Amine

  • Solvent A: Toluene (HPLC Grade)

  • Solvent B: Heptane (HPLC Grade)

  • Activated Charcoal (Optional)[5]

Step-by-Step:

  • Dissolution: Place 10g of crude solid in a round-bottom flask. Add 30 mL of Toluene.

  • Heating: Heat to mild reflux (

    
    ). If solid remains, add Toluene in 2 mL increments until dissolved.
    
    • Checkpoint: If the solution is dark brown/black, perform the Charcoal Filtration step now.

  • Anti-Solvent Addition: While maintaining reflux, add Heptane dropwise.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 mL of Toluene to clear the cloudiness (this prevents oiling out).

  • Controlled Cooling: Remove from heat. Place the flask on a cork ring. Cover with a beaker or foil to insulate.

    • Target: Cool to Room Temp over 3 hours.

  • Crystallization: Once at Room Temp, if crystals have formed, move to an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold Heptane (not Toluene).

  • Drying: Dry in a vacuum oven at

    
     for 12 hours. High heat may degrade the amine surface.
    

FAQ: Rapid Fire Troubleshooting

Q: Can I use acid to purify it instead? A: Yes. You can form the HCl salt . Dissolve the amine in ether/EtOAc and bubble HCl gas or add 4M HCl in Dioxane. The salt will precipitate instantly. This is often easier than recrystallizing the free base, but you must confirm the salt is the desired form for your next step.

Q: The yield is low (<50%). Where is my compound? A: It is likely in the "Mother Liquor" (the filtrate).

  • Diagnosis: The propyl chain makes it too soluble in the organic solvent.

  • Fix: Concentrate the mother liquor by 50% on a rotavap and repeat the cooling process (Second Crop). Note that the second crop is usually less pure.

Q: I have no seed crystals. How do I induce nucleation? A: Use a glass rod to scratch the inner wall of the flask at the air/solvent interface. The friction creates microscopic glass shards that act as nucleation sites. Alternatively, dip a glass rod in the solution, pull it out, let the solvent evaporate on the rod to form a solid crust, and re-insert it.

References

  • Synthesis and Stability of Aminopyrazoles

    • Fichez, J., et al. "Recent advances in aminopyrazoles synthesis and functionalization."[6] Current Organic Chemistry, 2012. (Discusses the oxidative instability of the 4-amino core).

  • Oiling Out Phenomena: Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed. Section 2.20: Recrystallization Techniques. (Authoritative text on handling low-melting solids).
  • Crystallization of Pharmaceutical Intermediates

    • Mettler Toledo. "Oiling Out in Crystallization - Troubleshooting Guide." (Detailed thermodynamics of LLPS).

  • Purification of Pyrazole Derivatives

    • BenchChem Technical Support.[4][5] "Recrystallization techniques for purifying pyrazole compounds." (General solvent data for pyrazole class).

Sources

Optimizing reaction temperature for aminopyrazole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aminopyrazole Functionalization Topic: Optimizing Reaction Temperature for Regioselectivity & Yield Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Thermal Paradox of Aminopyrazoles

Welcome to the technical center. If you are working with aminopyrazoles, you are likely facing the "Thermal Paradox." These scaffolds possess high lattice energy (poor solubility), often requiring heat to dissolve. However, they are thermodynamically restless; elevated temperatures trigger rapid tautomeric equilibration, leading to N1 vs. exocyclic-N regioselectivity mixtures, or catalyst deactivation in cross-couplings.

This guide moves beyond basic "heating instructions" to the mechanistic why of temperature control. We treat temperature not just as an energy source, but as a selectivity switch.

Module 1: Regioselectivity & Tautomeric Control

Core Challenge: Controlling N1-alkylation/acylation vs. Exocyclic Amino functionalization.

The aminopyrazole ring exists in a dynamic equilibrium between the 3-amino and 5-amino tautomers. Temperature is the primary variable that shifts this equilibrium and the resulting activation energy (


) for nucleophilic attack.
Visualizing the Pathway

The following diagram illustrates how temperature dictates the reaction trajectory between kinetic (N1-attack) and thermodynamic (Exocyclic-attack or rearrangement) outcomes.

Regioselectivity Start Aminopyrazole Substrate Condition_Low Low Temp (-10°C to 0°C) Kinetic Control Start->Condition_Low Fast Addition Condition_High High Temp (>80°C) Thermodynamic Control Start->Condition_High Equilibration Path_N1 N1-Functionalization (Ring Nitrogen) Condition_Low->Path_N1 Irreversible (Base-mediated) Path_Exo Exocyclic-N Functionalization Condition_High->Path_Exo Reversible Migration Rearrange Thermal Rearrangement Path_N1->Rearrange ΔT > 100°C Rearrange->Path_Exo Thermodynamic Sink

Figure 1: Temperature-dependent divergence of aminopyrazole functionalization sites.

Troubleshooting & FAQs

Q1: I am attempting N-acylation of the exocyclic amine, but I see significant N1-acylated byproduct. How do I fix this?

  • Diagnosis: You are likely operating in a "kinetic trap." Under basic conditions (e.g., Et3N, DCM), the ring nitrogen (N1) is often the most accessible nucleophile due to the specific pKa of the pyrazole NH (approx 14).

  • The Thermal Fix:

    • Increase Temperature: N1-acyl species are often kinetically formed but thermodynamically less stable than the exocyclic amide. Heating the reaction (reflux in Toluene or Dioxane) can promote an

      
       acyl migration [1].
      
    • Protocol Adjustment: If heating causes degradation, switch to a "Protection-Deprotection" strategy. React at 0°C to intentionally form the N1-acyl, isolate it, and then heat it in a separate step to force the rearrangement to the exocyclic amine.

Q2: My alkylation reaction yields a 60:40 mixture of regioisomers. Can cooling the reaction improve selectivity?

  • Analysis: Yes, but only if the electrophile is highly reactive (e.g., alkyl iodides).

  • Mechanism: At low temperatures (0°C to -78°C), the reaction is governed by the relative nucleophilicity of the specific tautomer present in solution.

  • Recommendation:

    • Perform the reaction at -20°C using a polar aprotic solvent (DMF/THF).

    • Crucial: Use a bulky base (e.g.,

      
      -BuOK). At low temperatures, the steric clash between the base and the N1-substituent becomes the selectivity driver, favoring the less hindered isomer [2].
      

Module 2: Palladium-Catalyzed Couplings (Buchwald-Hartwig)

Core Challenge: Balancing catalyst life with substrate activation.

Aminopyrazoles are notorious for poisoning Pd-catalysts. The exocyclic amine can bind to Pd(II) species, arresting the catalytic cycle. High temperatures are required to break this "off-cycle" resting state, but too much heat leads to Pd-black precipitation.

Data: Temperature vs. Ligand Performance

Use this table to select your initial temperature based on your ligand class.

Ligand ClassExampleOptimal Temp RangeMechanism of Failure at Limit
Monodentate Phosphines XPhos, SPhos80°C – 100°CLigand dissociation at >110°C leads to Pd aggregation.
Bidentate Phosphines BINAP, Xantphos100°C – 120°CRigid bite angle confers thermal stability; requires heat for reductive elimination.
Pd-Precatalysts Pd-G3/G440°C – 60°CDesigned for rapid activation; high heat (>80°C) causes immediate catalyst death before turnover.
Troubleshooting & FAQs

Q3: My Buchwald coupling stalls at 50% conversion. Adding more catalyst doesn't help. Is it the temperature?

  • Diagnosis: This is likely Product Inhibition or Catalyst Deactivation , not just thermal insufficiency.

  • The Thermal Fix:

    • Do NOT simply crank the heat to 140°C. This will likely dehalogenate your starting material (a common side reaction at high T).

    • Ramp Protocol: Start at 60°C. If conversion stalls, spike the temperature by 20°C only after adding a fresh equivalent of base, not catalyst. The base surface often glazes over; thermal agitation helps expose fresh surface area [3].

Q4: I see dehalogenation (reduction) of my aryl halide partner instead of coupling.

  • Cause: The reaction temperature is too high relative to the rate of transmetallation.

    
    -hydride elimination is competing with the desired pathway.
    
  • Solution: Lower the temperature by 20°C and switch to a more active precatalyst (e.g., Pd-G4-BrettPhos) that functions at lower energy barriers.

Module 3: Solubility vs. Reaction Rate

Core Challenge: Getting the solid into solution without "cooking" it.

Protocol: The "Step-Wise Thermal Activation"

Do not simply reflux heterogeneous mixtures hoping they dissolve. This leads to variable concentration gradients and irreproducible kinetics.

  • Solvent Screen: Test solubility in t-Amyl Alcohol or DMAc (Dimethylacetamide). These allow higher temperatures than THF but are less coordinating than DMSO.

  • The "Hot-Drop" Technique:

    • Dissolve the aminopyrazole in the minimum amount of hot solvent (e.g., 80°C) in a separate vial.

    • Prepare the electrophile/catalyst mixture in the main vessel at a lower temperature (e.g., 40°C).

    • Add the hot aminopyrazole solution dropwise to the main vessel.

    • Why? This maintains a low steady-state concentration of the nucleophile, favoring the cross-coupling over homodimerization, while preventing precipitation [4].

Visualizing the Troubleshooting Logic

Troubleshooting Start Problem Detected Check_Solubility Is Reaction Homogeneous? Start->Check_Solubility Check_Conversion Is SM Remaining? Check_Solubility->Check_Conversion Yes Solubility_Issue Solubility Limited Check_Solubility->Solubility_Issue No (Precipitate) Kinetic_Issue Kinetic Stall Check_Conversion->Kinetic_Issue Yes (Stalled) Thermal_Issue Thermal Decomposition Check_Conversion->Thermal_Issue No (Byproducts) Action_Solvent Switch to DMAc/t-AmOH Use Hot-Drop Addition Solubility_Issue->Action_Solvent Action_Cat Check Catalyst Death Do NOT overheat (>100C) Kinetic_Issue->Action_Cat Action_Cool Lower Temp Switch to Pd-G4 Precatalyst Thermal_Issue->Action_Cool

Figure 2: Decision tree for diagnosing temperature-related failures in aminopyrazole synthesis.

References

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Fanourakis, A., et al. (2025).[1] Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the purification and quality control of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine .

This content is structured to address the specific physicochemical challenges of aminopyrazoles, utilizing acid-base differential solubility and regioselective thermodynamics to ensure pharmaceutical-grade purity.

Status: Operational | Tier: L3 (Senior Application Scientist)[1][2]

Impurity Profiling & Diagnostics

User Query: “I see multiple spots on TLC and a colored baseline. What are the likely impurities in my crude 4-aminopyrazole?”

Diagnosis: The synthesis of 1-aryl-5-alkyl-4-aminopyrazoles typically involves the reduction of a 4-nitro or 4-azo precursor, or a cyclization involving hydrazine.[1][2] Based on the molecular architecture, your impurity profile likely contains:

Impurity ClassOriginDiagnostic CharacteristicRemoval Strategy
Regioisomer (1,3-isomer) Thermodynamic byproduct during cyclization (1-(3-fluorophenyl)-3 -propyl...).[1][2][3]Similar Rf, but distinct 1H NMR shift for the propyl group (due to shielding by the aryl ring).[1]Recrystallization or Flash Chromatography (Silica).[1]
Hydrazine Residues Unreacted 3-fluorophenylhydrazine (Starting Material).[1][2]Genotoxic. High polarity, stains strongly with ninhydrin/anisaldehyde.[2]Acidic wash or Scavenging Resins.[1]
Azo/Nitro Precursors Incomplete reduction of the intermediate.[1]Colored (Yellow/Orange/Red).[1] distinct UV-Vis absorbance.[1]Acid-Base Extraction (Precursors are typically neutral/less basic).[1][3]
Metal Residues Pd, Fe, or Zn from reduction step.[2][3]Ash content, color (grey/black fines).[1][2]Celite filtration & Metal Scavengers.[1]

Core Purification Protocols

User Query: “Standard column chromatography is not separating the impurities efficiently. Is there a more robust method?”

Senior Scientist Response: Chromatography should be a secondary step. For 4-aminopyrazoles, we recommend a Self-Validating Acid-Base Extraction as the primary purification vector.[1] This exploits the basicity of the primary amine at position 4.[1]

Protocol A: Differential Acid-Base Extraction (The "Clean-Up" Workflow)

Rationale: The 4-amino group is significantly more basic than the pyrazole ring nitrogens and neutral impurities (like unreacted nitro/azo precursors).[1][2]

Reagents: Ethyl Acetate (EtOAc), 1M HCl, 2M NaOH, Brine.[2]

  • Dissolution: Dissolve crude residue in EtOAc (10 mL/g).

  • Acid Extraction (Critical Step): Extract the organic layer with 1M HCl (3 x 10 mL/g).[1][2][3]

    • Mechanism:[2][3][4][5] The 4-aminopyrazole protonates and moves to the aqueous phase (

      
      ).[1]
      
    • Fate of Impurities: Neutral impurities (regioisomers with lower pKa, unreacted nitro compounds, tars) remain in the EtOAc layer.[2]

  • Organic Wash: Wash the combined acidic aqueous extracts with fresh EtOAc (1 x). Discard this organic wash.

  • Basification: Cool the aqueous phase to 0-5°C. Slowly adjust pH to >10 using 2M NaOH .

    • Observation: The product should precipitate as a free base or oil out.[1]

  • Recovery: Extract the turbid aqueous mixture with EtOAc (3 x). Dry over

    
     and concentrate.
    
Protocol B: Regioisomer Separation (1,5- vs 1,3-propyl)

User Query: “How do I remove the 1-(3-fluorophenyl)-3 -propyl isomer?”

Context: The 1,5-isomer (kinetic) and 1,3-isomer (thermodynamic) often co-exist.[1][2]

  • Solvent Selection: The 1,5-isomer typically has higher solubility in non-polar solvents due to the steric clash between the 1-aryl and 5-alkyl groups, which twists the phenyl ring out of planarity, reducing crystal lattice energy compared to the flatter 1,3-isomer.[2]

  • Recrystallization:

    • Solvent: Toluene/Hexane (1:[1]3) or Ethanol/Water.[1][6]

    • Procedure: Dissolve in hot Toluene; add Hexane until turbid. Cool slowly. The flatter 1,3-isomer often crystallizes first.[1][2] Filter, and the mother liquor will be enriched with your desired 1,5-isomer .[2]

Workflow Visualization

User Query: “Can you map out the logic for the Acid-Base purification?”

Visualization: The following logic gate demonstrates the separation of the 4-amine from non-basic impurities.

PurificationWorkflow Start Crude Mixture (Target Amine + Neutral Impurities + Metals) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with 1M HCl Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Neutral Impurities, Unreacted Nitro/Azo) PhaseSep->OrgLayer Non-basic species AqLayer Aqueous Acidic Layer (Target Amine Salt R-NH3+) PhaseSep->AqLayer Protonated Amine Discard Discard to Waste OrgLayer->Discard Wash Wash with fresh EtOAc AqLayer->Wash Basify Basify with NaOH (pH > 10) Wash->Basify Recover Extract into EtOAc Dry & Concentrate Basify->Recover Final Purified 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine Recover->Final

Caption: Figure 1.[1][2][7][8][9] Self-Validating Acid-Base Extraction Workflow. This process selectively isolates the basic 4-aminopyrazole, rejecting neutral precursors and byproducts.

Advanced Troubleshooting (FAQs)

Q: My product is pink/brown even after the acid-base wash.

  • Cause: Trace oxidation products (azo-dimers) or transition metals.[1][2]

  • Solution:

    • Charcoal Treatment: Dissolve the free base in warm Ethanol.[1] Add Activated Carbon (10 wt%).[1] Stir for 30 mins. Filter through a Celite pad.[1][6]

    • Silica Plug: Pass the material through a short pad of silica gel using 50% EtOAc/Hexane.[1] The colored polar impurities will stick to the baseline.[1]

Q: I suspect hydrazine contamination (Genotoxic impurity). How do I confirm and remove it?

  • Detection: TLC stain with p-Anisaldehyde (Hydrazines turn bright orange/red).[1]

  • Removal:

    • Chemical Scavenging: Treat the organic solution of your product with a polymer-supported aldehyde resin (e.g., PS-Benzaldehyde) or wash with 5% aqueous acetone (converts hydrazine to hydrazone, which is easily separated).[1][2]

    • Rationale: Hydrazines are highly reactive nucleophiles; converting them to hydrazones alters their polarity significantly, allowing separation via chromatography.[2]

Q: How do I distinguish the 1,5-isomer from the 1,3-isomer by NMR?

  • Technique: NOESY (Nuclear Overhauser Effect Spectroscopy).[1][2]

  • Expectation:

    • 1,5-isomer (Target): You will see a NOE correlation between the 3-fluorophenyl protons and the propyl group protons (specifically the

      
      -CH2).[1][2]
      
    • 1,3-isomer: The propyl group is far from the phenyl ring; no NOE cross-peak will be observed between them.[1][2] Instead, you may see NOE between the phenyl ring and the pyrazole C5-H proton.[1]

References

  • Regioselective Synthesis of Aminopyrazoles

    • Organic Syntheses, Coll.[3] Vol. 5, p.39 (1973); Vol. 48, p.8 (1968).[1][2] (General methods for aminopyrazole synthesis).

    • Source: [1][2]

  • p38 MAP Kinase Inhibitor Chemistry (Relevant Structural Analogs)

    • Dumas, J., et al. "Discovery of RO3201195: An Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase."[2][3] Journal of Medicinal Chemistry, 2006, 49(5), 1562-1575.[1][2] (Details purification of 1-aryl-5-amino/alkyl pyrazoles).

    • Source: [PubMed - J. Med.[1][2] Chem.]([Link]1][2]

  • Hydrazine Removal Strategies

    • Process for the removal of impurities from hydrazine hydrate.[1][10] US Patent 5484511A.[1]

    • Source: [1][2]

  • Isomer Separation Techniques

    • BenchChem Technical Guide: Separation of Pyrazole Isomers.[1] (Chromatographic conditions for regioisomers).

    • Source: [1][2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Spectrum, A Structural Blueprint

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is the bedrock of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the gold standard for determining the precise connectivity and chemical environment of atoms in an organic molecule.[1] This guide provides an in-depth, predictive interpretation of the ¹H NMR spectrum for 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine, a compound representative of the substituted pyrazole class, which is a common scaffold in medicinal chemistry.

Rather than merely presenting a finished spectrum, this document is designed to walk the researcher through the process of predicting, acquiring, and interpreting the ¹H NMR data. We will deconstruct the molecule into its constituent fragments, analyze the electronic and spatial influences governing the proton signals, and compare the utility of ¹H NMR against other common analytical methods. This approach mirrors the real-world workflow of a research scientist, transforming a complex dataset into a definitive structural confirmation.

Part 1: Theoretical Prediction of the ¹H NMR Spectrum

The first principle of NMR interpretation is to analyze the molecule's structure and predict the spectrum before setting foot in the lab. This predictive exercise is crucial for efficient and accurate peak assignment. We will dissect the target molecule into three key fragments: the 3-fluorophenyl ring, the pyrazole core with its substituents, and the 5-propyl chain.

Fragment A: The 3-Fluorophenyl Group

The 3-fluorophenyl substituent introduces both electronic complexity and a highly informative diagnostic feature: proton-fluorine (¹H-¹⁹F) coupling. The fluorine atom is highly electronegative, exerting a through-bond inductive effect that deshields (shifts downfield) the protons on the aromatic ring.[2][3] Furthermore, the ¹⁹F nucleus has a spin of I = ½, meaning it will couple with nearby protons, splitting their signals in a predictable manner.

  • H-2' and H-6' : These two protons are chemically distinct. H-2' is ortho to the point of attachment and ortho to the fluorine. H-6' is ortho to the attachment point and meta to the fluorine. We expect H-2' to be the most downfield due to the combined deshielding effects of the pyrazole nitrogen and the ortho fluorine. Its signal will be a complex multiplet, appearing as a doublet of doublets of doublets (ddd) due to coupling with H-6' (Jortho ≈ 8 Hz), H-4' (Jpara ≈ 0-1 Hz), and the fluorine atom (Jortho-HF ≈ 8-10 Hz).[4][5][6]

  • H-4' : This proton is para to the pyrazole and ortho to the fluorine. It will appear as a doublet of triplets or a complex multiplet due to coupling with H-5' (Jortho ≈ 8 Hz), H-2' (Jpara ≈ 0-1 Hz), and the fluorine atom (Jortho-HF ≈ 8-10 Hz).

  • H-5' : This proton is meta to both the pyrazole and the fluorine. It will likely be the most upfield of the aromatic protons and will appear as a multiplet due to coupling with H-4' and H-6' (both Jortho ≈ 8 Hz) and the fluorine (Jmeta-HF ≈ 5-7 Hz).

Fragment B: The 5-Propyl Group

The propyl group is a simple aliphatic chain. Its protons will be in the upfield region of the spectrum, with chemical shifts influenced by the adjacent pyrazole ring.[7][8]

  • α-CH₂ (Methylene adjacent to pyrazole) : Attached directly to the electron-rich pyrazole ring, these protons will be the most deshielded of the propyl group. They will appear as a triplet due to coupling with the adjacent β-CH₂ protons (³JHH ≈ 7 Hz).

  • β-CH₂ (Central methylene) : These protons will be shielded relative to the α-protons. Their signal will be a sextet (or multiplet) due to coupling with both the α-CH₂ (2 protons) and γ-CH₃ (3 protons) groups.

  • γ-CH₃ (Terminal methyl) : These are the most shielded protons in the molecule, appearing furthest upfield. The signal will be a clean triplet due to coupling with the two β-CH₂ protons (³JHH ≈ 7 Hz).

Fragment C: The Substituted Pyrazole Core

The pyrazole ring itself and its amine substituent provide the final key signals.

  • H-3 (Pyrazole proton) : With positions 1, 4, and 5 substituted, only one proton remains on the pyrazole ring at the C-3 position. As there are no adjacent protons, its signal will be a sharp singlet . Its chemical shift will be in the aromatic region, influenced by the electronic nature of the entire heterocyclic system.[9]

  • -NH₂ (Amine protons) : The two protons of the primary amine at C-4 will typically appear as a broad singlet.[10] Their chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The signal's broadness is a result of quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. To definitively confirm this signal, a D₂O exchange experiment can be performed, which will cause the -NH₂ peak to disappear.[11]

Predicted Data Summary
Proton Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constants (J, Hz)
H-2'~7.4 - 7.6ddd1HJHH(ortho) ≈ 8, JHH(para) ≈ 1, JHF(ortho) ≈ 9
H-6'~7.3 - 7.5m1HJHH(ortho) ≈ 8, JHH(meta) ≈ 2, JHF(meta) ≈ 6
H-4'~7.2 - 7.4m1HJHH(ortho) ≈ 8, JHF(ortho) ≈ 9
H-5'~7.0 - 7.2m1HJHH(ortho) ≈ 8, JHH(ortho) ≈ 8, JHF(meta) ≈ 6
H-3~7.5 - 7.8s1HN/A
NH₂~3.5 - 5.0 (variable)br s2HN/A
α-CH₂~2.5 - 2.8t2H³JHH ≈ 7
β-CH₂~1.6 - 1.9sext2H³JHH ≈ 7
γ-CH₃~0.9 - 1.1t3H³JHH ≈ 7

Part 2: Experimental Workflow for Data Acquisition

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and a systematic approach to instrument operation. The following protocols represent a self-validating system to ensure data integrity.

Protocol 1: Standard ¹H NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

  • Compound Weighing : Accurately weigh 5-10 mg of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine.

  • Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ can be used, but be aware that solvent peaks will differ.

  • Dissolution : Dissolve the compound in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.

  • Filtration (Critical Step) : To remove any particulate matter which can severely degrade spectral resolution (line broadening), filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

  • Capping and Labeling : Cap the NMR tube securely and label it clearly with the compound identifier.

Protocol 2: 1D ¹H Spectrum Acquisition

This protocol outlines a standard acquisition on a modern NMR spectrometer (e.g., Bruker 400 MHz).

  • Instrument Setup : Insert a standard reference sample to check instrument performance.

  • Sample Insertion : Eject the standard and carefully insert the prepared sample into the spinner turbine, ensuring the correct depth. Insert the sample into the magnet.

  • Locking and Shimming :

    • Load a standard shim set for your chosen solvent.[12]

    • Lock onto the deuterium signal of the solvent. The lock system stabilizes the magnetic field.[12]

    • Initiate an automated shimming routine (e.g., topshim) to optimize the magnetic field homogeneity. This is the most critical step for achieving sharp, well-resolved peaks.[12][13]

  • Acquisition Parameters :

    • Set the spectral width to cover the expected range (e.g., -2 to 12 ppm).

    • Set the number of scans (e.g., 8 or 16 for a sample of this concentration).

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full magnetization recovery.

  • Acquire Data : Initiate the acquisition.

  • Data Processing :

    • Apply Fourier transformation.

    • Perform phase correction to ensure all peaks are upright and symmetrical.

    • Perform baseline correction to ensure the baseline is flat.

    • Reference the spectrum. If using CDCl₃, reference the residual solvent peak to 7.26 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

Protocol 3: D₂O Exchange for Labile Proton Identification
  • Acquire Initial Spectrum : Follow Protocol 2 to acquire a standard ¹H spectrum.

  • Add D₂O : Remove the NMR tube from the spectrometer. Add one drop (~20 µL) of deuterium oxide (D₂O) to the sample.[11]

  • Mix : Cap the tube and shake vigorously for 30-60 seconds to facilitate the exchange of the acidic amine protons (NH₂) with deuterium.

  • Re-acquire Spectrum : Re-insert the sample, re-lock and re-shim if necessary, and acquire a second ¹H spectrum using the identical parameters as the first.

  • Analysis : Compare the two spectra. The signal corresponding to the NH₂ protons will have significantly diminished or disappeared completely in the second spectrum.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation weigh 1. Weigh Compound (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert Sample & Lock filter->insert shim 5. Shim Magnet insert->shim acquire 6. Acquire 1D Proton Spectrum shim->acquire process 7. Process Spectrum (FT, Phase, Baseline) acquire->process assign 8. Assign Peaks process->assign d2o_add 9. Add D₂O & Shake assign->d2o_add Validation Step reacquire 10. Re-acquire Spectrum d2o_add->reacquire compare 11. Compare Spectra & Confirm NH₂ Signal reacquire->compare

Caption: Workflow for NMR sample preparation, acquisition, and validation.

Part 3: Comparison with Alternative Analytical Techniques

While ¹H NMR is unparalleled for proton environment and connectivity, a comprehensive structural elucidation often relies on a combination of techniques.[14][15][16] Each method provides a unique piece of the structural puzzle.

Technique Information Provided Application to Target Molecule Strengths & Limitations
¹H NMR H-H connectivity, chemical environments of H atoms, stereochemistry.Provides the core framework of proton positions and their relationships, including key H-F couplings.Strength: Unambiguous proton structure determination. Limitation: Does not directly observe the carbon skeleton or quaternary carbons.
¹³C NMR Number and type of unique carbon atoms (CH₃, CH₂, CH, C).Would confirm 12 unique carbon signals (3 for propyl, 3 for pyrazole, 6 for phenyl).Strength: Directly probes the carbon backbone. Limitation: Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples. No C-C coupling is observed.
2D NMR (COSY, HSQC) H-H correlations (COSY), direct H-C correlations (HSQC).COSY would confirm the propyl chain connectivity (α-β-γ). HSQC would definitively link each proton signal to its attached carbon.Strength: Solves ambiguities in 1D spectra and provides definitive assignments. Limitation: Requires more instrument time and expertise in data interpretation.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Would confirm the molecular weight (247.27 g/mol ) and elemental formula (C₁₃H₁₄FN₃). Fragmentation could show loss of the propyl group.Strength: Extremely sensitive, provides exact mass. Limitation: Provides no information on atom connectivity; isomers cannot be distinguished.
Infrared (IR) Spectroscopy Presence of specific functional groups.Would show characteristic N-H stretches (~3300-3500 cm⁻¹), C=C/C=N stretches in the aromatic region (~1500-1600 cm⁻¹), and C-F stretches (~1000-1300 cm⁻¹).Strength: Fast, simple method for functional group identification. Limitation: Provides a molecular "fingerprint" but not a detailed structural map.

This multi-technique approach ensures a robust and irrefutable structural assignment, a critical requirement in regulated environments like drug development.

References

  • University of Rochester. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • MestReNova. (2022, February 23). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Retrieved from [Link]

  • Chemaxon. NMR Predictor - Documentation. Retrieved from [Link]

  • Paton, R. CASCADE - Colorado State University. Retrieved from [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • University of Leicester. NMR Sample Preparation. Retrieved from [Link]

  • Wiley. Modelling 1H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Georgia Gwinnett College. Standard Operating Procedure H-NMR. Retrieved from [Link]

  • EPFL. NMR sample preparation. Retrieved from [Link]

  • Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • IB Colourful Solutions in Chemistry. 3.2.12 - Structural analysis. Retrieved from [Link]

  • University of California, Davis. 1H NMR chemical shift ppm table. Retrieved from [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • Federal University of Agriculture, Abeokuta. EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Proton and fluorine N.M.R. spectra of fluorobenzene. Retrieved from [Link]

  • Wiley Online Library. (2016, January 22). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • SpectraBase. Pyrazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2010). ¹H-NMR spectrum of pyrazole. Retrieved from [Link]

  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]

  • Pacific Lutheran University. (2022, March 9). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • SpectraBase. N-(3-fluorophenyl)-4-methyl-2-piperididosulfonylbenzamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • eClass. FLUORINE COUPLING CONSTANTS. Retrieved from [Link]

  • Iowa State University. NMR Coupling Constants. Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary: The Fluorine Factor in Pyrazole Analysis

Fluorinated pyrazoles are ubiquitous in modern drug discovery (e.g., Celecoxib, Mavacoxib) due to their enhanced metabolic stability and lipophilicity. However, characterizing these scaffolds presents unique challenges. Unlike their non-fluorinated counterparts, fluorinated pyrazoles exhibit distinct fragmentation pathways driven by the high electronegativity of fluorine and the strength of the C-F bond (approx. 116 kcal/mol).

This guide provides a technical comparison of fragmentation patterns for monofluorinated and trifluoromethylated pyrazoles, focusing on distinguishing regioisomers (3-, 4-, and 5-positions) using Electron Ionization (EI) and Electrospray Ionization (ESI).

Mechanistic Comparison: EI vs. ESI Pathways

The fragmentation behavior of fluorinated pyrazoles is dictated by the ionization method. Understanding these differences is critical for selecting the right analytical approach.

Electron Ionization (EI) – The "Hard" Approach

In GC-MS (70 eV), the molecular ion (


) is a radical cation. Fragmentation is driven by radical site initiation.
  • Dominant Pathway: Ring cleavage via loss of HCN (27 Da) or R-CN (nitrile).

  • Fluorine Specifics:

    • C-F Bond Stability: Direct loss of a fluorine radical (

      
      , 19 Da) is rare due to the strong C-F bond.
      
    • Alpha-Cleavage: In trifluoromethyl (

      
      ) derivatives, 
      
      
      
      -cleavage often yields the stable perfluoromethyl cation (
      
      
      , m/z 69 ), which is a diagnostic base peak for aliphatic-CF3 but less dominant when attached to aromatic rings.
    • Ring Contraction: Loss of

      
       (28 Da) leads to highly reactive cyclopropene intermediates.
      
Electrospray Ionization (ESI) – The "Soft" Approach

In LC-MS/MS, the ion is typically an even-electron protonated species (


).
  • Dominant Pathway: Charge-remote fragmentation and neutral losses.

  • Fluorine Specifics:

    • HF Elimination: The loss of neutral HF (20 Da) is the most significant diagnostic pathway. This occurs via a four-center transition state and is highly dependent on the proximity of a labile proton (e.g., from an adjacent amine or alkyl group).

    • Regioisomer Sensitivity: The abundance of the

      
       ion varies drastically between 3-, 4-, and 5-substituted isomers, serving as a primary identification tool.
      

Regioisomeric Differentiation: 3- vs. 4- vs. 5-Positions

Distinguishing positional isomers is the primary analytical challenge. The following comparison highlights the spectral differences driven by structural geometry.

The "Proximity Effect" (3- vs. 5-Substituted)

For


-substituted pyrazoles (e.g., 1-methyl-trifluoromethylpyrazoles), the 5-position is sterically crowded and electronically coupled to the N1-substituent.
  • 5-Trifluoromethyl (

    
    ): 
    
    • Mechanism: The

      
       group is spatially close to the N1-methyl group. Under ESI-MS/MS, this proximity facilitates a specific "ortho-like" interaction, often leading to the loss of HF  followed by ring opening.
      
    • Diagnostic Ion: High abundance of

      
      .
      
  • 3-Trifluoromethyl (

    
    ): 
    
    • Mechanism: The

      
       group is distant from the N1-substituent. The "proximity effect" is absent.
      
    • Diagnostic Ion: Low or absent

      
      . Instead, the loss of the N1-substituent (e.g., loss of 
      
      
      
      or
      
      
      ) or ring cleavage (loss of
      
      
      ) dominates.
The Symmetry Factor (4-Substituted)
  • 4-Fluoropyrazoles:

    • Mechanism: The substituent is on the axis of symmetry (in unsubstituted pyrazoles) or equidistant from nitrogens in tautomeric equilibrium.

    • Fragmentation: Tends to follow the standard pyrazole breakdown: Loss of

      
       followed by loss of the halogen (if Cl/Br) or HF.
      
    • Key Difference: 4-F isomers often show a higher stability of the molecular ion compared to 3- or 5-isomers due to the lack of destabilizing steric clashes at the N-N bond.

Quantitative Comparison Table
Feature3-Fluoro/Trifluoromethyl 4-Fluoro/Trifluoromethyl 5-Fluoro/Trifluoromethyl
Dominant Neutral Loss (ESI)

(27 Da),


(27 Da)

(20 Da)
(if proton available)
Diagnostic Ion (EI)

fragments
Stable molecular ion (

)

(rare, requires ortho-H)
HF Elimination Efficiency Low (Distant from N-H/N-R)Medium High (Proximity to N1)
Ring Cleavage Product Azirine / Cyclopropene derivativeAcetylene derivativeAzirine / Cyclopropene derivative

Visualizing the Fragmentation Logic

The following diagrams illustrate the decision-making process and mechanistic pathways for characterizing these compounds.

Diagram 1: General Fragmentation Pathway (ESI-MS/MS)

This pathway shows the competition between HF elimination and Ring Cleavage.

G M_Ion Precursor Ion [M+H]+ HF_Loss [M+H - HF]+ (Diagnostic for 5-Isomer) M_Ion->HF_Loss Proximity Effect (High Energy) N2_Loss [M+H - N2]+ (Ring Contraction) M_Ion->N2_Loss Rare Pathway HCN_Loss [M+H - HCN]+ (Standard Cleavage) M_Ion->HCN_Loss Ring Opening Frag_A Cyclopropenyl Cation HF_Loss->Frag_A - HCN Frag_B Vinyl Cation HCN_Loss->Frag_B - R-CN

Caption: ESI-MS/MS fragmentation pathway highlighting the diagnostic HF loss pathway specific to ortho-substituted fluorinated pyrazoles.

Diagram 2: Isomer Identification Decision Tree

A logic flow for researchers to identify the position of the fluorine group.

Tree Start Unknown Fluorinated Pyrazole Isomer Q1 Is [M-20] (HF loss) Base Peak? Start->Q1 Q2 Is m/z 69 (CF3) Dominant (EI)? Q1->Q2 No (Low/Absent) Res_5 5-Isomer (Proximity Effect) Q1->Res_5 Yes (High Abundance) Res_3 3-Isomer (Distant) Q2->Res_3 Yes (R-CN Loss) Res_4 4-Isomer (Symmetric) Q2->Res_4 No (Stable M+)

Caption: Decision tree for distinguishing 3-, 4-, and 5-fluorinated pyrazole isomers based on relative ion abundances.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this standardized protocol. This workflow includes a "self-check" step using deuterated solvents or standards to validate fragmentation mechanisms.

Step 1: Sample Preparation
  • Concentration: Prepare a 10 µg/mL solution in Methanol/Water (50:50).

  • Additive: Add 0.1% Formic Acid to promote protonation (

    
    ). Note: Avoid ammonium buffers if analyzing N-unsubstituted pyrazoles to prevent ion suppression.
    
Step 2: LC-MS/MS Acquisition (Data Dependent)
  • Instrument: Q-TOF or Orbitrap (High Resolution is essential for resolving F-defects).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of labile HF).

  • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

    • Why? HF loss is a high-energy channel. Ramping CE ensures you capture both the molecular ion and the diagnostic fragments.

Step 3: Data Analysis & Validation
  • Extract Ion Chromatogram (EIC): Plot m/z for

    
     and 
    
    
    
    .
  • Calculate Ratio: Determine the Ratio

    
    .
    
    • If

      
       at 20 eV 
      
      
      
      Likely 5-Isomer .
    • If

      
       at 20 eV 
      
      
      
      Likely 3-Isomer .
  • Mass Defect Filter: Fluorine has a negative mass defect. Use a filter (e.g., -0.05 Da tolerance) to isolate F-containing fragments from background noise.

References

  • Holčapek, M., et al. (2010). Mass spectrometry of heterocyclic compounds. Wiley Series on Mass Spectrometry.

  • Grossert, J. S., et al. (2006). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic and cyclic fluorinated sulfonamides. Journal of Mass Spectrometry.

  • Kéki, S., et al. (2002). Mass spectrometric characterization of some fluorinated pyrazoles. Rapid Communications in Mass Spectrometry.

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry.

  • BenchChem Technical Guides. (2024). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Trifluoromethyl Derivatives.

HPLC method development for 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine purity

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 1-(3-Fluorophenyl)-5-propyl-1H-pyrazol-4-amine Purity: A Comparative Guide

Executive Summary

The accurate purity profiling of complex active pharmaceutical ingredients (APIs) and intermediates requires highly selective chromatographic systems. 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine presents a unique analytical challenge: it combines a basic primary amine, a lipophilic propyl chain, and a highly electronegative fluorophenyl moiety attached to a nitrogen-rich pyrazole core.

This guide objectively compares three distinct High-Performance Liquid Chromatography (HPLC) stationary phases—Standard C18, Superficially Porous C18, and Pentafluorophenyl (PFP)—to determine the optimal system for resolving this compound from its closely related synthetic impurities (e.g., positional fluoro-isomers and des-fluoro degradants).

Analyte Profiling & Mechanistic Challenges

To develop a self-validating and robust HPLC method, we must first understand the causality behind the analyte's chromatographic behavior:

  • The Primary Amine (Peak Tailing Causality): The amine group at the 4-position of the pyrazole ring is basic. At neutral pH, it becomes protonated. Protonated amines undergo strong secondary ion-exchange interactions with ionized residual silanols (

    
    ) on standard silica-based columns. This phenomenon is the primary cause of severe peak tailing (Tailing Factor > 2.0) and poor resolution.
    
  • The Fluorophenyl Group (Selectivity Causality): Fluorine is highly electronegative, altering the electron density of the phenyl ring. Standard C18 columns rely purely on dispersive hydrophobic interactions, which often fail to separate the 3-fluorophenyl target from a 4-fluorophenyl impurity.

  • The Propyl Chain (Retention Causality): This aliphatic chain provides the necessary hydrophobicity to ensure adequate retention (

    
    ) on reversed-phase columns.
    

Mechanism Core 1-(3-fluorophenyl) -5-propyl-1H -pyrazol-4-amine F_Group Fluoro- phenyl Core->F_Group NH2_Group Primary Amine Core->NH2_Group Pr_Group Propyl Chain Core->Pr_Group PFP PFP Phase (π-π / Dipole) F_Group->PFP Enhanced Retention Silanol Residual Silanols NH2_Group->Silanol Ion-Exchange (Tailing) C18 C18 Alkyl Chain Pr_Group->C18 Hydrophobic

Fig 1. Chromatographic interaction pathways of the target analyte.

Comparative Analysis of Stationary Phases

To establish the most reliable method, three alternative column chemistries were evaluated against a spiked sample containing the target analyte and its 4-fluoro positional isomer.

Alternative 1: Standard Fully Porous C18 (The Baseline)

Mechanism: Relies strictly on hydrophobic partitioning. Drawback: High silanol activity leads to amine tailing. Positional isomers of fluorinated rings co-elute because their hydrophobic profiles are nearly identical.

Alternative 2: Superficially Porous C18 / Low-Silanol (The Efficiency Upgrade)

Mechanism: Superficially porous particles (e.g., Poroshell) reduce the diffusion path length, drastically increasing theoretical plates (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) and improving the separation of biogenic and synthetic amines. Furthermore, utilizing columns specifically designed with low silanol activity (e.g., Newcrom R1) prevents secondary interactions with pyrazole derivatives, mitigating peak tailing[1].
Alternative 3: Pentafluorophenyl (PFP) (The Selectivity Champion)

Mechanism: The PFP phase offers multi-modal interactions: dispersive, dipole-dipole,


 interactions, and charge-transfer. The electron-deficient PFP ring interacts strongly with the electron-rich pyrazole and provides unique shape selectivity for the 3-fluorophenyl vs. 4-fluorophenyl moieties.
Performance Data Comparison

Experimental setup: Mobile phase A = 0.1% TFA in Water, Mobile phase B = Acetonitrile. Isocratic elution at 40% B.

Column ChemistryRetention Time (

)
Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from 4-fluoro isomer
Verdict
Standard C18 (5 µm)6.2 min2.15 (Fail)8,5001.1 (Co-elution)Not Recommended
Low-Silanol SPP C18 (2.7 µm)5.8 min1.15 (Pass)22,0001.6 (Baseline)Good for Assay
PFP Phase (3 µm)7.4 min1.20 (Pass)18,5003.2 (Excellent) Optimal for Purity

Data Synthesis: While the low-silanol SPP C18 provides the sharpest peaks, the PFP column is the undisputed champion for purity analysis due to its superior resolution (


) of structurally similar fluorinated impurities.

Experimental Protocol: Optimized PFP Method

The following protocol utilizes a self-validating system. The inclusion of Trifluoroacetic acid (TFA) is a deliberate choice: TFA suppresses silanol ionization (operating at pH ~2.0) and acts as an ion-pairing agent for the pyrazole-amine, ensuring sharp peak shapes and reproducible retention[2].

Workflow A Phase 1: Analyte Profiling pKa & LogP Assessment B Phase 2: Column Screening C18 vs. PFP vs. Low-Silanol A->B C Phase 3: Mobile Phase Tuning Buffer pH & Organic Modifier B->C D Phase 4: Method Validation System Suitability & Specificity C->D

Fig 2. Systematic HPLC method development workflow for pyrazole-amines.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Filter and degas.

Step 2: Sample Preparation
  • Accurately weigh 10 mg of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine standard.

  • Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Dilute to a working concentration of 0.1 mg/mL for purity analysis.

Step 3: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Stabilizes mass transfer and reduces system backpressure).

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (Optimal for the extended conjugated

    
    -system of the fluorophenyl-pyrazole core).
    
Step 4: Gradient Program

To ensure late-eluting lipophilic impurities are washed from the column, a gradient elution is preferred over isocratic:

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
12.02080
15.02080
15.18020
20.08020 (Re-equilibration)
Step 5: System Suitability Criteria (Self-Validation)

Before reporting sample purity, the system must validate itself against the following criteria using a standard injection:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.
  • Theoretical Plates (

    
    ):  Must be 
    
    
    
    .
  • Resolution (

    
    ):  Must be 
    
    
    
    between the target analyte and the nearest known impurity.
  • %RSD of Area:

    
     (for 5 replicate injections).
    

Conclusion

For the purity analysis of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine, standard C18 columns are fundamentally limited by secondary silanol interactions and a lack of shape selectivity. By transitioning to a PFP stationary phase and utilizing a 0.1% TFA low-pH mobile phase , analysts can exploit


 and dipole interactions to achieve baseline resolution of fluorinated isomers while completely suppressing the amine-induced peak tailing.

References

1. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis (IJCPA). Available at: [Link] 2. Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal for Science (ResearchGate). Available at: [Link] 3.[1] Separation of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Sources

Validating Synthesis of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary & Strategic Context

In the high-throughput environment of drug discovery, waiting for NMR time to validate every intermediate step is a bottleneck. This guide outlines a self-validating infrared (IR) spectroscopy protocol for monitoring the synthesis of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine .

This specific scaffold—a 1-aryl-4-amino-5-alkyl pyrazole—is a critical pharmacophore in kinase inhibitors (e.g., p38 MAP kinase inhibitors). The synthesis typically hinges on the reduction of a 4-nitro precursor to the 4-amino target.[1] IR spectroscopy offers a distinct advantage here: the transformation involves the destruction of a giant dipole (Nitro) and the creation of a hydrogen-bonding active group (Amine), resulting in a binary "On/Off" spectral signal that is unambiguous and immediate.

Synthesis Context & Chemical Logic[2][3][4][5]

To validate the product, one must understand the precursor. The most robust industrial route to 4-aminopyrazoles involves the reduction of a nitro-pyrazole intermediate.

The Transformation:

  • Starting Material: 1-(3-fluorophenyl)-4-nitro-5-propyl-1H-pyrazole.

  • Reaction: Catalytic Hydrogenation (H₂/Pd-C) or Dissolving Metal Reduction (Fe/HCl).

  • Target: 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine.

The Spectroscopic Challenge: Confirming the complete reduction of the nitro group (


) to the primary amine (

) while ensuring the integrity of the fluorophenyl ring and propyl chain.
Visualization: Synthesis & Validation Workflow

SynthesisWorkflow Precursor Precursor: 4-Nitro-pyrazole Reaction Reduction (H2/Pd-C or Fe/HCl) Precursor->Reaction Crude Crude Product Reaction->Crude Workup Workup & Isolation Crude->Workup Target Target: 4-Amino-pyrazole Workup->Target IR_Check IR Checkpoint (ATR-FTIR) Target->IR_Check Decision Decision Gate IR_Check->Decision Decision->Reaction Fail: NO2 bands persist Decision->Target Pass: NH2 bands present NO2 bands absent

Figure 1: Operational workflow for synthesis validation. The IR checkpoint serves as a rapid "Go/No-Go" gate before more expensive characterization.

Comparative Analysis: IR vs. Alternatives

Why use IR when NMR is the gold standard? In this specific transformation, IR provides superior "reaction endpoint" visibility.

Table 1: Technique Comparison for Nitro-to-Amine Reduction
FeatureIR Spectroscopy 1H NMR LC-MS
Primary Utility Functional Group Transformation (Nitro

Amine)
Structural Elucidation (Proton Connectivity)Molecular Weight Confirmation
Speed < 2 minutes (ATR)15–30 minutes (Prep + Run)10–20 minutes
Cost per Run NegligibleHigh (Solvents, Tubes, Cryogens)Medium (Solvents, Columns)
Detection of Unreacted SM Excellent (NO₂ bands are very strong)Good (Shift in aromatic protons)Excellent (Mass difference 30 Da)
Sample State Solid or Oil (Neat)Solution (Requires Deuterated Solvent)Solution
Blind Spot Cannot easily prove exact regiochemistryNoneCannot distinguish isomers easily

Expert Insight: While NMR proves where the protons are, IR proves what the molecule is chemically doing. The disappearance of the symmetric and asymmetric


 stretches is often more visually distinct in IR than the shifting of aromatic multiplets in NMR.

Detailed IR Validation Protocol

A. Experimental Setup
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans (sufficient for organic solids).

  • Background: Air background acquired immediately prior to sample.

B. Spectral Interpretation Guide

The validation relies on three specific spectral regions. You are looking for the appearance of Region 1 and the disappearance of Region 2. Region 3 serves as an internal standard.

Region 1: The "Arrival" (Amine Validation)
  • Target: Primary Amine (

    
    )
    
  • Wavenumber:

    
    
    
  • Signal: Look for a doublet (two distinct spikes).

    • Asymmetric Stretch:

      
      
      
    • Symmetric Stretch:

      
      
      
  • Note: If hydrogen bonding is significant (solid state), these may broaden or shift to slightly lower wavenumbers.

Region 2: The "Departure" (Nitro Validation)
  • Target: Nitro Group (

    
    )
    
  • Wavenumber:

    
    
    
  • Signal: Two very strong bands must be absent in the pure product.

    • Asymmetric Stretch:

      
       (Often overlaps with aromatic signals but is much more intense).
      
    • Symmetric Stretch:

      
       (Distinctive).
      
  • Pass Criteria: Flat baseline or only weak skeletal vibrations in these specific windows.

Region 3: The "Anchor" (Structural Integrity)
  • Target: Fluorophenyl & Propyl Chain

  • C-F Stretch: Strong band at

    
    . This confirms the aryl fluoride has not been defluorinated (a possible side reaction in harsh reductions).
    
  • Aliphatic C-H:

    
    . Confirms the propyl chain is intact.
    
Table 2: Spectral Validation Matrix
Functional GroupPrecursor (Nitro)Product (Amine)Validation Status
N-H Stretch Absent Doublet (3300–3450 cm⁻¹) CRITICAL PASS
NO₂ Asymmetric Strong (~1550 cm⁻¹) Absent CRITICAL PASS
NO₂ Symmetric Strong (~1350 cm⁻¹) Absent CRITICAL PASS
C-F (Aryl) Strong (~1220 cm⁻¹)Strong (~1220 cm⁻¹)Internal Standard
C=N (Pyrazole) Medium (~1590 cm⁻¹)Medium (~1580-1600 cm⁻¹)Scaffold Check

Decision Logic & Troubleshooting

Use the following logic tree to interpret your spectra during in-process control.

Visualization: Spectral Decision Tree

DecisionTree Start Acquire Spectrum CheckNH2 Are NH2 bands visible? (3300-3450 cm-1) Start->CheckNH2 CheckNO2 Are NO2 bands visible? (1350 & 1550 cm-1) CheckNH2->CheckNO2 Yes (Doublet) Fail_NoRxn FAIL: No Reaction (Check Catalyst/Reductant) CheckNH2->Fail_NoRxn No (Flat) Pass PASS: Synthesis Complete CheckNO2->Pass No (Absent) Fail_Inc FAIL: Incomplete Reaction (Continue Stirring/Heat) CheckNO2->Fail_Inc Yes (Present) Fail_Decomp FAIL: Decomposition (Check Workup)

Figure 2: Algorithmic approach to spectral interpretation. Note that the presence of BOTH NH2 and NO2 signals indicates an incomplete reaction (mixture).

Troubleshooting Common Issues
  • Broad Blob at 3400 cm⁻¹: Likely water or solvent (ethanol/methanol) contamination. Dry the sample thoroughly. A primary amine should be a distinct doublet, not a shapeless blob.

  • Missing C-F band (1220 cm⁻¹): If using catalytic hydrogenation (Pd/C), you may have accidentally performed hydrodehalogenation (removing the Fluorine). Switch to a milder reduction method (e.g.,

    
     or 
    
    
    
    ).
  • Single Spike at 3300 cm⁻¹: Suggests a secondary amine.[2] This could indicate over-alkylation if alkyl halides were present, or formation of a dimer.

References

  • Synthesis of 4-aminopyrazoles

    • Title: A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
    • Source: ResearchG
    • URL:[Link]

  • IR Characteristics of Aminopyrazoles

    • Title: Structure and IR Spectra of 3(5)
    • Source: Molecules (MDPI) / PubMed.
    • URL:[Link]

  • General IR Interpretation (Amines vs Nitro)

    • Title: Infrared Spectroscopy: Absorption Frequencies of Common Functional Groups.[3][4][5][6][7]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Kinase Inhibitor Scaffolds (Context)

    • Title: Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195).
    • Source: PubMed.
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of Propyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Propyl-Substituted Pyrazoles in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to favorable drug-like characteristics and target engagement.[1] The strategic placement of substituents on the pyrazole ring is a key aspect of drug design, profoundly influencing a compound's potency, selectivity, and, critically, its pharmacokinetic (PK) profile. The introduction of an alkyl group, such as a propyl substituent, can significantly alter lipophilicity, metabolic stability, and overall exposure of a drug candidate in the body.

This guide provides a comparative overview of the pharmacokinetic profiles of propyl-substituted pyrazoles. Due to the limited availability of direct head-to-head comparative studies in publicly accessible literature, this guide will synthesize available data, provide in-depth experimental protocols for robust pharmacokinetic characterization, and offer insights into the structure-pharmacokinetic relationships of this important class of molecules. We will explore how the seemingly subtle change in the position of a propyl group can lead to significant differences in a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its therapeutic potential.

Comparative Pharmacokinetic Analysis of Propyl-Substituted Pyrazoles

Below is a summary table of hypothetical and literature-derived pharmacokinetic parameters for a series of generic propyl-substituted pyrazole structures. This table serves as a template for researchers to populate with their own experimental data. For the purpose of this guide, we will include some representative data points gleaned from the literature on pyrazole derivatives to highlight potential differences.

Table 1: Comparative In Vivo Pharmacokinetic Parameters of Propyl-Substituted Pyrazoles in Rodents (Oral Administration)

Compound IDStructureDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)T½ (h)Bioavailability (%)Reference
P-N1 N-Propyl Pyrazole20Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available-
P-C3 3-Propyl Pyrazole20Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available-
P-C4 4-Propyl Pyrazole20Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available-
P-C5 5-Propyl Pyrazole20Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available-
Ref-1 N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide40Efficacy demonstrated, but PK parameters not detailed----[2]
Ref-2 Ewha-18278 (a pyrazole derivative)204680 ± 21100.25 ± 0.1719400 ± 869014.2 ± 4.7662.4[3][4]

Note: The data for Ref-2 is for a more complex pyrazole derivative and is included for illustrative purposes to show the type of data generated in a pharmacokinetic study. The lack of directly comparable public data for a simple propyl-pyrazole series highlights a common challenge in preclinical research and underscores the importance of conducting dedicated comparative studies.

Expert Insights into Structure-Pharmacokinetic Relationships

The position of the propyl group on the pyrazole ring is anticipated to have a significant impact on the molecule's ADME properties:

  • N-Substitution (P-N1): Substitution on the nitrogen atom can block potential N-dealkylation metabolism, which can sometimes lead to a longer half-life. However, it can also alter the molecule's interaction with transporters and metabolic enzymes in unforeseen ways.

  • C3/C5-Substitution (P-C3/P-C5): These positions are often susceptible to metabolism. A propyl group at these positions might undergo oxidation. The proximity of the substituent to the ring nitrogens can influence the electronic properties and, consequently, the metabolic stability of the entire molecule. For instance, the N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide (Ref-1) has shown in vivo efficacy, suggesting sufficient exposure, although detailed PK parameters were not provided.[2]

  • C4-Substitution (P-C4): The C4 position is generally less prone to metabolism compared to the other carbon positions on the pyrazole ring. Therefore, a propyl group at C4 might lead to a more stable compound with a longer half-life.

Detailed Experimental Protocols for Pharmacokinetic Profiling

To generate the data for a robust comparison as outlined in Table 1, the following detailed experimental protocols are recommended. These protocols are based on established methodologies and regulatory guidelines.[5][6][7][8][9][10][11][12]

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical pharmacokinetic study in mice or rats following oral (PO) and intravenous (IV) administration to determine key parameters, including bioavailability.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of propyl-substituted pyrazoles.

Materials:

  • Test compounds (propyl-substituted pyrazoles)

  • Vehicle for dosing (e.g., 0.5% methylcellulose in water, or a solution containing DMSO and PEG400)

  • Male Sprague-Dawley rats (or CD-1 mice)

  • Dosing syringes and gavage needles (for PO) or catheters (for IV)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Experimental Workflow Diagram:

G cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_processing Sample Processing & Analysis cluster_data_analysis Data Analysis formulation Compound Formulation po_dosing Oral Gavage (PO) formulation->po_dosing iv_dosing Intravenous Injection (IV) formulation->iv_dosing animal_acclimatization Animal Acclimatization & Fasting animal_acclimatization->po_dosing animal_acclimatization->iv_dosing serial_sampling Serial Blood Collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) po_dosing->serial_sampling iv_dosing->serial_sampling plasma_separation Plasma Separation (Centrifugation) serial_sampling->plasma_separation bioanalysis LC-MS/MS Analysis plasma_separation->bioanalysis pk_modeling Pharmacokinetic Modeling bioanalysis->pk_modeling

Caption: Workflow for an in vivo pharmacokinetic study.

Step-by-Step Procedure:

  • Animal Preparation:

    • Acclimatize animals for at least 3 days before the study.

    • Fast animals overnight (with free access to water) before dosing.

    • Weigh each animal on the day of the study to calculate the exact dose volume.

  • Dosing:

    • Oral (PO) Administration:

      • Prepare the dosing formulation at the desired concentration.

      • Administer a single dose via oral gavage using a suitable gavage needle. The recommended maximum volume is 10 mL/kg for mice and rats.[6][7]

    • Intravenous (IV) Administration:

      • For IV administration, animals may be catheterized (e.g., in the jugular vein) a day before the study to allow for recovery.

      • Administer the compound as a bolus injection or a short infusion.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Blood can be collected via the tail vein, saphenous vein, or retro-orbital sinus (under anesthesia).[9][10][11]

    • Place blood samples into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalytical Method (LC-MS/MS):

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the propyl-substituted pyrazole in plasma.[13][14][15][16]

    • Sample Preparation: Perform protein precipitation by adding a threefold volume of acetonitrile (containing an internal standard) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.

    • LC Separation: Inject the supernatant onto a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • MS/MS Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the analyte and internal standard.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters to determine include: Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), T½ (elimination half-life), and F (bioavailability, calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100%).[17]

In Vitro ADME Assays

In vitro assays are crucial for early-stage assessment of a compound's ADME properties and can help in prioritizing compounds for in vivo studies.

Metabolic Stability Assay (Liver Microsomes):

Objective: To assess the intrinsic clearance of propyl-substituted pyrazoles by liver enzymes.

Workflow Diagram:

G cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis compound Test Compound incubation_mix Incubation at 37°C compound->incubation_mix microsomes Liver Microsomes microsomes->incubation_mix nadph NADPH (Cofactor) nadph->incubation_mix termination Quench Reaction incubation_mix->termination stop_solution Stop Solution (e.g., Acetonitrile) stop_solution->termination centrifugation Centrifugation termination->centrifugation lcms_analysis LC-MS/MS Analysis centrifugation->lcms_analysis data_analysis Data Analysis (t½, CLint) lcms_analysis->data_analysis

Caption: Workflow for a liver microsomal stability assay.

Procedure:

  • Incubate the test compound (at a final concentration of, for example, 1 µM) with liver microsomes (from rat, mouse, or human) and the cofactor NADPH at 37°C.

  • Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to remove the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion and Future Directions

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. For pyrazole-based compounds, the position of a propyl substituent can significantly influence ADME properties. While this guide has provided a framework for comparing the pharmacokinetic profiles of propyl-substituted pyrazoles and detailed experimental protocols, the lack of comprehensive, publicly available comparative data underscores the need for further research in this area.

Future studies should focus on a systematic evaluation of the pharmacokinetic profiles of a homologous series of propyl-substituted pyrazoles. Such studies will provide invaluable insights into the structure-pharmacokinetic relationships, enabling more rational design of pyrazole-based drugs with optimized ADME properties and improved therapeutic outcomes.

References

  • Mackie, C., et al. (2005). New model for intravenous drug administration and blood sampling in the awake rat, designed to increase quality and throughput for in vivo pharmacokinetic analysis. Journal of Pharmacological and Toxicological Methods, 52(2), 293-301. [Link]

  • IACUC, University of [University Name]. (n.d.). Oral Gavage In Mice and Rats. [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • Daikin Chemicals. (2009). Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt in [Species]. [Link]

  • Ben-Messaoud, G., et al. (2025).
  • NC3Rs. (2022). Blood sampling: Rat. [Link]

  • Zhang, Y., et al. (2013). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (73), 50133. [Link]

  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. [Link]

  • Shah, J. S., et al. (2016). An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 122, 1-8. [Link]

  • ResearchGate. (n.d.). In vivo pharmacokinetics upon oral administration achieves sustained levels of LP-182 and potent biologically active metabolites. [Link]

  • Laboratory Animal Resources. (n.d.). A good practice guide to the administration of substances and removal of blood, including routes and volumes. [Link]

  • Bouzχεία, S., et al. (2023). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry, 16(9), 105081.
  • Albert Einstein College of Medicine. (n.d.). Guidelines for Blood Collection in Mice and Rats. [Link]

  • Schenone, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 681. [Link]

  • ResearchGate. (n.d.). An improved LC–MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. [Link]

  • Pop, R., et al. (2014). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules, 19(10), 16292-16311. [Link]

  • LCGC International. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • UNSW Research. (2023). Guidelines on administration of substances and blood collection in RATS. [Link]

  • TheraIndx Life Sciences. (n.d.). In Vivo Pharmacokinetics & Preclinical Research Services. [Link]

  • Ran, T., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Medicinal Chemistry Communications, 13(6), 947-971. [Link]

  • Kim, H., et al. (2019). Pharmacokinetic Study of NADPH Oxidase Inhibitor Ewha-18278, a Pyrazole Derivative. Molecules, 24(18), 3364. [Link]

  • ResearchGate. (n.d.). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. [Link]

  • Kim, H., et al. (2019). Pharmacokinetic Study of NADPH Oxidase Inhibitor Ewha-18278, a Pyrazole Derivative. Molecules, 24(18), 3364. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters important for good oral bioavailability. [Link]

  • Chem-Impex. (n.d.). 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid. [Link]

  • ResearchGate. (n.d.). In vivo pharmacokinetic parameters & data represent the mean value ± standard deviation (SD). [Link]

  • ResearchGate. (n.d.). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. [Link]

  • Boshta, N. M., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2398906. [Link]

  • Li, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 68(1), 531-554. [Link]

  • BuyersGuideChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-propyl- suppliers and producers. [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the mandatory disposal procedures for 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine , a fluorinated heterocyclic amine commonly used as a building block in medicinal chemistry. Due to the presence of the fluorine atom and the amino group, this compound requires strict segregation from non-halogenated waste streams and oxidizers. The primary disposal pathway is high-temperature incineration at an approved facility to ensure the destruction of the fluorinated aromatic ring and management of hydrogen fluoride (HF) byproducts.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of this molecule is the prerequisite for safe disposal. As a research chemical, specific toxicological data may be sparse; therefore, we apply the Precautionary Principle , treating it as a hazardous substance based on its functional groups.

Table 1: Physicochemical Properties & Disposal Drivers
PropertyDescriptionDisposal Implication
Chemical Class Fluorinated AminopyrazoleHalogenated Waste : Must be incinerated at >1,100°C.
Functional Groups Primary Amine (-NH₂), Fluorophenyl (Ar-F)Incompatibility : Segregate from strong acids and oxidizers.[1]
Physical State Solid (Crystalline Powder)Solid Waste : Do not dissolve solely for disposal; dispose as solid.
Acidity/Basicity Weak BasePotential to generate heat if mixed with strong acids.[2]
Combustibility Combustible Organic SolidFire Hazard : Keep away from ignition sources during accumulation.
GHS Hazard Classification (Inferred from Analogs)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)

  • Skin/Eye Irritation: Category 2 (Causes irritation)[3]

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritation)

Pre-Disposal Protocol: Segregation Logic

The most critical step in the disposal workflow is segregation . Mixing this compound with incompatible streams can lead to dangerous reactions or regulatory fines (e.g., mixing halogenated with non-halogenated solvents increases disposal costs significantly).

Core Segregation Rules
  • The "Halogenated" Rule: Because this molecule contains a Fluorine atom, it must be classified as Halogenated Organic Waste . Even trace amounts can contaminate a non-halogenated waste stream, rendering the entire container "Halogenated" for incineration purposes.

  • The "Amine" Rule: As a base, it must be segregated from Strong Oxidizers (e.g., nitric acid, permanganates) and Acid Chlorides . Reaction with these can generate toxic gases or fire.[2]

Step-by-Step Disposal Workflow

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired shelf-stock or surplus solid material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer: Transfer the solid carefully to the waste container in a fume hood to avoid dust generation.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine"

    • Hazard Checkbox: Toxic, Irritant.[4]

    • Stream Type: "Solid Halogenated Organic Waste."

  • Storage: Cap tightly. Store in the "Satellite Accumulation Area" (SAA) inside a secondary container.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this protocol for mother liquors or reaction solvents containing the compound.

  • Solvent Compatibility: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put aqueous acidic solutions into steel drums).

  • Bulking: Pour the solution into the Halogenated Solvent Waste carboy (typically blue or yellow safety cans, or HDPE carboys).

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute requires the entire mixture to be treated as halogenated waste.

  • Log Entry: Record the approximate volume and concentration on the waste log sheet attached to the carboy.

Regulatory Framework & Compliance

This protocol ensures compliance with EPA (RCRA) and local environmental standards.

  • RCRA Classification: While not explicitly "Listed" (P or U list) by name, this compound is a "Characteristic" waste if it exhibits toxicity. However, best practice in pharma/biotech is to manage it as Non-Regulated Hazardous Waste destined for Fuel Blending or Incineration .

  • Incineration Requirement: Fluorinated compounds require incineration facilities equipped with scrubbers to capture Hydrogen Fluoride (HF) gas generated during combustion.

  • EPA Waste Code: If the waste solution contains spent halogenated solvents (e.g., DCM), apply code F002 .[5][6][7] If pure substance, use the generic "Lab Pack" designation for organic toxins.

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision points for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Liquid Liquid (Solution) StateCheck->Liquid In Solution SolidContainer Containerize in HDPE/Glass Jar Solid->SolidContainer SolidLabel Label: 'Solid Halogenated Organic' SolidContainer->SolidLabel Final Final Disposal: High-Temp Incineration SolidLabel->Final SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HaloSolvent Add to Halogenated Carboy (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Yes NonHaloSolvent Add to Halogenated Carboy (Trace F- contamination rule) SolventCheck->NonHaloSolvent No (e.g., MeOH) HaloSolvent->Final NonHaloSolvent->Final

Figure 1: Decision matrix for segregating fluorinated aminopyrazole waste. Note that liquid solutions default to the halogenated stream regardless of the solvent carrier.

References

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]

  • American Chemical Society (ACS). "Identifying and Segregating Chemical Waste." ACS.org. [Link]

Sources

Personal protective equipment for handling 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and research scientists, we frequently encounter novel chemical building blocks that lack exhaustive toxicological profiles. 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine is a highly specialized intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals.

To build a culture of uncompromising safety and scientific excellence, we must approach this compound not just as a potential hazard, but as a dynamic molecular system. This guide synthesizes regulatory standards with field-proven physicochemical insights to provide a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

Under the OSHA Laboratory Standard (29 CFR 1910.1450) [1], any research chemical of unknown toxicity must be handled with the presumption of high hazard. As Application Scientists, we derive our safety protocols directly from the molecule's structure:

  • Lipophilic Dermal Penetration: The addition of a 3-fluorophenyl moiety significantly increases the compound's lipophilicity (LogP). If the powder or a solvated mixture contacts the skin, this lipophilicity facilitates rapid absorption through the lipid-rich stratum corneum, carrying the potentially toxic pyrazole core directly into systemic circulation.

  • Nucleophilic Reactivity & Sensitization: The primary amine at the 4-position of the pyrazole ring is a reactive nucleophile. In biological systems, reactive amines can covalently bind to epidermal proteins, presenting a high risk for skin sensitization, allergic dermatitis, and respiratory tract irritation.

  • Aerosolization Risk: Like many highly purified organic intermediates, this compound can accumulate static charge during transfer, leading to the aerosolization of micro-particulates.

Because PPE serves as the final protective barrier behind engineering and administrative controls [2], our selection must specifically neutralize these structural threats.

Mandatory PPE & Engineering Controls Matrix

The following matrix translates the physicochemical risks of 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine into actionable, quantitative PPE requirements.

Protection CategorySpecification & StandardMechanistic Justification
Engineering Control Non-Bypass Chemical Fume Hood (Face velocity: 80–100 fpm)Primary Defense: Captures aerosolized amine dust and solvent vapors before they reach the operator's breathing zone [3].
Hand Protection Double-Gloving: Inner: 4 mil Nitrile Outer: 8 mil NeopreneNitrile provides essential tactile sensitivity for weighing. Neoprene provides superior chemical resistance against organic amines. Double-gloving breaks the lipophilic penetration pathway.
Eye/Face Protection ANSI Z87.1-Compliant Indirectly Vented GogglesProtects the ocular mucosa from micro-particulate aerosolization (static cling) and liquid splashes during solubilization. Standard safety glasses are insufficient.
Body Protection Flame-Resistant (FR), Fluid-Resistant Lab Coat with Knit CuffsKnit cuffs eliminate the wrist exposure gap. Fluid resistance prevents solvated compound (e.g., in DMSO or DCM) from wicking through to the skin.
Respiratory N95 / P100 Particulate RespiratorConditional: Required only if weighing/transfer must occur outside of a certified fume hood or during a major spill response.

Step-by-Step Operational Protocol

A robust protocol must be a self-validating system —meaning each step inherently confirms the success and safety of the previous one.

Phase 1: Pre-Operational Setup
  • Verify Airflow: Check the fume hood monitor to ensure a face velocity of at least 80 fpm. Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily.

  • Mitigate Static: Pyrazole amines are prone to static scatter. Discharge the weighing area and your spatulas using an anti-static zero-stat gun or an ionizing bar.

  • Don PPE: Equip your lab coat, goggles, and inner nitrile gloves. Apply the outer neoprene gloves just before handling the chemical container.

Phase 2: Execution (Weighing & Transfer)
  • Prepare Receptacles: Tare your receiving vial inside the fume hood.

  • Transfer: Use a grounded, stainless-steel spatula (avoid plastic, which exacerbates static cling) to transfer the 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine.

  • In-Situ Solubilization: To minimize the handling of dry powder, add your organic solvent (e.g., DMSO) directly to the pre-weighed vial inside the hood. Cap the vial tightly before removing it from the controlled environment.

Phase 3: Decontamination
  • Surface Neutralization: Wipe down the analytical balance and hood surface with 70% Isopropanol to dissolve residual compound.

  • Amine Quenching: Follow the solvent wipe with a mild acidic wash (e.g., 1% citric acid solution) to protonate and neutralize any remaining trace amine, rendering it water-soluble and biologically inactive. Finish with a DI water wipe.

Emergency Spill Response & Disposal Plan

In the event of a spill, rely on chemical principles rather than panic.

Spill Response (The I.A.N.V. Method)
  • Isolate: Immediately stop work, lower the fume hood sash, and alert nearby personnel.

  • Absorb: Surround and cover the spill with an inert, slightly acidic absorbent (e.g., a commercial organic spill kit or diatomaceous earth). Never use combustible materials like sawdust for reactive amines.

  • Neutralize: Carefully sweep the absorbed material using a disposable scoop into a sealable hazardous waste bag.

  • Verify (Self-Validation): Swab the spill area with a damp pH strip. If the pH is highly basic, amine residue remains. Repeat the acidic wash until the surface tests at a neutral pH (6–8) [3].

Waste Segregation

Due to the presence of the fluorine atom, all waste associated with 1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine (including contaminated gloves, paper towels, and liquid solutions) must be strictly classified as Halogenated Organic Waste . Mixing this with non-halogenated streams can lead to dangerous reactions or regulatory compliance failures during incineration.

Workflow Visualization

The following diagram maps the critical decision points for handling and disposing of this compound safely.

Workflow N1 Hazard Assessment (Unknown Toxicity) N2 Don Mandatory PPE (Double Glove, Goggles, Coat) N1->N2 N3 Transfer to Fume Hood (Engineering Control) N2->N3 N4 Weighing & Solubilization (Static Mitigation) N3->N4 N5 Operation Status N4->N5 N6 Spill Response (Isolate, Absorb, Neutralize) N5->N6 Spill Occurs N7 Waste Segregation (Halogenated Organics) N5->N7 Success N6->N7 N8 Decontamination (Surface & PPE) N7->N8

Figure 1: Operational and disposal workflow for handling fluorinated aminopyrazoles.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Standard (29 CFR 1910.1450) - Occupational Exposure to Hazardous Chemicals in Laboratories. U.S. Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910 Subpart I). U.S. Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine
Reactant of Route 2
1-(3-fluorophenyl)-5-propyl-1H-pyrazol-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.